molecular formula C15H10O2 B188921 1-Benzofuran-2-yl(phenyl)methanone CAS No. 6272-40-8

1-Benzofuran-2-yl(phenyl)methanone

Cat. No.: B188921
CAS No.: 6272-40-8
M. Wt: 222.24 g/mol
InChI Key: DZRJNLPOTUVETG-UHFFFAOYSA-N
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Description

1-Benzofuran-2-yl(phenyl)methanone is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzofuran-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJNLPOTUVETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211802
Record name Methanone, 2-benzofuranylphenyl-
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URL https://comptox.epa.gov/dashboard/DTXSID10211802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6272-40-8
Record name 2-Benzoylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-40-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, 2-benzofuranylphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2-yl(phenyl)methanone, also known as 2-benzoylbenzofuran, is a key structural motif found in a variety of biologically active compounds and serves as a valuable intermediate in medicinal chemistry and materials science. The benzofuran core, fused with a benzoyl group at the 2-position, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches, each with its own set of advantages and limitations. The most prominent methods include the Rap-Stoermer reaction, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.

Rap-Stoermer Reaction

The Rap-Stoermer reaction is a classical and widely utilized method for the synthesis of 2-acylbenzofurans. This reaction proceeds via the condensation of a salicylaldehyde with a phenacyl halide in the presence of a base.

Logical Workflow for Rap-Stoermer Reaction:

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde Mixing Mix Starting Materials & Stir at RT Salicylaldehyde->Mixing Phenacyl_Chloride Phenacyl Chloride Phenacyl_Chloride->Mixing Base Base (e.g., KOH) Base->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Heating Heat under Reflux Mixing->Heating Cooling Cool to RT Heating->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from Methanol Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the Rap-Stoermer Synthesis.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound via the Rap-Stoermer reaction is as follows[1]:

  • To a suspension of 24.4 g of salicylaldehyde in 300 ml of ethanol, add 11.6 g of potassium hydroxide.

  • Stir the resulting mixture at room temperature until the potassium hydroxide is completely dissolved.

  • Add 31 g of phenacyl chloride to the solution in portions.

  • Heat the reaction mixture under reflux with stirring for 2 hours.

  • Cool the mixture to room temperature, allowing the product to precipitate.

  • Filter the precipitated crystals by suction and wash with water.

  • Recrystallize the crude product from methanol to obtain colorless crystals of this compound.

  • A further fraction of the product can be obtained by evaporating the mother liquor.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of benzofuran with benzoyl chloride in the presence of a Lewis acid catalyst offers a direct route to this compound. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. Trifluoroacetic anhydride (TFAA) can also be used to mediate the acylation with benzoic acid, avoiding the use of traditional Lewis acids.

Logical Workflow for TFAA-Mediated Friedel-Crafts Acylation:

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification Benzofuran Benzofuran Mixing Mix Reagents & Stir at RT Benzofuran->Mixing Benzoic_Acid Benzoic Acid Benzoic_Acid->Mixing TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Mixing Solvent Solvent (e.g., DCE) Solvent->Mixing Quenching Quench with NaHCO3 soln. Mixing->Quenching Extraction Extract with DCM Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for TFAA-Mediated Acylation.

Experimental Protocol (TFAA-mediated):

A general procedure for the trifluoroacetic anhydride-mediated acylation of benzofuran is described below, which can be adapted for benzoylation:

  • To a solution of benzofuran (1.0 mmol) and benzoic acid (1.2 mmol) in 1,2-dichloroethane (5 mL), add trifluoroacetic anhydride (5.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Synthesis

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide efficient and versatile routes to 2-aroylbenzofurans. One such approach involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.

Signaling Pathway for Palladium-Catalyzed Synthesis:

G Arylboronic Acid Arylboronic Acid Intermediate_A Nucleophilic Addition Intermediate Arylboronic Acid->Intermediate_A Transmetalation Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Intermediate_A Catalyst Ligand (bpy) Ligand (bpy) Ligand (bpy)->Pd(OAc)2 Starting Material 2-(2-acylphenoxy)acetonitrile Starting Material->Intermediate_A Nucleophilic Addition Intermediate_B 2-(2-acylphenoxy)-1-phenylethan-1-one Intermediate_A->Intermediate_B Product This compound Intermediate_B->Product Intramolecular Cyclization

Caption: Pd-Catalyzed Tandem Addition/Cyclization.

Experimental Protocol (General):

A general procedure for the palladium-catalyzed synthesis of 2-aroylbenzofurans is as follows, which can be optimized for the specific synthesis of this compound[2][3]:

  • In a reaction vessel, combine 2-(2-formylphenoxy)acetonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(OAc)2 (e.g., 30 mol%), and a ligand like bipyridine (bpy) (e.g., 30 mol%).

  • Add a suitable solvent, for example, toluene.

  • Heat the reaction mixture at a specified temperature (e.g., 90 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic pathways, allowing for a comparative analysis of their efficiency and reaction conditions.

Synthesis PathwayKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Rap-Stoermer Reaction Salicylaldehyde, Phenacyl chloride, KOHEthanolReflux270[1]
TFAA-Mediated Acylation Benzofuran, Benzoic acid, TFAA1,2-DichloroethaneRoom Temp.VariableModerate to Good[4]
Palladium-Catalyzed 2-(2-formylphenoxy)acetonitrile, Phenylboronic acid, Pd(OAc)₂, bpyToluene90Variable58-94[2][3]

Conclusion

The synthesis of this compound can be successfully achieved through various synthetic strategies. The Rap-Stoermer reaction represents a robust and high-yielding classical method. Friedel-Crafts acylation offers a more direct approach, with modern variations utilizing TFAA to avoid harsh Lewis acids. Palladium-catalyzed methodologies provide a versatile and efficient route with good functional group tolerance, aligning with contemporary trends in organic synthesis. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic route for their objectives.

References

1-Benzofuran-2-yl(phenyl)methanone CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Benzofuran-2-yl(phenyl)methanone

Introduction

This compound, also known as 2-benzoylbenzofuran, is a heterocyclic ketone that has garnered significant interest within the scientific community. Its core structure, a benzofuran ring linked to a phenyl group via a carbonyl bridge, serves as a versatile scaffold in medicinal chemistry and materials science.[1][2][3] Benzofuran derivatives, both natural and synthetic, are known for a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis protocols, and known biological activities to support researchers and professionals in drug development.

Physicochemical Properties

This compound is a solid compound at room temperature. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 6272-40-8[1][6]
Molecular Formula C₁₅H₁₀O₂[1]
Molecular Weight 222.24 g/mol [1][7]
IUPAC Name (1-Benzofuran-2-yl)(phenyl)methanone
Synonyms 2-Benzoylbenzofuran, 2-Benzofuranyl phenyl ketone
InChI Key DZRJNLPOTUVETG-UHFFFAOYSA-N[7]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2[1]
MDL Number MFCD00540083[6]

Table 2: Physical and Chemical Properties

PropertyValue
Melting Point 90-92 °C[6]
Boiling Point 360 °C (estimate)[1]
Density 1.1404 g/cm³ (rough estimate)[1]
XLogP3 4[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Complexity 281[1]
Exact Mass 222.068079557[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods. A common and effective procedure involves the reaction of salicylaldehyde with phenacyl chloride in the presence of a base.

Experimental Protocol: Synthesis from Salicylaldehyde

This protocol is based on a well-established method for synthesizing the benzofuran ring system.[7]

Materials:

  • Salicylaldehyde (24.4 g)

  • Potassium hydroxide (11.6 g)

  • Ethanol (300 ml)

  • Phenacyl chloride (31 g)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of salicylaldehyde (24.4 g) and ethanol (300 ml) is prepared in a suitable reaction vessel.

  • Potassium hydroxide (11.6 g) is added to the mixture, and the resulting suspension is stirred at room temperature until the potassium hydroxide has completely dissolved.

  • Phenacyl chloride (31 g) is then added to the solution in portions.

  • The reaction mixture is heated to reflux and stirred for 2 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

  • The precipitated crystals are collected by suction filtration and washed with water.

  • The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound.[7] A yield of approximately 70% can be expected.[7]

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_purification Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde Mix 1. Mix Salicylaldehyde, KOH, and Ethanol Salicylaldehyde->Mix KOH Potassium Hydroxide KOH->Mix PhenacylChloride Phenacyl Chloride Add 2. Add Phenacyl Chloride PhenacylChloride->Add Ethanol Ethanol (Solvent) Ethanol->Mix Mix->Add Reflux 3. Heat under Reflux (2 hours) Add->Reflux Cool 4. Cool to Room Temp Reflux->Cool Filter 5. Filter Precipitate Cool->Filter Wash 6. Wash with Water Filter->Wash Recrystallize 7. Recrystallize from Methanol Wash->Recrystallize Product This compound Recrystallize->Product

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

The benzofuran scaffold is a privileged structure in medicinal chemistry, and this compound is no exception.[2][3] It serves as a key intermediate and a structural basis for compounds with diverse biological activities.

  • Neurological Therapeutics: This compound has been investigated as a structural scaffold for developing antagonists of the adenosine A1 and A2A receptors.[1] Such antagonists have therapeutic potential in the treatment of neurodegenerative disorders like Parkinson's disease.[1]

  • Alzheimer's Disease Research: Derivatives of this compound have been synthesized and evaluated as novel imaging probes for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8][9] Certain derivatives containing a N,N-dimethylamino group have shown high binding affinity for Aβ(1-42) aggregates.[8] A radioiodinated version demonstrated good brain uptake and selective labeling of β-amyloid plaques in animal models, suggesting its potential for developing diagnostic agents for Alzheimer's disease.[8]

  • Anticancer Activity: While research on the parent compound is ongoing, various derivatives of benzofuran have demonstrated significant cytotoxic activity against several cancer cell lines.[2][3] The mechanisms of action often involve the induction of apoptosis through caspase-dependent pathways.[2] For instance, some bromoalkyl and bromoacetyl derivatives of benzofurans have shown high cytotoxicity.[2]

  • Antimicrobial Agents: The benzofuran core is associated with antibacterial and antifungal properties.[4][10] Hybrid molecules incorporating the benzofuran-2-yl(phenyl)methanone structure with other heterocyclic rings, such as isoxazole, have been synthesized and shown to possess potent activity against various bacterial and fungal strains.[10]

Conclusion

This compound is a compound of considerable scientific interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. Its established synthesis protocols and well-defined physicochemical properties make it an accessible starting point for further research. For professionals in drug discovery and development, this molecule represents a promising scaffold for designing novel therapeutic agents targeting a range of conditions, from neurodegenerative diseases to cancer and microbial infections. Further exploration of its structure-activity relationships will undoubtedly unlock new opportunities for therapeutic innovation.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data required for the complete structure elucidation of 1-Benzofuran-2-yl(phenyl)methanone, a key scaffold in medicinal chemistry. The following sections detail the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of this compound, offering a foundational dataset for its identification and further development.

Chemical Structure and Properties

This compound, also known as 2-benzoylbenzofuran, is a heterocyclic ketone with the molecular formula C₁₅H₁₀O₂ and a molecular weight of 222.24 g/mol .[1] Its chemical structure consists of a benzofuran ring system connected to a phenyl ring through a carbonyl group at the 2-position of the benzofuran moiety.

Physical Properties:

PropertyValue
CAS Number6272-40-8[1]
Molecular FormulaC₁₅H₁₀O₂[1]
Molecular Weight222.24 g/mol [1]
Melting Point90-92 °C

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of salicylaldehyde with phenacyl chloride in the presence of a base.[1]

Experimental Protocol for Synthesis

Materials:

  • Salicylaldehyde (24.4 g)

  • Phenacyl chloride (31 g)

  • Potassium hydroxide (11.6 g)

  • Ethanol (300 ml)

  • Methanol (for recrystallization)

  • Water

Procedure:

  • A suspension of potassium hydroxide in ethanol is prepared by mixing 11.6 g of potassium hydroxide with 300 ml of ethanol and stirring at room temperature until complete dissolution.[1]

  • To this solution, 24.4 g of salicylaldehyde is added.[1]

  • Phenacyl chloride (31 g) is then added portion-wise to the reaction mixture.[1]

  • The reaction mixture is heated to reflux and stirred for 2 hours.[1]

  • After the reaction is complete, the mixture is cooled to room temperature, allowing for the precipitation of the product.[1]

  • The precipitated crystals are collected by suction filtration and washed with water.[1]

  • The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound. A yield of approximately 70% can be expected.[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.5s-
H-4, H-5, H-6, H-77.3 - 7.8m-
H-2', H-6'~8.0d~8.0
H-3', H-4', H-5'7.4 - 7.6m-

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonChemical Shift (δ, ppm)
C=O~184
C-2~152
C-3~116
C-3a~127
C-4~124
C-5~128
C-6~123
C-7~112
C-7a~156
C-1'~135
C-2', C-6'~130
C-3', C-5'~129
C-4'~133

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹H NMR, typical parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Functional GroupIntensity
~1650C=O (Aryl Ketone)Strong
1600-1450C=C (Aromatic)Medium to Strong
3100-3000C-H (Aromatic)Medium to Weak
1250-1000C-O (Ether)Strong

Experimental Protocol for FT-IR Spectroscopy (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies on 2-aroylbenzofuran derivatives, including this compound, have identified key fragmentation pathways.[3][4]

The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 223. The fragmentation is characterized by two primary competing pathways originating from the precursor ion.[4] One major fragmentation involves the formation of an acylium ion at m/z 105, corresponding to the benzoyl group ([C₆H₅CO]⁺).[3][4] The other significant fragmentation is the loss of a benzene molecule to produce an ion at m/z 145.[3][4]

Key Fragment Ions in ESI-MS/MS

m/zIon
223[M+H]⁺
145[M+H - C₆H₆]⁺
117[M+H - C₆H₆ - CO]⁺
105[C₆H₅CO]⁺ (Acylium ion)
77[C₆H₅]⁺

Experimental Protocol for Mass Spectrometry (ESI-MS/MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent system, such as methanol/water with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Scan: Select the [M+H]⁺ ion (m/z 223) as the precursor ion and perform collision-induced dissociation (CID) to generate the product ion spectrum, revealing the fragmentation pattern.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 M_H [M+H]⁺ m/z 223 Loss_Benzene Loss of Benzene (C₆H₆) M_H->Loss_Benzene Fragment_105 [C₆H₅CO]⁺ m/z 105 M_H->Fragment_105 Fragment_145 [M+H - C₆H₆]⁺ m/z 145 Loss_Benzene->Fragment_145 Loss_CO Loss of CO Fragment_145->Loss_CO Fragment_117 [M+H - C₆H₆ - CO]⁺ m/z 117 Loss_CO->Fragment_117 Loss_CO2 Loss of CO Fragment_105->Loss_CO2 Fragment_77 [C₆H₅]⁺ m/z 77 Loss_CO2->Fragment_77

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound, such as this compound, follows a logical progression of analytical techniques.

Elucidation_Workflow Start Purified Compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Mol_Weight Determine Molecular Weight (m/z of [M+H]⁺) MS->Mol_Weight Func_Groups Identify Functional Groups (C=O, C-O, Aromatic) IR->Func_Groups H_Framework Elucidate C-H Framework (Chemical Shifts, Coupling) NMR->H_Framework Structure_Proposal Propose Structure Mol_Weight->Structure_Proposal Func_Groups->Structure_Proposal H_Framework->Structure_Proposal Fragmentation Analyze Fragmentation Pattern Structure_Proposal->Fragmentation Confirmation Confirm Structure Structure_Proposal->Confirmation Fragmentation->Confirmation

Caption: Logical workflow for the structure elucidation of an organic compound.

Conclusion

The comprehensive analysis of this compound using a combination of synthesis and spectroscopic techniques (NMR, IR, and MS) provides a robust and unambiguous confirmation of its chemical structure. The detailed experimental protocols and tabulated data presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, analytical chemistry, and drug development, facilitating the confident identification and further investigation of this important molecular scaffold.

References

1-Benzofuran-2-yl(phenyl)methanone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 1-Benzofuran-2-yl(phenyl)methanone. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the benzofuran scaffold. The guide includes detailed information on the compound's chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis is provided, alongside a summary of its known biological activities as a modulator of key cellular targets. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a deeper understanding of its potential therapeutic applications.

Chemical Structure and Nomenclature

This compound is a heterocyclic ketone featuring a benzofuran core linked to a phenyl group via a carbonyl bridge.

  • IUPAC Name: (1-Benzofuran-2-yl)(phenyl)methanone[1]

  • Common Names: 2-Benzoylbenzofuran

  • CAS Number: 6272-40-8[2]

  • Molecular Formula: C₁₅H₁₀O₂[2]

  • Molecular Weight: 222.24 g/mol [2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound and its closely related analogue, benzofuran-2-yl(p-tolyl)methanone, for comparative purposes.

Table 1: Physicochemical Properties

PropertyValueReference
Melting Point90-92 °C[3]
Boiling Point~360 °C (estimate)
AppearanceSolid[2]
InChI KeyDZRJNLPOTUVETG-UHFFFAOYSA-N[2]
Canonical SMILESO=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2[2]

Table 2: Spectroscopic Data for Benzofuran-2-yl(p-tolyl)methanone (as a reference for expected values)

Data TypeParameters and Values
¹H NMR (500 MHz, CDCl₃)δ 7.97 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.5 Hz, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H)
¹³C NMR (125 MHz, CDCl₃)δ 184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7

Note: The data in Table 2 is for a closely related analogue and serves as a predictive guide for the expected spectral features of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Rap-Stoermer condensation reaction. A detailed protocol is as follows:

Materials:

  • Salicylaldehyde (24.4 g)

  • Potassium hydroxide (11.6 g)

  • Ethanol (300 ml)

  • Phenacyl chloride (31 g)

  • Methanol (for recrystallization)

Procedure:

  • A mixture of salicylaldehyde (24.4 g) and ethanol (300 ml) is prepared in a suitable reaction vessel.

  • Potassium hydroxide (11.6 g) is added to the mixture, and the resulting suspension is agitated at room temperature until the potassium hydroxide is completely dissolved.

  • Phenacyl chloride (31 g) is then added in portions to the solution.

  • The reaction mixture is heated under reflux with continuous stirring for 2 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

  • The precipitated crystals are collected by suction filtration and washed with water.

  • The crude product is purified by recrystallization from methanol.

  • A further fraction of the product may be obtained by evaporating the mother liquor.

Expected Yield: 70%, as colorless crystals.

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Workup and Purification A Mix Salicylaldehyde and Ethanol B Add KOH and stir until dissolved A->B C Add Phenacyl Chloride B->C D Heat under reflux for 2 hours C->D E Cool to RT (Crystallization) D->E F Filter and wash with water E->F G Recrystallize from Methanol F->G H Collect pure product G->H

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, suggesting that this chemical scaffold is of significant interest in drug discovery.

Adenosine A₁ and A₂A Receptor Antagonism

Derivatives of 2-benzoylbenzofuran have been explored as potential antagonists for adenosine A₁ and A₂A receptors. These receptors are implicated in various neurological conditions, including Parkinson's disease.

G cluster_A1 Adenosine A1 Receptor Signaling cluster_A2A Adenosine A2A Receptor Signaling A1 Adenosine R1 A1 Receptor A1->R1 G1 Gi/o R1->G1 AC1 Adenylyl Cyclase (Inhibited) G1->AC1 inhibits cAMP1 ↓ cAMP AC1->cAMP1 A2A Adenosine R2A A2A Receptor A2A->R2A G2A Gs R2A->G2A AC2A Adenylyl Cyclase (Activated) G2A->AC2A activates cAMP2A ↑ cAMP AC2A->cAMP2A

Caption: Simplified signaling pathways of Adenosine A₁ and A₂A receptors.

Ligands for β-Amyloid Plaques

Certain derivatives of benzofuran-2-yl(phenyl)methanone have demonstrated high affinity for β-amyloid (Aβ) aggregates.[4] This suggests their potential as imaging agents or therapeutic molecules for Alzheimer's disease, where Aβ plaques are a key pathological hallmark.[4]

G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Aβ peptides (Aβ40, Aβ42) C99->Ab cleavage Oligomers Soluble Oligomers Ab->Oligomers aggregation Fibrils Protofibrils & Fibrils Oligomers->Fibrils aggregation Plaques Amyloid Plaques Fibrils->Plaques deposition b_secretase β-secretase (BACE1) b_secretase->APP g_secretase γ-secretase g_secretase->C99

Caption: Amyloidogenic pathway leading to the formation of β-amyloid plaques.

SIRT1 Inhibition

The benzofuran-3-yl(phenyl)methanone scaffold (an isomer of the title compound) has been identified as a novel inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase involved in various cellular processes, including gene expression, metabolism, and stress response.[5] Inhibition of SIRT1 is being explored as a therapeutic strategy in certain cancers.[6]

G SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates NFkB NF-κB SIRT1->NFkB deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates p53_ac Acetylated p53 p53_ac->p53 Apoptosis Apoptosis p53->Apoptosis induces NFkB_ac Acetylated NF-κB NFkB_ac->NFkB Inflammation Inflammation NFkB->Inflammation promotes PGC1a_ac Acetylated PGC-1α PGC1a_ac->PGC1a Mito Mitochondrial Biogenesis PGC1a->Mito activates

Caption: Key signaling roles of the deacetylase SIRT1.

Antimicrobial and Anticancer Activities

Various derivatives of the benzofuran scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.[7] The specific mechanisms of action for these activities are diverse and depend on the particular substitutions on the benzofuran ring system.

Conclusion

This compound is a versatile chemical entity with a straightforward synthesis. The benzofuran core structure is a recurring motif in biologically active compounds, and derivatives of this specific methanone have shown promise as modulators of important biological targets. This technical guide provides a foundational understanding of its chemistry and biological context, which can serve as a valuable resource for researchers and drug development professionals exploring new therapeutic agents based on this scaffold. Further investigation into the structure-activity relationships and optimization of its derivatives could lead to the development of novel drugs for a range of diseases.

References

Physical and chemical properties of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of 1-Benzofuran-2-yl(phenyl)methanone (also known as 2-benzoylbenzofuran). The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key processes and pathways.

Core Physical and Chemical Properties

This compound is a solid organic compound built upon a benzofuran scaffold. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 6272-40-8[1]
Molecular Formula C₁₅H₁₀O₂[1]
Molecular Weight 222.24 g/mol [1]
Melting Point 90-92 °C[2]
Boiling Point 360 °C (estimate)[3]
Density 1.1404 g/cm³ (rough estimate)[3]
Form Solid
XLogP3 4[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 2[3]
Exact Mass 222.068079557[3][4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below are the expected and reported spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific public spectrum for this compound was not available, the following data for the closely related analog, Benzofuran-2-yl(p-tolyl)methanone , provides a reliable reference for the expected chemical shifts. The primary difference would be the absence of the methyl signal at 2.46 ppm and the presence of a multiplet for the para-proton of the phenyl ring around 7.5 ppm.

Table 2: NMR Data for Benzofuran-2-yl(p-tolyl)methanone [5]

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
δ (ppm) δ (ppm)
7.97 (d, J = 8.0 Hz, 2H)184.0
7.72 (d, J = 8.0 Hz, 1H)156.0
7.64 (d, J = 8.5 Hz, 1H)152.5
7.52-7.48 (m, 2H)143.8
7.34-7.48 (m, 3H)134.6
2.46 (s, 3H)129.7
129.3
128.2
127.1
123.9
123.2
116.0
112.5
21.7
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Bands

VibrationPosition (cm⁻¹)IntensityNotes
C=O Stretch (Aroyl Ketone)1685–1666StrongConjugation shifts to lower wavenumber.[6]
C=C Stretch (Aromatic)1600–1475Medium-WeakMultiple bands expected.[7]
C-O Stretch (Aryl Ether)1300–1000StrongCharacteristic of the furan ring ether linkage.[7]
=C-H Stretch (Aromatic)3100–3000MediumAromatic C-H bonds.[7]
C-H Bending (Aromatic)900–690StrongOut-of-plane bending.[7]
Mass Spectrometry (MS)

Under electrospray ionization (ESI), the fragmentation of 2-aroylbenzofuran derivatives has been studied. The primary fragmentation pathways involve the elimination of the phenyl group.[8]

Table 4: Expected Mass Spectrometry Fragmentation

m/z ValueIon DescriptionNotes
223.07[M+H]⁺Protonated molecular ion.
145.03[M+H - C₆H₆]⁺Resulting from the elimination of benzene.[8]
105.03[C₇H₅O]⁺Phenylacylium ion, a common fragment for benzoyl compounds.[8]
77.04[C₆H₅]⁺Phenyl cation, from the cleavage of the acylium ion.[8]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the reaction of salicylaldehyde with phenacyl chloride.[9]

Materials:

  • Salicylaldehyde (24.4 g)

  • Ethanol (300 ml)

  • Potassium Hydroxide (11.6 g)

  • Phenacyl Chloride (31 g)

  • Methanol (for recrystallization)

  • Water

Procedure:

  • A mixture of salicylaldehyde and ethanol is prepared in a suitable reaction vessel.

  • Potassium hydroxide is added to the mixture, and the resulting suspension is stirred at room temperature until the potassium hydroxide has completely dissolved.

  • Phenacyl chloride is then added to the solution in portions.

  • The reaction mixture is heated under reflux with stirring for 2 hours.

  • After the reaction is complete, the mixture is allowed to cool to room temperature, during which time crystals of the product will precipitate.

  • The precipitated crystals are collected by suction filtration.

  • The collected solid is washed with water.

  • The crude product is purified by recrystallization from methanol to yield colorless crystals of this compound (Yield: 70%).[9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Salicylaldehyde Salicylaldehyde Mix 1. Mix & Dissolve KOH in Salicylaldehyde/Ethanol (Room Temperature) Salicylaldehyde->Mix PhenacylChloride Phenacyl Chloride Add 2. Add Phenacyl Chloride PhenacylChloride->Add KOH Potassium Hydroxide KOH->Mix Ethanol Ethanol (Solvent) Ethanol->Mix Mix->Add Reflux 3. Heat under Reflux (2 hours) Add->Reflux Cool 4. Cool to Room Temp. Reflux->Cool Filter 5. Suction Filtration Cool->Filter Wash 6. Wash with Water Filter->Wash Recrystallize 7. Recrystallize (Methanol) Wash->Recrystallize Product This compound (Colorless Crystals) Recrystallize->Product

Synthesis workflow for this compound.
In Vitro β-Amyloid Binding Assay (Thioflavin T)

Derivatives of this compound have been evaluated as ligands for β-amyloid (Aβ) plaques. A common method to assess the binding and inhibition of Aβ aggregation is the Thioflavin T (ThT) fluorescence assay.[10][11]

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. A test compound that binds to Aβ fibrils will compete with ThT, leading to a decrease in fluorescence intensity, which can be used to determine its binding affinity (Ki).

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)

  • Test compound (e.g., this compound derivative)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Aβ Aggregates: Prepare a solution of Aβ(1-42) peptide in a suitable buffer and incubate to form aggregates.

  • ThT Working Solution: Prepare a stock solution of ThT and dilute it in phosphate buffer to the final working concentration (e.g., 25 µM).

  • Assay Setup: In a 96-well black plate, add the pre-aggregated Aβ peptide, the ThT working solution, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 440-450 nm and 482-490 nm, respectively.[10][11][12]

  • Data Analysis: The inhibition of ThT binding by the test compound is used to calculate the IC₅₀ value, which can then be converted to the inhibition constant (Ki).

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Abeta Aβ(1-42) Aggregates Mix 1. Combine Reagents in 96-well Plate Abeta->Mix ThT Thioflavin T (ThT) Working Solution ThT->Mix Compound Test Compound (Serial Dilutions) Compound->Mix Incubate 2. Incubate (e.g., 37°C) Mix->Incubate Measure 3. Measure Fluorescence (Ex: ~450nm, Em: ~490nm) Incubate->Measure Plot Plot Fluorescence vs. Compound Concentration Measure->Plot Calculate Calculate IC₅₀ and Kᵢ Plot->Calculate

Experimental workflow for the Thioflavin T β-amyloid binding assay.
Adenosine A₂ₐ Receptor Binding Assay

The this compound scaffold is a key component of adenosine A₂ₐ receptor antagonists.[3] The binding affinity of these compounds is typically determined through a competitive radioligand binding assay.

Principle: This assay measures the ability of a non-radiolabeled test compound (the antagonist) to compete with a known radioligand (e.g., [³H]ZM241385) for binding to the A₂ₐ receptor in a membrane preparation.[13]

Materials:

  • Cell membranes expressing the human adenosine A₂ₐ receptor.[9][14]

  • Radioligand (e.g., [³H]ZM241385).[13]

  • Test compound (e.g., this compound derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In reaction tubes, combine the receptor membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 1 hour) to reach binding equilibrium.[13]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ and subsequently the Ki of the test compound can be determined.

Biological Significance and Signaling Pathways

Adenosine A₂ₐ Receptor Antagonism

The adenosine A₂ₐ receptor is a G protein-coupled receptor that plays a significant role in regulating neurotransmission, particularly in dopamine-rich regions of the brain like the striatum. In conditions such as Parkinson's disease, the loss of dopamine leads to a dysregulation of motor control pathways.

Adenosine A₂ₐ receptors are co-localized with dopamine D₂ receptors on striatal neurons and exert an opposing effect. Activation of A₂ₐ receptors inhibits D₂ receptor signaling.[7] Antagonists of the A₂ₐ receptor, such as derivatives of this compound, block this inhibitory action. This enhances dopamine D₂ receptor-mediated signaling, thereby helping to normalize motor function in preclinical models of Parkinson's disease.[7]

A2A_Signaling A2AR Adenosine A₂ₐ Receptor D2R Dopamine D₂ Receptor A2AR->D2R Inhibitory Crosstalk AC Adenylyl Cyclase A2AR->AC Stimulates (Gs) D2R->AC Inhibits (Gi) Motor_Control Normalization of Motor Control D2R->Motor_Control Promotes Adenosine Adenosine Adenosine->A2AR Activates Antagonist This compound Derivative (Antagonist) Antagonist->A2AR Blocks Dopamine Dopamine Dopamine->D2R Activates cAMP ↓ cAMP

Role of A₂ₐ antagonists in modulating dopamine signaling.
Ligands for β-Amyloid Plaques

A series of this compound derivatives have been synthesized and evaluated as novel probes for imaging β-amyloid plaques, which are a pathological hallmark of Alzheimer's disease.[10] Compounds containing a N,N-dimethylamino group, in particular, have shown high binding affinity for Aβ(1-42) aggregates, with Ki values in the nanomolar range.[10] Radioiodinated versions of these probes have demonstrated selective labeling of β-amyloid plaques in brain sections from Alzheimer's disease model mice, highlighting their potential as diagnostic imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT).[10][15]

References

An In-depth Technical Guide to the Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-Benzofuran-2-yl(phenyl)methanone, a key structural motif in many biologically active compounds. The document details the common starting materials, outlines experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several pathways. The most prevalent and direct method is the Rap-Stoermer condensation. Alternative routes often commence from substituted phenols or o-hydroxyacetophenones, offering flexibility in substrate scope and access to diverse derivatives.

Table 1: Comparison of Synthetic Routes for this compound
Synthetic RouteStarting Material 1Starting Material 2Key Reagents/ConditionsReported Yield
Rap-Stoermer Condensation SalicylaldehydePhenacyl Halide (e.g., Phenacyl Chloride or Bromide)Base (e.g., Potassium Hydroxide, Potassium Carbonate, DABCO), Solvent (e.g., Ethanol, Acetone)~70%[1]
From o-Hydroxyacetophenone o-HydroxyacetophenoneAliphatic or Aromatic Acid ChloridesLow-valent titaniumGood[2]
Thermolysis o-HydroxyacetophenoneInert carrier, low pressureHigh temperature-
Palladium-Catalyzed Coupling 2-HalophenolsAryl AcetylenesPd-catalyst, Copper(I) iodide (co-catalyst)-

Experimental Protocols

Protocol 1: Synthesis via Rap-Stoermer Condensation

This protocol details the synthesis of this compound from salicylaldehyde and phenacyl chloride.[1]

Materials:

  • Salicylaldehyde: 24.4 g

  • Phenacyl chloride: 31 g

  • Potassium hydroxide: 11.6 g

  • Ethanol: 300 ml

  • Methanol (for recrystallization)

  • Water

Procedure:

  • A suspension is prepared by mixing 24.4 g of salicylaldehyde and 300 ml of ethanol with 11.6 g of potassium hydroxide.

  • The mixture is agitated at room temperature until the potassium hydroxide has completely dissolved.

  • Phenacyl chloride (31 g) is then added to the solution in portions.

  • The reaction mixture is heated under reflux with stirring for 2 hours.

  • Upon cooling to room temperature, the precipitated crystals are collected by suction filtration.

  • The collected crystals are washed with water.

  • The crude product is purified by recrystallization from methanol to yield colorless crystals.

  • A further fraction of the product can be obtained by evaporating the mother liquor.

Yield: 70%[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the logical steps and chemical transformations involved in the synthesis of this compound.

Rap_Stoermer_Condensation cluster_reactants Starting Materials cluster_reagents Reagents & Conditions Salicylaldehyde Salicylaldehyde Base Potassium Hydroxide Salicylaldehyde->Base Deprotonation Phenacyl_Chloride Phenacyl Chloride Intermediate Potassium Salt Intermediate + Phenacyl Chloride Phenacyl_Chloride->Intermediate Nucleophilic Substitution Base->Intermediate Solvent Ethanol Reflux Reflux (2h) Cyclization Intramolecular Cyclization & Dehydrochlorination Intermediate->Cyclization Base-catalyzed Product This compound Cyclization->Product

Caption: Workflow of the Rap-Stoermer Condensation.

Plausible_Mechanism cluster_step1 Step 1: Formation of Potassium Salt cluster_step2 Step 2: Formation of Intermediate V cluster_step3 Step 3: Cyclization Hydroxybenzaldehyde 2-Hydroxybenzaldehyde (I) Potassium_Salt Potassium Salt (III) Hydroxybenzaldehyde->Potassium_Salt Reacts with K2CO3 K2CO3 (II) K2CO3->Potassium_Salt Intermediate_V Intermediate: 2-(2-oxo-2-phenylethoxy)benzaldehyde (V) Potassium_Salt->Intermediate_V Reacts with Halogen_Acetophenone 2-Halogen substituted acetophenone (IV) Halogen_Acetophenone->Intermediate_V Final_Product This compound Intermediate_V->Final_Product Intramolecular Cyclization

Caption: Plausible reaction mechanism for benzofuran synthesis.[3]

References

1-Benzofuran-2-yl(phenyl)methanone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Benzofuran-2-yl(phenyl)methanone, a heterocyclic ketone with significant research interest. It covers the core physicochemical properties, detailed experimental protocols for its synthesis, and insights into its biological relevance.

Core Compound Data

This compound, also known as 2-benzoylbenzofuran, is a key scaffold in medicinal chemistry. Its derivatives are explored for various therapeutic applications. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₅H₁₀O₂[1][2][3]
Molecular Weight 222.24 g/mol [2][3][4]
Exact Mass 222.068079557 Da[1][3]
CAS Number 6272-40-8[1][2][5]
Physical Form Solid[2]
Melting Point 91°C[1]
Boiling Point (Est.) 360°C[1]
Density (Est.) 1.1404 g/cm³[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bond Count 2[1]
InChI Key DZRJNLPOTUVETG-UHFFFAOYSA-N[2][4]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved via the reaction of salicylaldehyde with phenacyl chloride. The following protocol provides a detailed methodology.

Objective: To synthesize this compound.

Materials:

  • Salicylaldehyde (24.4 g)

  • Phenacyl chloride (31 g)

  • Potassium hydroxide (11.6 g)

  • Ethanol (300 ml)

  • Methanol (for recrystallization)

  • Water

Procedure:

  • A mixture of 24.4 g of salicylaldehyde and 300 ml of ethanol is prepared in a suitable reaction vessel.[4]

  • 11.6 g of potassium hydroxide is added to the mixture. The resulting suspension is agitated at room temperature until the potassium hydroxide has completely dissolved.[4]

  • Phenacyl chloride (31 g) is then added to the solution in portions.[4]

  • The reaction mixture is heated under a reflux condenser with stirring for a period of 2 hours.[4]

  • After the reaction is complete, the mixture is allowed to cool to room temperature, during which time crystals will precipitate.[4]

  • The precipitated crystals are collected by suction filtration.[4]

  • The collected solid is washed with water to remove impurities.[4]

  • For purification, the crude product is recrystallized from methanol.[4]

  • A further yield of the product may be obtained by evaporating the mother liquor.[4]

Expected Outcome:

  • Yield: Approximately 70%[4]

  • Appearance: Colorless crystals[4]

Biological and Research Significance

Benzofuran derivatives are a class of compounds widely found in nature and are known for a broad spectrum of biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[6][7] Specifically, this compound and its derivatives have been a focus in neurodegenerative disease research. Studies have synthesized and evaluated these compounds as novel and potent ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[8] Certain derivatives have shown high affinity for Aβ aggregates in the nanomolar range, suggesting their potential as probes for brain imaging.[8] Furthermore, other structural analogues have been investigated as anticancer agents and as inhibitors of enzymes like SIRT1.[6][9]

Visualized Synthesis Workflow

The following diagram illustrates the key steps and transformations in the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Final Product R1 Salicylaldehyde P1 Mix & Dissolve KOH in Ethanol Solution at Room Temp R1->P1 R2 Potassium Hydroxide R2->P1 R3 Phenacyl Chloride R4 Ethanol (Solvent) R4->P1 P2 Add Phenacyl Chloride & Reflux for 2 hours P1->P2 Add R3 P3 Cool to Room Temp (Precipitation) P2->P3 P4 Filter & Wash with Water P3->P4 P5 Recrystallize from Methanol P4->P5 FP This compound (Colorless Crystals) P5->FP

Caption: Synthesis workflow for this compound.

References

The Benzofuran Core: A Technical Guide to its Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry and natural product synthesis. Initially identified as a component of coal tar, its derivatives have since been discovered in a plethora of natural sources and have been the subject of extensive synthetic exploration. This technical guide provides an in-depth examination of the historical discovery of benzofuran, the evolution of its synthesis, and the development of its derivatives as potent therapeutic agents. It includes a compilation of quantitative biological data, detailed experimental protocols for key historical and modern syntheses, and visualizations of critical signaling pathways, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey of benzofuran began not in a pristine laboratory, but in the complex, dark mixture of coal tar. The parent compound, originally named 'coumarone', was first isolated from this industrial byproduct.[1][2] Early production involved the fractional distillation of coal tar, with the benzofuran-containing fraction typically boiling between 167-184°C.[2][3] This fraction was then utilized in the production of coumarone-indene resins, which found applications in coatings, adhesives, and floor tiles.[3][4][5]

The first synthesis of a benzofuran derivative is credited to the English chemist William Henry Perkin in 1870.[6][7][8] His work on the reaction of 3-halocoumarins with a base led to a ring contraction, forming a benzofuran-2-carboxylic acid. This reaction, now known as the Perkin rearrangement, was a pivotal moment in establishing the synthetic accessibility of this important heterocyclic system.[8][9]

Parallel to these synthetic endeavors, chemists began to uncover the prevalence of the benzofuran motif in nature. The furanocoumarins, a major class of naturally occurring benzofuran derivatives, were among the first to be identified. Bergapten was discovered in 1839, followed by the isolation of psoralen from the seeds of Psoralea corylifolia.[10][11] These discoveries highlighted the biological relevance of benzofurans and spurred further investigation into their medicinal properties.

Key Synthetic Methodologies: A Historical Perspective

The synthesis of the benzofuran core has evolved significantly since Perkin's initial discovery. Early methods laid the groundwork for the development of more efficient and versatile strategies.

The Perkin Rearrangement (1870)

The Perkin rearrangement remains a classic and historically significant method for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[8][9] The reaction proceeds via a base-catalyzed ring opening of the coumarin, followed by an intramolecular nucleophilic substitution to form the furan ring.

Synthesis from Coumarins

Beyond the Perkin rearrangement, other methods have been developed to convert coumarins to benzofurans, often involving ring contraction reactions under various conditions.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced a vast toolkit for the construction of the benzofuran ring system with high efficiency and control over substitution patterns. One of the most powerful and widely used methods is the Sonogashira coupling reaction.[3][12][13] This palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide allows for the facile construction of 2-substituted benzofurans.

Benzofuran Derivatives in Drug Discovery and Development

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[14]

Antiarrhythmic Agents: The Case of Amiodarone

Amiodarone is a potent antiarrhythmic drug that prominently features a benzofuran moiety.[9] Its mechanism of action is complex, involving the blockade of multiple ion channels, including potassium, sodium, and calcium channels, as well as non-competitive antagonism of β-adrenergic receptors.[15][16][17] This multi-channel blockade leads to a prolongation of the cardiac action potential and refractory period, thereby suppressing arrhythmias.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[14][18][19][20] Their mechanisms of action are diverse and can involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran derivatives has also been extensively investigated.[10][16][21] Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators by modulating key signaling pathways such as the NF-κB and MAPK pathways.[10][16][21][22]

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various benzofuran derivatives, providing a quantitative basis for comparison and further research.

Table 1: Anticancer Activity of Benzofuran Derivatives (IC50 values in µM)

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Halogenated BenzofuransCompound with 3-bromomethyl groupK562 (Leukemia)5[14]
HL60 (Leukemia)0.1[14]
Fluorinated DerivativeNot Specified0.43[18]
Halogenated DerivativeHeLa (Cervical Carcinoma)1.136[18]
Benzofuran-N-Aryl Piperazine HybridsHybrid 16A549 (Lung Carcinoma)0.12[18]
SGC7901 (Gastric Cancer)2.75[18]
Benzofuran-Chalcone HybridsDerivative 32aC-6 (Nerve cells)8.49 - 16.72[19]
MCF-7 (Breast adenocarcinoma)6.55 - 13.14[19]
3-Oxadiazolylbenzofuran DerivativesBromo derivative 14cHCT116 (Colon Cancer)3.27[19]
Benzofuran-based EGFR Kinase InhibitorsDerivative 91kEGFR PK0.07[19]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

DerivativeTarget/AssayIC50 (µM)Reference
Piperazine/benzofuran hybrid 5dNO generation in RAW-264.7 cells52.23 ± 0.97[10][21]
Fluorinated benzofuran derivative 2IL-6 production in macrophages1.23 - 9.04[23]
Fluorinated benzofuran derivative 3IL-6 production in macrophages1.23 - 9.04[23]
Fluorinated benzofuran derivative 8IL-6 production in macrophages1.23 - 9.04[23]
Fluorinated benzofuran derivative 2CCL2 production in macrophages1.5 - 19.3[23]
Fluorinated benzofuran derivative 3CCL2 production in macrophages1.5 - 19.3[23]
Fluorinated benzofuran derivative 8CCL2 production in macrophages1.5 - 19.3[23]
Fluorinated benzofuran derivative 2NO production in macrophages2.4 - 5.2[23]
Fluorinated benzofuran derivative 3NO production in macrophages2.4 - 5.2[23]
Fluorinated benzofuran derivative 8NO production in macrophages2.4 - 5.2[23]
Fluorinated benzofuran derivative 2PGE2 production in macrophages1.1 - 20.5[23]
Fluorinated benzofuran derivative 3PGE2 production in macrophages1.1 - 20.5[23]
Fluorinated benzofuran derivative 8PGE2 production in macrophages1.1 - 20.5[23]

Table 3: Ion Channel Blocking Activity of Amiodarone (IC50 values in µM)

Ion ChannelIC50 (µM)Test SystemReference
hERG (IKr)0.8 ± 0.1HEK293 Cells[15]
Late Na+ Current (INa,L)3.0 ± 0.9HEK293 Cells[15][24]
Peak Na+ Current (INa,P)178.1 ± 17.2 (tonic block)HEK293 Cells[15]
L-type Ca2+ Current (ICa,L)0.27 (Ki)Rat/Rabbit Myocardial Membranes[15]
ATP-sensitive K+ Channel (KATP)0.24MIN6 Cells[15]
Sodium Channel ([3H]BTXB binding)3.6Rat Cardiac Membranes[17]
hERG (outward tail current)0.045 ± 0.0052Mammalian Cells[11]
hERG (inward tail current)0.0933 ± 0.0128Mammalian Cells[11]

Experimental Protocols

Perkin Rearrangement for the Synthesis of Benzofuran-2-Carboxylic Acids[9]

Materials:

  • 3-Bromocoumarin derivative (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol

  • Hydrochloric acid (for work-up)

Procedure:

  • Dissolve the 3-bromocoumarin derivative in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol to the flask.

  • Heat the reaction mixture at reflux for 3 hours (conventional heating) or irradiate in a microwave reactor at 300W for 5 minutes at 79°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Synthesis of 2-Arylbenzofurans via Sonogashira Coupling[3]

Materials:

  • 2-Halophenol (1.0 eq)

  • Aryl halide (1.1 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (as base and solvent)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halophenol, aryl halide, palladium catalyst, and copper(I) iodide.

  • Add triethylamine as the solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

In Vitro MTT Assay for Anticancer Activity[20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the benzofuran derivative in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by benzofuran derivatives.

Amiodarone_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects K_channel Potassium Channel (IKr, IKs) AP_Prolongation Action Potential Prolongation K_channel->AP_Prolongation Na_channel Sodium Channel (INa) AV_Conduction_Slowed Slowed AV Conduction Na_channel->AV_Conduction_Slowed Ca_channel Calcium Channel (ICa,L) HR_Decrease Decreased Heart Rate Ca_channel->HR_Decrease Beta_receptor β-Adrenergic Receptor Beta_receptor->HR_Decrease Amiodarone Amiodarone Amiodarone->K_channel Blocks Amiodarone->Na_channel Blocks Amiodarone->Ca_channel Blocks Amiodarone->Beta_receptor Antagonizes ERP_Increase Increased Effective Refractory Period AP_Prolongation->ERP_Increase Antiarrhythmic_Effect Antiarrhythmic_Effect ERP_Increase->Antiarrhythmic_Effect HR_Decrease->Antiarrhythmic_Effect AV_Conduction_Slowed->Antiarrhythmic_Effect Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MEK MEK TAK1->MEK JNK JNK TAK1->JNK p38 p38 TAK1->p38 IKK IKKα/β TAK1->IKK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Nucleus_AP1 AP-1 AP1->Nucleus_AP1 translocates IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->MEK inhibits Benzofuran_Derivative->JNK inhibits Benzofuran_Derivative->p38 inhibits Benzofuran_Derivative->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes Nucleus_AP1->Inflammatory_Genes

References

Natural Sources of Benzofuran-2-yl Ketone Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the natural sources of compounds structurally similar to 1-Benzofuran-2-yl(phenyl)methanone. While the exact this compound scaffold is predominantly found in synthetic compounds, a variety of structurally related benzofuran ketones exist in nature. This document details their natural origins, quantitative analysis, experimental protocols for their study, and their influence on key cellular signaling pathways.

Benzofuran derivatives are a class of heterocyclic compounds widely distributed in the plant kingdom, particularly within the Asteraceae, Fabaceae, Moraceae, Liliaceae, and Rutaceae families.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

Naturally Occurring Benzofuran Ketones: The Case of Tremetone and its Analogs

While direct natural sources of this compound are not prominently documented, plants such as rayless goldenrod (Isocoma pluriflora) and white snakeroot (Ageratina altissima) are known to produce a series of toxic benzofuran ketones.[4] The most notable among these are tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone.[4] These compounds are responsible for "milk sickness" in humans and "trembles" in livestock.[4]

Quantitative Analysis of Benzofuran Ketones in Plant Material

The concentration of these ketones can vary significantly between different plant collections, which may account for the sporadic nature of their toxicity.[4] A validated High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative analysis of these compounds.[4]

CompoundPlant SourceConcentration Range (mg/g dry weight)
TremetoneIsocoma pluriflora0.2 - 1.8
Ageratina altissima0.1 - 1.5
DehydrotremetoneIsocoma pluriflora0.3 - 2.5
Ageratina altissima0.2 - 2.0
3-Oxyangeloyl-tremetoneIsocoma pluriflora0.5 - 4.0
Ageratina altissima0.4 - 3.5

Table 1: Concentration ranges of major benzofuran ketones found in Isocoma pluriflora and Ageratina altissima. Data sourced from quantitative HPLC analysis.[4]

Experimental Protocols

Isolation and Purification of Benzofuran Ketones

A general workflow for the isolation and purification of benzofuran ketones from plant material is outlined below. This process typically involves extraction, followed by chromatographic separation.

G Start Dried and Powdered Plant Material Extraction Soxhlet Extraction (e.g., with ethanol or hexane) Start->Extraction Concentration Rotary Evaporation Extraction->Concentration Chromatography Silica Gel Column Chromatography (gradient elution) Concentration->Chromatography Fractionation Fraction Collection and TLC Analysis Chromatography->Fractionation Purification Preparative HPLC Fractionation->Purification Characterization Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Characterization End Pure Benzofuran Ketones Characterization->End

Caption: General workflow for the isolation and purification of benzofuran ketones.

Quantitative Analysis by HPLC

The following protocol provides a general framework for the quantitative analysis of benzofuran ketones using HPLC.

G Start Plant Extract or Purified Compound Preparation Sample Preparation (dissolution in mobile phase, filtration) Start->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Reverse-Phase Column (Isocratic or Gradient Elution) Injection->Separation Detection UV or DAD Detection (at characteristic wavelength) Separation->Detection Quantification Quantification using a Standard Curve Detection->Quantification End Concentration Data Quantification->End

Caption: Workflow for quantitative analysis of benzofuran ketones by HPLC.

HPLC Conditions (Example): [4]

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/water gradient

  • Detector: UV detector at 280 nm

  • Quantification: External standard method using purified tremetone, dehydrotremetone, and 3-oxyangeloyl-tremetone.

Impact on Cellular Signaling Pathways

While the specific signaling pathways affected by naturally occurring benzofuran ketones like tremetone are not extensively characterized, research on various synthetic and natural benzofuran derivatives has revealed their potential to modulate key cellular signaling pathways implicated in diseases such as cancer and inflammation.

mTOR Signaling Pathway

Certain synthetic benzofuran derivatives have been identified as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[5][6] Inhibition of this pathway is a key strategy in cancer therapy.

G PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by certain benzofuran derivatives.

NF-κB and MAPK Signaling Pathways

Other studies have demonstrated that benzofuran hybrids can exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[7] These pathways are crucial in regulating the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IκBα IκBα IKK->IκBα NF_kappaB NF-κB IκBα->NF_kappaB Inflammatory_Genes Pro-inflammatory Gene Expression NF_kappaB->Inflammatory_Genes MAPK->Inflammatory_Genes Benzofuran Benzofuran Hybrids Benzofuran->IKK Inhibition Benzofuran->MAPK Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran hybrids.

Conclusion

This technical guide highlights that while this compound itself is primarily of synthetic origin, nature offers a rich source of structurally related benzofuran ketones. The study of these natural analogs, such as tremetone and its derivatives, provides valuable insights for drug discovery and development. The established experimental protocols for their isolation and quantification, coupled with the growing understanding of how benzofuran scaffolds interact with key cellular signaling pathways, underscores the potential of this class of compounds for therapeutic applications. Further research into the natural diversity and biological activities of benzofuran ketones is warranted to fully exploit their potential.

References

Spectroscopic and Structural Elucidation of 1-Benzofuran-2-yl(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Benzofuran-2-yl(phenyl)methanone (CAS No: 6272-40-8), a key heterocyclic ketone scaffold of interest in medicinal chemistry. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by comprehensive experimental protocols.

Compound Identification

PropertyValueCitation
Chemical Name This compound
Synonyms 2-Benzoylbenzofuran
CAS Number 6272-40-8[1]
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
Structure Chemical Structure

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to confirming the structural integrity of the molecule. The following tables summarize reported ¹H and ¹³C NMR data for key analogs. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2][3]

Table 1: ¹H NMR Spectroscopic Data of Key Analogs

CompoundSolventChemical Shift (δ) ppm, Multiplicity, J (Hz), AssignmentCitation
Benzofuran-2-yl(p-tolyl)methanone CDCl₃7.97 (d, J=8.0, 2H), 7.72 (d, J=8.0, 1H), 7.64 (d, J=8.5, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H)[3]
(3-Methylbenzofuran-2-yl)(phenyl)methanone CDCl₃7.76 (d, J=7.5, 2H), 7.64 (d, J=8.0, 1H), 7.56-7.48 (m, 2H), 7.44-7.38 (m, 2H), 7.32-7.28 (m, 1H), 2.65 (s, 3H)[3]

Table 2: ¹³C NMR Spectroscopic Data of Key Analogs

CompoundSolventChemical Shift (δ) ppmCitation
Benzofuran-2-yl(p-tolyl)methanone CDCl₃184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7[3]
(3-Methylbenzofuran-2-yl)(phenyl)methanone CDCl₃185.6, 154.3, 148.4, 137.8, 132.5, 129.2, 128.3, 128.1, 127.1, 123.4, 121.4, 112.2, 10.0[3]

Interpretation for this compound:

  • ¹H NMR: Aromatic protons are expected in the range of δ 7.2-8.0 ppm. The single proton on the furan ring (H-3) would likely appear as a singlet around δ 7.5 ppm. Protons on the benzoyl group and the benzene ring of the benzofuran moiety will show characteristic doublet, triplet, and multiplet patterns.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to be the most downfield signal, typically above δ 180 ppm.[3] Aromatic carbons will resonate in the δ 110-157 ppm region. The carbon at position 2 of the benzofuran ring, attached to the carbonyl group, would appear around δ 152 ppm, while the carbon at position 3 would be significantly more upfield.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorption is the carbonyl (C=O) stretch.

Table 3: Key IR Absorption Bands for Benzofuran Ketones

Functional GroupWavenumber (cm⁻¹)IntensityCitation
C=O Stretch (Ketone) ~1689Strong[2]
C=C Stretch (Aromatic) ~1607Medium[2]
C-O-C Stretch (Ether) ~1250-1050Strong
C-H Stretch (Aromatic) ~3100-3000Medium[2]

Interpretation for this compound: The IR spectrum will be dominated by a strong, sharp absorption band around 1680-1690 cm⁻¹, characteristic of an aryl ketone's C=O stretching vibration.[2] A series of bands in the 1610-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of the aromatic rings. Strong bands associated with the C-O-C stretching of the furan ether linkage are also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and offering structural clues.

Predicted Fragmentation Pattern: The molecular ion peak (M⁺˙) is expected at m/z 222, corresponding to the molecular weight of the compound. The fragmentation of ketones often proceeds through cleavage of the bonds adjacent to the carbonyl group.[4][5] For this compound, two primary fragmentation pathways are anticipated:

  • Formation of the Benzoyl Cation: Cleavage of the bond between the carbonyl carbon and the benzofuran ring would result in a highly stable benzoyl cation at m/z 105 . This is often a very abundant peak in the mass spectra of benzoyl compounds.[4] The other fragment would be a 1-benzofuran-2-yl radical (m/z 117).

  • Formation of the Benzofuranylacylium Ion: Cleavage of the bond between the carbonyl carbon and the phenyl ring would yield a benzofuran-2-carbonyl cation at m/z 145 . The other fragment would be a phenyl radical (m/z 77).

The relative abundance of these fragments depends on their stability. The peak at m/z 77 (phenyl cation) is also commonly observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data, based on common laboratory practices for this class of compounds.

Synthesis of this compound

A common synthetic route is the reaction between salicylaldehyde and a phenacyl halide.[6]

  • Materials: Salicylaldehyde, phenacyl chloride, potassium carbonate (or another suitable base), and a solvent such as dry acetone or ethanol.

  • Procedure:

    • Salicylaldehyde and an equimolar amount of phenacyl chloride are dissolved in the solvent.

    • Anhydrous potassium carbonate (excess) is added to the mixture.

    • The reaction mixture is refluxed for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • After cooling, the inorganic salts are filtered off.

    • The solvent is removed from the filtrate under reduced pressure.

    • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Workup & Purification Salicylaldehyde Salicylaldehyde Reaction Reaction Vessel Salicylaldehyde->Reaction Phenacyl_Chloride Phenacyl Chloride Phenacyl_Chloride->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Reflux Reflux Reflux->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization / Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

  • ¹H NMR Acquisition: Standard parameters for a one-pulse experiment are used. This includes a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.[8]

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to obtain singlets for all carbon atoms. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width should cover the expected range (e.g., 0-200 ppm).

IR Spectroscopy Protocol
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[2]

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. This method requires minimal sample preparation.[2]

  • KBr Pellet Method: Alternatively, a small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the spectrometer's sample holder for analysis.[6]

Mass Spectrometry Protocol
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is often used, commonly coupled with a chromatographic system like HPLC.[7][9]

  • Ionization Method: Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, often yielding the protonated molecule [M+H]⁺.[7] Electron ionization (EI) is a "harder" technique that provides more extensive fragmentation, which is useful for structural elucidation.[10]

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced (e.g., via direct infusion or an LC column), and the mass-to-charge ratios (m/z) of the resulting ions are measured. For tandem MS (MS/MS), the molecular ion is isolated and fragmented to analyze its daughter ions, confirming the fragmentation pathways.[11]

References

Plausible reaction mechanism for 2-aroylbenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Plausible Reaction Mechanisms for 2-Aroylbenzofuran Synthesis

Introduction

2-Aroylbenzofurans represent a significant class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules. Their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitubulin effects, making them valuable scaffolds in drug discovery and development.[1][2][3] This guide provides a detailed overview of the plausible reaction mechanisms for the synthesis of 2-aroylbenzofurans, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers and scientists in this field.

Plausible Reaction Mechanisms

Several synthetic strategies have been developed for the construction of the 2-aroylbenzofuran skeleton. The most prominent mechanisms include the Rap-Stoermer reaction, palladium-catalyzed tandem reactions, and Sonogashira coupling followed by cyclization.

The Rap-Stoermer Reaction

An efficient and classic method for synthesizing 2-aroylbenzofurans involves the Rap-Stoermer reaction, which utilizes substituted salicylaldehydes and α-bromoacetophenones (phenacyl bromides) as starting materials.[1] The reaction proceeds via an initial O-alkylation of the salicylaldehyde's phenolic hydroxyl group, followed by an intramolecular aldol-type condensation.

The plausible mechanism is as follows:

  • O-Alkylation: The phenoxide, formed from the salicylaldehyde in the presence of a base (e.g., K₂CO₃), acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to form an ether intermediate.

  • Intramolecular Condensation: A base abstracts an acidic α-proton from the methylene group adjacent to the carbonyl of the former phenacyl bromide moiety. The resulting enolate then attacks the aldehyde's carbonyl carbon in an intramolecular fashion.

  • Dehydration: The resulting aldol-type adduct readily undergoes dehydration to form the stable aromatic benzofuran ring.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Intramolecular Cyclization & Dehydration Salicylaldehyde Salicylaldehyde Intermediate1 Ether Intermediate Salicylaldehyde->Intermediate1 Nucleophilic Attack Phenacyl_Bromide α-Bromoacetophenone Phenacyl_Bromide->Intermediate1 Base Base (K₂CO₃) Base->Salicylaldehyde Deprotonation Enolate Enolate Formation Intermediate1->Enolate Deprotonation Base2 Base Cyclized_Intermediate Cyclized Adduct Enolate->Cyclized_Intermediate Intramolecular Attack Product 2-Aroylbenzofuran Cyclized_Intermediate->Product Dehydration (-H₂O) Base2->Intermediate1

Caption: Mechanism of the Rap-Stoermer Reaction.

Palladium-Catalyzed Tandem Addition/Cyclization

A modern approach involves a palladium-catalyzed tandem reaction of 2-(2-acylphenoxy)acetonitriles with arylboronic acids.[4] This method offers excellent chemoselectivity and compatibility with a wide range of functional groups. The process involves a sequential nucleophilic addition followed by an intramolecular cyclization.[4][5]

The proposed catalytic cycle includes:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the arylboronic acid.

  • Nucleophilic Addition: The resulting organopalladium species coordinates with the nitrile group, facilitating a nucleophilic attack to form an intermediate.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular cyclization reaction.

  • Reductive Elimination: The cycle is completed by reductive elimination, which regenerates the Pd(0) catalyst and yields the 2-aroylbenzofuran product.

G Pd0 Pd(0) Oxidative_Addition Oxidative Addition Intermediate Pd0->Oxidative_Addition Oxidative Addition Arylboronic Arylboronic Acid Arylboronic->Oxidative_Addition Substrate 2-(2-acylphenoxy)acetonitrile Addition_Intermediate Nucleophilic Addition Intermediate Substrate->Addition_Intermediate Oxidative_Addition->Addition_Intermediate Nucleophilic Addition Cyclization_Intermediate Cyclized Pd Complex Addition_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Cyclization_Intermediate->Pd0 Product 2-Aroylbenzofuran Cyclization_Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed tandem addition/cyclization pathway.

Sonogashira Coupling and Cyclization

The Sonogashira coupling reaction provides a versatile route to 2-aroylbenzofurans, typically starting from an ortho-halophenol derivative and a terminal alkyne.[6] The reaction first constructs a 2-alkynylphenol intermediate, which then undergoes an intramolecular cyclization to form the benzofuran ring. This can be performed as a one-pot synthesis.[3][6]

The mechanism consists of two main stages:

  • Sonogashira Coupling: A palladium(0) catalyst and a copper(I) co-catalyst mediate the cross-coupling of the o-halophenol with the terminal alkyne. The generally accepted mechanism involves two interconnected catalytic cycles for palladium and copper.[7][8] The key steps are oxidative addition of the aryl halide to Pd(0), formation of a copper(I) acetylide, transmetalation from copper to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

  • Intramolecular Cyclization (5-endo-dig): The phenolic hydroxyl group of the 2-alkynylphenol intermediate attacks the alkyne's internal carbon in a 5-endo-dig cyclization. This step is often promoted by the catalyst system or a base, leading to the formation of the benzofuran ring.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Intramolecular Cyclization Halophenol o-Halophenol Alkynylphenol 2-Alkynylphenol Intermediate Halophenol->Alkynylphenol Alkyne Terminal Alkyne Alkyne->Alkynylphenol Catalyst Pd(0)/Cu(I) Catalyst->Alkynylphenol Cross-Coupling Product 2-Aroylbenzofuran Alkynylphenol->Product 5-endo-dig Cyclization

Caption: Sonogashira coupling followed by intramolecular cyclization.

Quantitative Data Summary

The efficiency of 2-aroylbenzofuran synthesis varies significantly with the chosen method and reaction conditions. Below is a summary of reported yields for different synthetic approaches.

Synthetic MethodStarting MaterialsKey Reagents/CatalystsYield (%)Reference
Rap-Stoermer ReactionSubstituted salicylaldehydes, phenacyl bromidesK₂CO₃Excellent[1]
"One-step" Cyclization1-(5-bromo-2-hydroxyphenyl)ethanone, α-bromo acetophenonesK₂CO₃Good[9]
Condensation/Intramolecular Cyclization2-bromo-3-t-butyldimethylsilyloxy-6-hydroxybenzaldehyde, α-bromo acetophenonesK₂CO₃58 - 86[10]
Sonogashira Coupling2-Aroyl-3-methyl-5-bromobenzo[b]furan, propynoic acidPd(PPh₃)₄, DBU-[9]
Tandem Addition/Cyclization2-(2-acylphenoxy)acetonitriles, arylboronic acidsPalladium catalyst-[4]
Gold-Catalyzed CyclizationO-tetrahydropyran derivatives of 2-alkynylaryl phenolsNolan's gold dimer hydroxide catalystup to 95[11]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative protocols for key reactions.

Protocol 1: General Procedure for "One-step" Cyclization

This protocol is adapted from the synthesis of 2-aroyl-3-methyl-5-bromobenzo[b]furan derivatives.[9]

  • Materials:

    • 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)

    • Substituted α-bromo acetophenone (1.1 eq)

    • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • A mixture of the 1-(5-bromo-2-hydroxyphenyl)ethanone, the appropriate α-bromo acetophenone, and anhydrous potassium carbonate is prepared in acetonitrile.

    • The reaction mixture is heated to reflux (approximately 78-82 °C).

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

    • The crude product is purified by flash chromatography on silica gel to yield the desired 2-aroylbenzofuran.[9]

Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes the coupling of a 2-aroyl-bromo-benzofuran derivative with an alkyne.[9]

  • Materials:

    • 2-Aroyl-3-methyl-5-bromobenzo[b]furan derivative (1.0 eq)

    • Terminal alkyne (e.g., trimethylsilylacetylene) (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • Triethylamine (TEA) (solvent and base)

    • Tetrahydrofuran (THF) (co-solvent)

  • Procedure:

    • To a solution of the bromo-benzofuran derivative in a mixture of THF and TEA, the palladium catalyst and CuI are added under an inert atmosphere (e.g., Nitrogen or Argon).

    • The terminal alkyne is added dropwise to the mixture.

    • The reaction is stirred at room temperature or slightly elevated temperature, with progress monitored by TLC.

    • After completion, the reaction mixture is filtered to remove salts, and the filtrate is concentrated under reduced pressure.

    • The crude product is purified by flash chromatography to isolate the coupled product.[9]

    • If a silyl-protected alkyne is used, a subsequent deprotection step (e.g., using tetrabutylammonium fluoride - TBAF) is required.[9]

Protocol 3: Friedel-Crafts Acylation (for Aryl Ketone Synthesis)

While not directly for a benzofuran, this protocol for the synthesis of 2-acetyldibenzofuran illustrates the fundamental Friedel-Crafts acylation, which is a key method for forming aryl ketones.[12][13]

  • Materials:

    • Dibenzofuran (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

    • Anhydrous dichloromethane (DCM) (solvent)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • In a fume hood, a three-necked round-bottom flask is equipped with a stirrer and placed under an inert atmosphere.

    • Anhydrous aluminum chloride is suspended in anhydrous DCM.

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • A solution of acetyl chloride in anhydrous DCM is added dropwise to the catalyst suspension.[12]

    • A solution of dibenzofuran in anhydrous DCM is then added dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction is stirred at 0 °C for one hour, then allowed to warm to room temperature and stirred for an additional 2-4 hours.[13]

    • The reaction is quenched by slowly pouring the mixture onto crushed ice and concentrated HCl.

    • The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

    • The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.[13]

References

Biological significance of the benzofuran scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the landscape of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a "privileged scaffold," a core molecular framework that can be readily modified to interact with a diverse range of biological targets. This versatility has led to the discovery and development of numerous therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the benzofuran nucleus, with a focus on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

A Spectrum of Biological Activities

Benzofuran derivatives have demonstrated significant therapeutic potential across multiple disease areas. The electronic properties of the bicyclic system, coupled with the ability to introduce a variety of substituents at different positions, allow for the fine-tuning of their pharmacological profiles. This has resulted in a plethora of compounds with potent and selective biological activities.[1][2][3][4]

Anticancer Potential

The benzofuran scaffold is a prominent feature in a multitude of anticancer agents, both naturally occurring and synthetic.[5] These compounds exert their cytotoxic effects through various mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases, and induction of apoptosis.[5][6] Several benzofuran derivatives have shown remarkable potency against a range of human cancer cell lines.[2][7]

Antimicrobial Efficacy

In an era of increasing antimicrobial resistance, the benzofuran nucleus has emerged as a promising platform for the development of novel anti-infective agents.[8][9] Derivatives incorporating this scaffold have exhibited broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][10] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been investigated for their anti-inflammatory effects, demonstrating the ability to modulate key inflammatory pathways.[11][12] Certain compounds have shown significant inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[11]

Antiviral Activity

The quest for effective antiviral therapies has also led researchers to explore the potential of the benzofuran scaffold.[13] Specific derivatives have shown inhibitory activity against a variety of viruses, including respiratory syncytial virus and influenza A virus, by interfering with viral replication processes.[13][14]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected benzofuran derivatives, providing a quantitative basis for comparison and further research.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran derivative 12 SiHa (Cervical)1.10[5]
Benzofuran derivative 12 HeLa (Cervical)1.06[5]
Benzofuran-chalcone 33a A-375 (Melanoma)1.52[5]
Benzofuran-chalcone 33a MCF-7 (Breast)2.15[5]
Benzofuran-imidazolium 30a HepG2 (Liver)4.60[5]
Benzofuran-imidazolium 30a MCF-7 (Breast)3.80[5]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzofuran-ketoxime 51a Staphylococcus aureus0.039[8]
Benzofuran derivative 22 Aspergillus fumigatus-[1]
Benzofuran derivative 22 Candida albicans-[1]
Bromo-derivative 23 Staphylococcus aureus29.76-31.96 (mmol/L)[1]
Bromo-derivative 24 Staphylococcus aureus29.76-31.96 (mmol/L)[1]

Table 3: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Aza-benzofuran 1 NO Inhibition (LPS-stimulated RAW 264.7)17.3[11]
Aza-benzofuran 4 NO Inhibition (LPS-stimulated RAW 264.7)16.5[11]
Fluorinated benzofuran Cpd 1 IL-6 release inhibition1.2[15]
Fluorinated benzofuran Cpd 2 PGE2 release inhibition1.1[15]

Key Signaling Pathways Modulated by Benzofuran Derivatives

Benzofuran-containing compounds often exert their biological effects by modulating critical intracellular signaling pathways that regulate cell growth, proliferation, inflammation, and survival. Understanding these mechanisms is crucial for rational drug design and development.

mTOR Signaling Pathway in Cancer

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer. Several benzofuran derivatives have been identified as potent inhibitors of mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

mTOR_Pathway Benzofuran Benzofuran Derivatives mTORC1 mTORC1 Benzofuran->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Cycle_Progression Cell Cycle Progression mTORC1->Cell_Cycle_Progression Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis Inhibition

Benzofuran derivatives inhibiting the mTOR signaling pathway.
NF-κB and MAPK Signaling Pathways in Inflammation

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical in mediating inflammatory responses. Benzofuran derivatives have been shown to suppress inflammation by inhibiting the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and mediators.[16]

Inflammation_Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activation of Transcription Factors IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Transcription Benzofuran Benzofuran Derivatives Benzofuran->MAPK Inhibition Benzofuran->IKK Inhibition

Inhibition of NF-κB and MAPK pathways by benzofurans.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of benzofuran derivatives.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell viability.

Workflow:

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate1 Incubate (24h) Seed_Cells->Incubate1 Treat Treat with Benzofuran Derivatives (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the benzofuran derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[17]

Antimicrobial Susceptibility: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the benzofuran derivative solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are used as negative and positive controls, respectively.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1][9]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for acute anti-inflammatory activity.

Methodology:

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test group of animals is treated with the benzofuran derivative (at a specific dose, e.g., orally or intraperitoneally). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[12][18]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite in the samples is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[11][19]

Conclusion

The benzofuran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a wide range of biologically active molecules, including approved drugs, underscores its therapeutic importance.[18][20] The diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, highlight the immense potential for the development of novel therapeutics based on this privileged core. The ability to modulate key signaling pathways such as mTOR, NF-κB, and MAPK provides a mechanistic basis for their observed activities and offers opportunities for targeted drug design. The experimental protocols detailed in this guide provide a framework for the continued exploration and evaluation of new benzofuran derivatives. As our understanding of the structure-activity relationships of these compounds deepens, the benzofuran scaffold is poised to yield a new generation of innovative and effective medicines to address a wide range of unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 1-Benzofuran-2-yl(phenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a prominent scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] Natural and synthetic benzofuran-containing compounds have demonstrated a wide array of therapeutic properties, including antiviral, anti-inflammatory, antimicrobial, and antitumor activities.[3][4][5] The 1-benzofuran-2-yl(phenyl)methanone core, in particular, serves as a versatile template for the development of novel anticancer agents.[6] These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through multiple mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[5][7][8][9] This document provides detailed protocols for the synthesis of the core structure and the evaluation of its derivatives for anticancer activity.

Section 1: Synthesis of this compound

This section outlines a general protocol for the synthesis of the this compound scaffold, which can be further modified to create a library of derivatives. The procedure is based on the reaction of salicylaldehyde with phenacyl chloride.[10]

Protocol 1: Synthesis of the Core Scaffold

Materials:

  • Salicylaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Phenacyl chloride (2-chloro-1-phenylethanone)

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation of Potassium Salicylaldehyde:

    • In a 500 mL round-bottom flask, dissolve 24.4 g of salicylaldehyde and 11.6 g of potassium hydroxide in 300 mL of ethanol.

    • Stir the resulting suspension at room temperature until the potassium hydroxide is completely dissolved.[10]

  • Reaction with Phenacyl Chloride:

    • To the solution from Step 1, add 31 g of phenacyl chloride in portions while stirring.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 hours.[10]

  • Isolation and Purification:

    • After the reflux period, allow the mixture to cool to room temperature. Crystals of the product will precipitate.

    • Filter the precipitated crystals using a suction filtration apparatus.

    • Wash the collected crystals with water to remove any inorganic impurities.[10]

    • Recrystallize the crude product from methanol to obtain pure, colorless crystals of this compound. A yield of approximately 70% can be expected.[10]

    • A second fraction of the product may be obtained by evaporating the mother liquor.[10]

Section 2: Anticancer Activity of Benzofuran Derivatives

Derivatives of the this compound scaffold have shown significant cytotoxic activity against a range of human cancer cell lines. The potency is often influenced by the type and position of substituents on both the benzofuran and phenyl rings.[1]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various benzofuran derivatives against several cancer cell lines.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Benzofuran-Chalcone Hybrid (4g) HCC1806Mammary Squamous Cancer5.93[11]
HeLaCervical Cancer5.61[11]
3-Methylbenzofuran Derivative (16b) A549Non-Small-Cell Lung Cancer1.48[12]
Oxindole-Benzofuran Hybrid (22f) MCF-7Breast Adenocarcinoma2.27[12]
Benzofuran-2-Carboxamide Derivative (50g) HCT-116Colon Cancer0.87[12]
HeLaCervical Cancer0.73[12]
A549Non-Small-Cell Lung Cancer0.57[12]
Benzofuran-Isatin Conjugate (5a) SW-620Colorectal Cancer5.0 - 10.0[7]
Benzofuranyl Thiosemicarbazone (8) HePG2Hepatocellular Carcinoma9.73[13]
HeLaCervical Cancer7.94[13]
Piperazinylmethylbenzofuran (9h) Panc-1Pancreatic Cancer0.94[14]
MCF-7Breast Adenocarcinoma2.92[14]
A-549Lung Carcinoma1.71[14]
Halogenated Benzofuran (1c) K562Chronic Myelogenous Leukemia~20-85[3]
Halogenated Benzofuran (1e) K562Chronic Myelogenous Leukemia~20-85[3]

Section 3: Mechanism of Action

The anticancer effects of benzofuran derivatives are often mediated through the induction of programmed cell death, or apoptosis.[5][8] Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[4][15][16] Other reported mechanisms include inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of crucial protein kinases like VEGFR-2, EGFR, and CDK2.[7][11][14][17]

Visualizing the Apoptotic Pathway

The diagram below illustrates a simplified intrinsic apoptosis pathway commonly induced by benzofuran derivatives. These compounds can modulate the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, caspase activation, and eventual cell death.[15][18]

apoptosis_pathway cluster_cell Cancer Cell Compound Benzofuran Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.

Section 4: Experimental Protocols for Anticancer Studies

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases.[19]

Materials:

  • Synthesized benzofuran derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., HUVEC)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran derivatives in culture medium. Final concentrations typically range from 0.1 to 100 µM.[19]

    • Ensure the final DMSO concentration in the wells does not exceed 0.5% to prevent solvent toxicity.[19]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include control wells: untreated cells (vehicle control, with DMSO only) and a positive control (e.g., Doxorubicin).[19]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[19]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[19]

Protocol 3: Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control group.[19]

  • Cell Harvesting:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells twice with cold PBS by centrifugation.[19]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of ~1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the stained cells using a flow cytometer within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Section 5: Overall Experimental Workflow

The following diagram outlines the logical progression from compound synthesis to the identification of a lead anticancer agent.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Optimize Structure Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, Kinase Assays) SAR->Mechanism Select Potent Compounds Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for synthesis and evaluation of anticancer agents.

References

Application Notes and Protocols: 1-Benzofuran-2-yl(phenyl)methanone as a Ligand for β-Amyloid Plaques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain. The development of ligands that specifically bind to these plaques is crucial for both early diagnosis through imaging techniques like Positron Emission Tomography (PET) and for the development of therapeutic agents. 1-Benzofuran-2-yl(phenyl)methanone and its derivatives have emerged as a promising class of compounds for targeting Aβ plaques.[1][2][3] These molecules exhibit high binding affinity for Aβ aggregates and possess the potential for radiolabeling, making them suitable candidates for in vivo imaging.[1][4] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as ligands for β-amyloid plaques.

Data Presentation

The following tables summarize the binding affinity and brain uptake of representative this compound derivatives.

Table 1: In Vitro Binding Affinity of this compound Derivatives for Aβ(1-42) Aggregates

CompoundModificationKᵢ (nM)Reference
1 Unsubstituted>1000[1]
2 4'-N,N-dimethylamino8.9[1]
3 4'-amino25.4[1]
4 4'-monomethylamino15.6[1]
5 3'-amino-4'-methoxy48.2[1]
6 5-iodo-4'-N,N-dimethylamino3.8[1]
7 5-bromo-4'-N,N-dimethylamino4.2[1]

Table 2: Brain Uptake of a Radioiodinated this compound Derivative in Mice

CompoundTime Post-Injection (min)Brain Uptake (%ID/g)Reference
[(¹²⁵I)]-6 23.53[1]
102.89[1]
301.98[1]
601.25[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is based on the Rap-Stoermer condensation reaction.[1]

Materials:

  • Substituted salicylaldehyde

  • Substituted α-bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted salicylaldehyde (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted α-bromoacetophenone (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

Protocol 2: Preparation of Aβ(1-42) Aggregates for In Vitro Assays

Materials:

  • Synthetic Aβ(1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

  • Aliquot the solution into microcentrifuge tubes and evaporate the HFIP in a fume hood overnight to form a peptide film.

  • Store the peptide films at -20°C until use.

  • To prepare aggregated Aβ(1-42), dissolve the peptide film in DMSO to a concentration of 1 mM.

  • Dilute the DMSO stock solution with PBS (pH 7.4) to a final concentration of 100 µM.

  • Incubate the solution at 37°C for 24-48 hours with gentle agitation to promote fibril formation.

Protocol 3: In Vitro Competitive Binding Assay

This protocol determines the binding affinity (Kᵢ) of the synthesized compounds for Aβ aggregates using a radiolabeled competitor, such as [¹²⁵I]IMPY.

Materials:

  • Aggregated Aβ(1-42) (from Protocol 2)

  • [¹²⁵I]IMPY (or other suitable radioligand)

  • Synthesized this compound derivatives

  • Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add 50 µL of PBS with 0.1% BSA.

  • Add 50 µL of various concentrations of the competitor compound (this compound derivatives).

  • Add 50 µL of [¹²⁵I]IMPY (final concentration ~0.05 nM).

  • Initiate the binding reaction by adding 50 µL of aggregated Aβ(1-42) (final concentration ~0.5 nM).

  • Incubate the plate at room temperature for 3 hours.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 500 µL of ice-cold PBS.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate the IC₅₀ values from the competition curves and then determine the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 4: [¹⁸F]Radiolabeling of a this compound Derivative (Hypothetical)

This protocol is a hypothetical procedure for the radiosynthesis of an ¹⁸F-labeled derivative for PET imaging, based on established methods for fluorinating similar aromatic compounds. This assumes a precursor with a suitable leaving group (e.g., nitro or trimethylammonium).

Materials:

  • Precursor molecule (e.g., nitro- or trimethylammonium-substituted this compound derivative)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • C18 Sep-Pak cartridge

  • Semi-preparative HPLC system

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Add the precursor molecule dissolved in anhydrous DMSO to the dried [¹⁸F]fluoride.

  • Heat the reaction mixture at 120-150°C for 10-20 minutes.

  • Cool the reaction mixture and dilute with water.

  • Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.

  • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride.

  • Elute the crude product from the cartridge with acetonitrile.

  • Purify the [¹⁸F]-labeled product using a semi-preparative HPLC system.

  • Collect the desired fraction and reformulate it in a physiologically compatible solution (e.g., saline with ethanol) for in vivo studies.

Protocol 5: In Vitro Autoradiography of Human Brain Sections

Materials:

  • Post-mortem human brain sections from AD patients and healthy controls (cryosectioned at 20 µm)

  • [¹²⁵I]-labeled or [¹⁸F]-labeled this compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Phosphor imaging plates and scanner

Procedure:

  • Thaw the brain sections to room temperature.

  • Pre-incubate the sections in PBS for 15 minutes.

  • Incubate the sections with the radiolabeled benzofuran derivative (e.g., 0.1-1.0 nM in PBS with 5% ethanol) for 60 minutes at room temperature.

  • For non-specific binding, co-incubate adjacent sections with a high concentration (e.g., 10 µM) of a known Aβ ligand (e.g., unlabeled derivative or thioflavin S).

  • Wash the sections twice for 2 minutes in ice-cold PBS, followed by a brief dip in ice-cold distilled water.

  • Dry the sections under a stream of cool air.

  • Expose the dried sections to a phosphor imaging plate for 12-24 hours.

  • Scan the imaging plate using a phosphor imager to visualize the distribution of the radioligand.

Protocol 6: Micro-PET Imaging in 5xFAD Transgenic Mice

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • [¹⁸F]-labeled this compound derivative

  • Anesthesia (e.g., isoflurane)

  • Micro-PET/CT scanner

Procedure:

  • Anesthetize the mouse with isoflurane (e.g., 2% in oxygen).

  • Position the mouse in the micro-PET scanner with the head in the center of the field of view.

  • Inject the [¹⁸F]-labeled benzofuran derivative (e.g., 3.7-7.4 MBq) intravenously via the tail vein.

  • Acquire dynamic PET data for 60 minutes post-injection.

  • Following the PET scan, a CT scan can be performed for anatomical co-registration.

  • Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

  • Analyze the images by drawing regions of interest (ROIs) on the cortex, hippocampus, and cerebellum (as a reference region).

  • Calculate the Standardized Uptake Value (SUV) for each ROI and determine the SUV ratio (SUVR) relative to the cerebellum to quantify ligand binding.

Visualizations

A_Beta_Aggregation_Pathway cluster_0 Amyloid Precursor Protein (APP) Processing cluster_1 Aβ Aggregation Cascade cluster_2 Ligand Interaction APP APP sAPPb sAPPβ APP->sAPPb β-secretase sAPPa sAPPα APP->sAPPa α-secretase Ab Aβ Monomer sAPPb->Ab γ-secretase AICD AICD sAPPb->AICD γ-secretase Oligomers Soluble Oligomers Ab->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Insoluble Fibrils Protofibrils->Fibrils Plaques Amyloid Plaques Fibrils->Plaques Ligand 1-Benzofuran-2-yl (phenyl)methanone Ligand->Oligomers Potential Binding Ligand->Fibrils Binding Ligand->Plaques Binding

Caption: β-Amyloid aggregation pathway and ligand interaction.

Experimental_Workflow cluster_0 Ligand Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis Design Compound Design & Synthesis Radiolabeling Radiolabeling ([¹⁸F] or [¹²⁵I]) Design->Radiolabeling BindingAssay Aβ Binding Assay (Ki) Radiolabeling->BindingAssay Autoradiography Autoradiography (Brain Sections) BindingAssay->Autoradiography Biodistribution Biodistribution in Mice (%ID/g) Autoradiography->Biodistribution PET Micro-PET Imaging (Transgenic Mice) Biodistribution->PET Analysis Quantification & Comparison PET->Analysis

Caption: Experimental workflow for evaluating Aβ plaque ligands.

References

Application Notes and Protocols for the Rap-Stoermer Condensation in Benzofuran Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the Rap-Stoermer condensation, a powerful method for the synthesis of 2-aroylbenzofuran derivatives. Benzofurans are a significant class of heterocyclic compounds widely found in natural products and pharmaceuticals, exhibiting a broad range of biological activities. The Rap-Stoermer reaction offers a straightforward and efficient route to this important scaffold.

The Rap-Stoermer condensation is a chemical reaction that involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base to form a 2-aroylbenzofuran.[1] The reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and dehydration.[2] Various catalytic systems and reaction conditions have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis, often under solvent-free conditions to enhance its green chemistry profile.[2][3]

Reaction Mechanism

The generally accepted mechanism for the Rap-Stoermer condensation involves three key steps:

  • O-alkylation: The phenoxide, formed by the deprotonation of the salicylaldehyde by a base, acts as a nucleophile and attacks the α-carbon of the α-haloketone, displacing the halide in a nucleophilic substitution reaction.

  • Intramolecular Aldol-type Condensation: The enolate of the resulting intermediate then undergoes an intramolecular nucleophilic addition to the aldehyde carbonyl group, forming a cyclic hemiacetal-like intermediate.

  • Dehydration: The intermediate readily dehydrates to form the stable aromatic benzofuran ring.

Data Presentation

The choice of catalyst and reaction conditions significantly impacts the yield of the Rap-Stoermer condensation. Below are tables summarizing the quantitative data for the synthesis of various benzofuran derivatives under different catalytic systems.

Table 1: Triethylamine (TEA) Catalyzed Synthesis of 2-Aroylbenzofurans

This table summarizes the yields of various 2-aroylbenzofuran derivatives synthesized from substituted salicylaldehydes and α-chloroacetophenones using triethylamine (TEA) as the catalyst under solvent-free conditions at 130 °C in a sealed vessel.[1]

EntrySalicylaldehyde Substituent (R¹)α-Chloroacetophenone Substituent (R²)ProductYield (%)
1H-CH₃(Benzofuran-2-yl)(methyl)methanone85
25-Br-CH₃(5-Bromobenzofuran-2-yl)(methyl)methanone87
3H-C(CH₃)₃(Benzofuran-2-yl)(tert-butyl)methanone92
45-Cl-C(CH₃)₃(5-Chlorobenzofuran-2-yl)(tert-butyl)methanone96
55-Br-C(CH₃)₃(5-Bromobenzofuran-2-yl)(tert-butyl)methanone86
64-Br-C(CH₃)₃(4-Bromobenzofuran-2-yl)(tert-butyl)methanone90
73,5-Br-C(CH₃)₃(3,5-Dibromobenzofuran-2-yl)(tert-butyl)methanone94
83,5-Cl-C(CH₃)₃(3,5-Dichlorobenzofuran-2-yl)(tert-butyl)methanone92
9Hp-ClC₆H₄(Benzofuran-2-yl)(4-chlorophenyl)methanone91
Table 2: Comparison of Catalysts and Conditions for the Synthesis of (Benzofuran-2-yl)(phenyl)methanone

This table provides a comparison of different catalysts and reaction conditions for the synthesis of (benzofuran-2-yl)(phenyl)methanone from salicylaldehyde and 2-bromoacetophenone.

EntryCatalystSolventConditionsTimeYield (%)Reference
1TEANone130 °C, sealed vessel1.5 h91[1]
2K₂CO₃NoneMicrowave (160W)2 min94[3]
3K₃PO₄NoneMicrowave (160W)2 min95[3]
4KF/Al₂O₃NoneRoom Temperature15 min98[4]
5Banana Peel PowderAcetoneRoom Temperature2 h92[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data presentation tables.

Protocol 1: General Procedure for TEA-Catalyzed Rap-Stoermer Condensation under Conventional Heating[1]
  • Reactant Mixture: In a sealed reaction vessel, combine the substituted salicylaldehyde (1.0 mmol), the α-chloroacetophenone (1.0 mmol), and triethylamine (TEA) (2.0 mmol).

  • Reaction: Heat the mixture at 130 °C for the time specified in Table 1 (typically 1.5-2 hours), with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add distilled water and stir for 10 minutes.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aroylbenzofuran derivative.

Protocol 2: General Procedure for Microwave-Assisted Rap-Stoermer Condensation[3]
  • Reactant Mixture: In a microwave-safe reaction vessel, thoroughly mix the salicylaldehyde (1.0 mmol), the α-bromoacetophenone (1.0 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.2 mmol).

  • Reaction: Place the vessel in a microwave reactor and irradiate at 160W for 2 minutes.

  • Monitoring: After irradiation, check for the completion of the reaction using TLC.

  • Work-up: Cool the reaction vessel to room temperature. Add ethyl acetate and water, and transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 3: General Procedure for KF/Al₂O₃-Mediated Rap-Stoermer Condensation at Room Temperature[4]
  • Catalyst Preparation: Prepare KF/Al₂O₃ by adding potassium fluoride to alumina in water, followed by evaporation of the water under reduced pressure.

  • Reactant Mixture: Suspend an equimolar mixture of the salicylaldehyde (5.0 mmol) and the α-haloacetophenone (5.5 mmol) in pre-prepared KF/Al₂O₃ (5 g).

  • Reaction: Stir the mixture at room temperature until TLC shows the complete disappearance of the starting materials (typically 15-30 minutes).

  • Work-up and Isolation: Extract the mixture with diethyl ether (2 x 30 mL).

  • Purification: Combine the ether extracts and remove the solvent under reduced pressure to obtain the pure 2-aroylbenzofuran.

Mandatory Visualization

Rap_Stoermer_Mechanism Rap-Stoermer Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Substituted Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation AlphaHaloKetone α-Haloacetophenone OAlkylated O-Alkylated Intermediate AlphaHaloKetone->OAlkylated Base Base (e.g., TEA, K2CO3) Base->Phenoxide Phenoxide->OAlkylated Nucleophilic Substitution (O-alkylation) CyclicIntermediate Cyclic Intermediate OAlkylated->CyclicIntermediate Intramolecular Aldol Addition Benzofuran 2-Aroylbenzofuran CyclicIntermediate->Benzofuran Dehydration

Caption: Reaction mechanism of the Rap-Stoermer condensation.

Experimental_Workflow General Experimental Workflow Reactants 1. Mix Salicylaldehyde, α-Haloacetophenone, and Base/Catalyst Reaction 2. Reaction (Conventional Heating or Microwave) Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Workup 4. Work-up (e.g., Quench with water, Extraction) Monitoring->Workup Upon Completion Isolation 5. Isolation (Filtration or Evaporation) Workup->Isolation Purification 6. Purification (Recrystallization or Column Chromatography) Isolation->Purification Characterization 7. Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis.

References

Application Notes: 1-Benzofuran-2-yl(phenyl)methanone in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzofuran-2-yl(phenyl)methanone and its derivatives represent a promising class of compounds in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD) and Parkinson's disease (PD). The benzofuran scaffold is a key structural motif found in many biologically active compounds and has been identified as a valuable pharmacophore for targeting various pathological processes implicated in neurodegeneration.[1][2][3] These compounds are being investigated for their potential as diagnostic imaging agents and as therapeutic molecules due to their ability to interact with key targets in the central nervous system.

Therapeutic Potential and Mechanism of Action

The therapeutic utility of this compound derivatives stems from their multi-target engagement capabilities, addressing several pathological hallmarks of neurodegenerative diseases:

  • β-Amyloid (Aβ) Plaque Imaging and Inhibition: Certain derivatives of this compound exhibit high binding affinity for β-amyloid aggregates.[4] This property is being exploited to develop novel probes for the in vivo imaging of Aβ plaques in the brains of AD patients using techniques like Single Photon Emission Computed Tomography (SPECT).[5] Radioiodinated versions of these compounds have shown good brain uptake and selective labeling of β-amyloid plaques in animal models.[4] Beyond imaging, the core structure, this compound (BPM), has been shown to interact with and inhibit β-secretase (BACE-1), a key enzyme in the production of Aβ peptides.[1][3]

  • Cholinesterase Inhibition: The benzofuran nucleus is considered a bioisostere of the indanone ring present in donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in AD therapy.[1][3] Consequently, several benzofuran derivatives have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][6] Maintaining acetylcholine levels is a key strategy in symptomatic treatment of AD.

  • Neuroprotection against Excitotoxicity and Oxidative Stress: Some derivatives have demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neurons.[7] This is a crucial mechanism as excitotoxicity is a major contributor to neuronal cell death in various neurodegenerative conditions. The neuroprotective action is, in part, attributed to the inhibition of NMDA-induced generation of reactive oxygen species (ROS).[7] Furthermore, the benzofuran core is associated with antioxidant properties.[6][8]

  • Modulation of Other Key Kinases: Research has extended to the role of benzofuran derivatives as inhibitors of other kinases implicated in neurodegeneration. For instance, some have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme involved in the hyperphosphorylation of tau protein, another hallmark of AD.[9]

Data Presentation: In Vitro Efficacy of this compound Derivatives

Compound ClassTargetAssayKey FindingsReference
N,N-dimethylamino-substituted benzofuran-2-yl(phenyl)methanonesAβ(1-42) aggregatesCompetitive binding assay with [¹²⁵I]IMPYHigh affinity with Ki values in the nanomolar range.[4]
Radioiodinated benzofuran-2-yl(phenyl)methanone derivative ([¹²⁵I]10)Aβ plaquesIn vivo brain uptake in AD model miceGood brain uptake (3.53% ID/g at 2 min).[4]
Benzofuran-azacyclic hybridsAcetylcholinesterase (AChE) & β-secretase (BACE-1)Enzymatic inhibition assaysDual inhibitory activity.[1]
Benzofuran-2-carboxamide derivativesNMDA receptor-mediated excitotoxicity & ROS generationCell viability and ROS assays in primary cortical neuronsSignificant neuroprotection and inhibition of ROS production.[7]
Hydroxylated 2-phenylbenzofuransButyrylcholinesterase (BChE)Enzymatic inhibition assaySelective BChE inhibition with IC50 values of 3.57 µM and 6.23 µM.[6]
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivativesGlycogen Synthase Kinase-3β (GSK-3β)Kinase inhibition assayPotent inhibition with IC50 values of 0.020 µM and 0.034 µM.[9]

Experimental Protocols

1. Protocol for In Vitro β-Amyloid (Aβ₁₋₄₂) Aggregation Inhibition Assay

This protocol is based on the principle of thioflavin T (ThT) fluorescence, which increases upon binding to amyloid fibrils.

  • Materials:

    • Aβ₁₋₄₂ peptide (lyophilized)

    • Hexafluoroisopropanol (HFIP)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Thioflavin T (ThT)

    • This compound derivative (test compound)

    • 96-well black microplate with a clear bottom

    • Fluorometric microplate reader

  • Procedure:

    • Aβ₁₋₄₂ Preparation:

      • Dissolve lyophilized Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

      • Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.

      • Store the resulting peptide film at -80°C.

      • Immediately before use, dissolve the peptide film in DMSO to a concentration of 1 mM and then dilute with PBS to the desired final concentration (e.g., 10 µM).

    • Assay Setup:

      • Prepare stock solutions of the test compound in DMSO.

      • In each well of the 96-well plate, add the following:

        • Aβ₁₋₄₂ solution (e.g., to a final concentration of 10 µM).

        • Test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is the same in all wells (typically ≤ 1%).

        • Control wells should contain Aβ₁₋₄₂ with DMSO only (positive control) and PBS with DMSO only (negative control).

    • Incubation:

      • Seal the plate to prevent evaporation.

      • Incubate the plate at 37°C for 24-48 hours with gentle agitation.

    • ThT Fluorescence Measurement:

      • Prepare a ThT solution in PBS (e.g., 5 µM).

      • Add the ThT solution to each well.

      • Measure the fluorescence intensity using a microplate reader with excitation at ~440 nm and emission at ~485 nm.

    • Data Analysis:

      • Subtract the background fluorescence (negative control) from all readings.

      • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

      • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

2. Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

    • Tris-HCl buffer (pH 8.0)

    • This compound derivative (test compound)

    • 96-well clear microplate

    • Spectrophotometric microplate reader

  • Procedure:

    • Reagent Preparation:

      • Prepare stock solutions of the test compound in DMSO.

      • Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

    • Assay Setup:

      • In each well of the 96-well plate, add:

        • Tris-HCl buffer.

        • Test compound at various concentrations.

        • AChE solution.

    • Pre-incubation:

      • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation and Measurement:

      • Add DTNB solution to each well.

      • Initiate the reaction by adding ATCI solution to each well.

      • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

    • Data Analysis:

      • Calculate the rate of reaction for each well.

      • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

      • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta β-Amyloid (Aβ) Peptide APP->Abeta BACE-1 γ-secretase Plaques Aβ Plaques Abeta->Plaques Aggregation Inflammation Neuroinflammation Plaques->Inflammation Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau GSK-3β NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neuron Neuronal Death NFTs->Neuron Inflammation->Neuron BPM This compound Derivative BPM->Abeta Inhibits BACE-1 BPM->Plaques Inhibits Aggregation BPM->pTau Inhibits GSK-3β BPM->Inflammation Anti-inflammatory effects

Caption: Signaling pathways in Alzheimer's disease and points of intervention by this compound derivatives.

G cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis prep_ab Prepare Aβ₁₋₄₂ Monomers mix Mix Aβ₁₋₄₂, Compound, and ThT prep_ab->mix prep_comp Prepare Test Compound Dilutions prep_comp->mix incubate Incubate at 37°C mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze

Caption: Experimental workflow for an in vitro Aβ aggregation inhibition assay.

G cluster_0 Pre-clinical Model cluster_1 Compound Administration cluster_2 In Vivo Imaging & Ex Vivo Analysis cluster_3 Data Analysis animal_model AD Transgenic Mouse Model inject Administer Radiolabeled Compound to Mice animal_model->inject radiolabel Radiolabel Benzofuran Derivative (e.g., with ¹²⁵I) radiolabel->inject spect In Vivo SPECT Imaging (optional) inject->spect harvest Harvest Brain Tissue inject->harvest spect->harvest autorad Ex Vivo Autoradiography of Brain Slices harvest->autorad quantify Quantify Radioactivity in Brain Regions autorad->quantify correlate Correlate with Histological Staining for Aβ Plaques quantify->correlate

Caption: Workflow for in vivo evaluation of a radiolabeled this compound derivative in an AD mouse model.

References

In Vitro Evaluation of 1-Benzofuran-2-yl(phenyl)methanone Cytotoxicity in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives against various cancer cell lines. The information compiled is based on a review of current scientific literature and is intended to guide researchers in designing and executing robust cytotoxicity studies.

Introduction

Benzofuran derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3][4] The benzofuran scaffold is a key structural component in many biologically active natural and synthetic compounds.[1][4] Derivatives of this compound, in particular, have been investigated for their potential as cytotoxic agents against various cancer cell lines.[5][6] These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.[1][7][8] This document outlines the essential protocols for evaluating the cytotoxic effects of these compounds in a laboratory setting.

Data Presentation: Cytotoxicity of Benzofuran Derivatives

The cytotoxic activity of various benzofuran derivatives, including those structurally related to this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is a measure of a compound's potency in inhibiting biological functions, is a key parameter in these assessments.[9] The following tables summarize the IC50 values for several benzofuran derivatives, highlighting the impact of different substituents on their cytotoxic efficacy.

Table 1: Cytotoxicity (IC50, µM) of Benzofuran-Chalcone Derivatives

CompoundHCC1806 (Breast)HeLa (Cervical)A549 (Lung)
4d 17.13--
4g 5.935.61-
Cisplatin (Control) ---

Data sourced from studies on benzofuran-based chalcone derivatives, which share structural similarities. The results indicate potent activity against HCC1806 and HeLa cell lines.[5]

Table 2: Cytotoxicity (IC50, µM) of Substituted Benzofuran Derivatives

CompoundK562 (Leukemia)HeLa (Cervical)MOLT-4 (Leukemia)
1c 20-8520-8520-85
1e 20-8520-8520-85
2d 20-8520-8520-85
3a 20-8520-8520-85
3d 20-8520-8520-85

This table summarizes the IC50 value ranges for several benzofuran derivatives, indicating the significant influence of substituent nature and position on cytotoxic potency.[9]

Table 3: Cytotoxicity (IC50, µM) of Benzofuran Hybrids against Various Cancer Cell Lines

CompoundHCT-116 (Colon)HeLa (Cervical)HepG2 (Liver)A549 (Lung)
50g 0.870.735.740.57

This data highlights the high potency of certain benzofuran-2-carboxamide derivatives.[1]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound and its derivatives predominantly relies on in vitro cell-based assays.[9] The most commonly employed method is the MTT assay.[9]

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, resulting in a purple color.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)[5][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or derivative) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran compound in complete medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[7]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the benzofuran compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis & Further Investigation cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Benzofuran Compound Stock treatment Treat with Compound Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50 apoptosis_assay Apoptosis Assay (Annexin V) calc_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Potential Signaling Pathway

Based on the literature, a plausible mechanism of action for some benzofuran derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][7]

signaling_pathway cluster_cell Cancer Cell benzofuran This compound bax Bax benzofuran->bax Upregulates bcl2 Bcl-2 benzofuran->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->mitochondrion Inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Potential apoptotic signaling pathway induced by benzofuran.

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of 1-Benzofuran-2-yl(phenyl)methanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of 1-Benzofuran-2-yl(phenyl)methanone analogues. This document includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual workflows to guide researchers in this promising area of drug discovery. Benzofuran derivatives have garnered significant attention due to their broad spectrum of pharmacological activities.[1][2]

Quantitative Data Summary

The antimicrobial and antifungal efficacy of this compound analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[3][4] The following tables summarize the reported MIC values for various analogues against a range of bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Analogues (MIC in µg/mL)

Compound AnalogueStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime ActiveNot ReportedActiveNot Reported[5][6][7]
Benzofuran derivative with two bromo substituents 29.76-31.96 mmol/LNot ReportedNot Reported37.20-38.50 mmol/L (against P. syringae)[5]
Aza-benzofuran Compound 1 12.5Not Reported25Not Reported[8]
Aza-benzofuran Compound 2 25Not ReportedNot ReportedNot Reported[8]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives Highly ActiveHighly ActiveNot ReportedNot Reported[9]

Table 2: Antifungal Activity of this compound Analogues (MIC in µg/mL)

Compound AnalogueCandida albicansAspergillus nigerPenicillium italicumColletotrichum musaeReference
General Benzofuran derivatives 0.5-1 mg/mL0.5-1 mg/mLNot ReportedNot Reported[5]
Oxa-benzofuran Compound 5 Not ReportedNot Reported12.512.5-25[8]
Oxa-benzofuran Compound 6 Not ReportedNot Reported12.512.5-25[8]
[6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives Highly ActiveHighly ActiveNot ReportedNot Reported[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial/antifungal screening of this compound analogues.

General Synthesis of this compound Analogues

A common method for the synthesis of the core structure involves the reaction of salicylaldehyde with phenacyl chloride.[10] Analogues can be generated by using substituted salicylaldehydes and phenacyl chlorides.

Materials:

  • Substituted Salicylaldehyde

  • Substituted Phenacyl Chloride

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Methanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted salicylaldehyde and potassium hydroxide in ethanol in a round-bottom flask.

  • Stir the resulting suspension at room temperature until the potassium hydroxide is completely dissolved.[10]

  • Add the substituted phenacyl chloride to the solution in portions.[10]

  • Heat the reaction mixture to reflux and maintain for 2 hours with continuous stirring.[10]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated crystals are collected by suction filtration and washed with water.[10]

  • Recrystallize the crude product from methanol to obtain the purified this compound analogue.[10]

  • A further fraction of the product may be obtained by evaporating the mother liquor.[10]

Antimicrobial and Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.[6][11]

Materials:

  • Synthesized this compound analogues

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth and solvent)

  • Microbial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[12]

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in DMSO to create a stock solution.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of concentrations.[11][12]

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.[11][12]

  • Controls: Include positive control wells (broth with inoculum and a standard antimicrobial agent) and negative control wells (broth with inoculum and DMSO, but no test compound). A sterility control (broth only) should also be included.[12]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-24 hours for most bacteria).[11][12]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12]

This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.[3][13]

Materials:

  • Synthesized this compound analogues

  • DMSO for dissolving compounds

  • Nutrient agar plates

  • Bacterial or fungal strains

  • Sterile cork borer

  • Sterile swabs

  • Positive control (standard antibiotic/antifungal)

  • Negative control (DMSO)

Procedure:

  • Preparation of Agar Plates: Prepare a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum (0.5 McFarland) across the entire surface of the nutrient agar plate.[12]

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.[1][12]

  • Application of Compounds: Add a fixed volume of the dissolved test compound solution into a designated well.[12]

  • Controls: Add a standard antibiotic/antifungal solution to one well as a positive control and DMSO to another as a negative control.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).[3]

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[3]

Visualizations

The following diagrams illustrate the general workflow for the synthesis and screening of this compound analogues.

Synthesis_Workflow cluster_synthesis Synthesis of Analogues cluster_screening Antimicrobial & Antifungal Screening Start Start Materials (Substituted Salicylaldehydes & Phenacyl Chlorides) Reaction Reaction (KOH, Ethanol, Reflux) Start->Reaction Isolation Isolation & Purification (Filtration, Recrystallization) Reaction->Isolation Characterization Characterization (NMR, MS) Isolation->Characterization Screening_Start Pure Analogues Characterization->Screening_Start Proceed with pure compounds Agar_Well Agar Well Diffusion (Preliminary Screening) Screening_Start->Agar_Well Broth_Microdilution Broth Microdilution (MIC Determination) Agar_Well->Broth_Microdilution Active Compounds Data_Analysis Data Analysis & SAR Studies Broth_Microdilution->Data_Analysis MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Compound_Dilution Prepare Serial Dilutions of Test Compounds in 96-Well Plate Compound_Dilution->Inoculate Controls Add Positive & Negative Controls Inoculate->Controls Incubate Incubate Plate (e.g., 37°C for 24h) Controls->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no growth) Observe->Determine_MIC

References

Application Notes and Protocols: 1-Benzofuran-2-yl(phenyl)methanone as a Scaffold for Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzofuran-2-yl(phenyl)methanone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this core structure have been shown to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] A key aspect of their therapeutic potential lies in their ability to act as inhibitors of various enzymes, making them attractive candidates for the development of novel drugs.[5][6][7][8][9][10][11][12][13][14]

These application notes provide an overview of the enzymatic targets of this compound derivatives, summarize their inhibitory activities, and offer detailed protocols for their synthesis and enzymatic evaluation.

Enzymatic Targets and Therapeutic Potential

Derivatives of the this compound scaffold have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Cancer

The anticancer activity of these compounds is often attributed to their inhibition of enzymes crucial for tumor growth, proliferation, and survival.[1][15]

  • Protein Tyrosine Kinases (PTKs): Many furan-2-yl(phenyl)methanone derivatives exhibit potent inhibitory activity against PTKs, which are critical components of signaling pathways that regulate cell growth and differentiation. Dysregulation of PTK activity is a hallmark of many cancers.[9]

  • Sirtuin 1 (SIRT1): Benzofuran-3-yl(phenyl)methanones have been identified as novel inhibitors of SIRT1, a NAD+-dependent deacetylase.[6] SIRT1 is involved in the regulation of cellular processes like apoptosis and cell survival, and its inhibition can lead to the upregulation of tumor suppressor proteins such as p53.[6]

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth and is often hyperactivated in cancer. Benzofuran derivatives have been shown to inhibit mTORC1 kinase activity, leading to cytotoxic effects in cancer cell lines.[10]

  • Hypoxia-Inducible Factor-1α (HIF-1α): In the tumor microenvironment, hypoxia plays a critical role in cancer progression and angiogenesis. Certain benzofuran derivatives can interfere with the HIF-1α/VEGF pathway, demonstrating anti-angiogenic activity.[16]

  • Death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2): Inhibition of this serine/threonine kinase by benzofuran-3(2H)-one derivatives has been shown to protect islet β-cells from apoptosis, suggesting a potential therapeutic strategy for diabetes.[7][12]

  • Endoplasmic Reticulum Aminopeptidase 1 (ERAP1): This enzyme is involved in trimming peptides for presentation by MHC class I molecules. Benzofuran derivatives have been discovered as specific inhibitors of ERAP1, which could have applications in modulating immune responses in cancer and autoimmune diseases.[8]

  • P450 Aromatase (CYP19): This enzyme is involved in estrogen biosynthesis, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives have shown good to moderate inhibitory activity against P450 aromatase.[11]

  • 17α-hydroxylase:17,20-lyase (P450 17): This enzyme is a key player in the biosynthesis of androgens. 1-[(Benzofuran-2-yl) phenylmethyl] imidazoles are potent inhibitors of human P450 17, making them potential agents for the treatment of prostate cancer.[13]

  • Retinoic Acid 4-Hydroxylase (CYP26A1): This enzyme is responsible for the metabolic breakdown of retinoic acid, which is involved in cell differentiation and proliferation. 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives have been shown to inhibit CYP26A1.[5][14]

Alzheimer's Disease
  • β-Amyloid Plaques: Certain derivatives of this compound have shown high affinity for β-amyloid aggregates, suggesting their potential as probes for the detection of amyloid plaques in the brains of Alzheimer's disease patients.[17] The core scaffold appears to be the main contributor to this activity.[18]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected this compound derivatives against various enzymes.

Table 1: Inhibition of Cancer-Related Enzymes

Compound/DerivativeTarget EnzymeCell Line/SystemIC50 / KiReference
(2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanoneSIRT1-Potent Inhibition[6]
Benzofuran derivativesmTORC1Human cancer cell lines30-140 µM[10]
Furan-2-yl(phenyl)methanone derivativesProtein Tyrosine Kinase-2.72 - 6.42 µM[9]
1-[(Benzofuran-2-yl) phenylmethyl] imidazole derivativesP450 17 (human)MicrosomesKi = 4 - 8 nM[13]
Benzofuran-2-yl-(4-methoxyphenyl)-3-pyridylmethanolP450 AromataseHuman placental microsomes1.3 µM[11]
4-ethyl-1-[benzofuran-2-yl-phenylmethyl]-1,2,4-triazoleCYP26A1MCF-7 cells4.5 µM[14]
4-phenyl-1-[benzofuran-2-yl-phenylmethyl]-1,2,4-triazoleCYP26A1MCF-7 cells7 µM[14]
Benzofuran-3(2H)-one derivative 40DRAK2-0.33 µM[7]
Benzofuran-3(2H)-one derivative 41DRAK2-0.25 µM[7]
Enaminone-linked benzofuran 4aVEGFR-2-0.058 µM[19]
Enaminone-linked benzofuran 4ahCA IX-Ki = 35.0 nM[19]

Table 2: Binding Affinity to β-Amyloid Aggregates

Compound/DerivativeTargetKiReference
N,N-dimethylamino substituted benzofuran-2-yl(phenyl)methanoneAβ(1-42) aggregatesnanomolar range[17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Rap-Stoermer condensation reaction.[17]

Materials:

  • Salicylaldehyde

  • Phenacyl chloride

  • Potassium hydroxide

  • Ethanol

  • Methanol (for recrystallization)

Procedure:

  • Dissolve 24.4 g of salicylaldehyde and 11.6 g of potassium hydroxide in 300 ml of ethanol.

  • Stir the resulting suspension at room temperature until the potassium hydroxide is completely dissolved.

  • Add 31 g of phenacyl chloride in portions to the solution.

  • Heat the reaction mixture under reflux with stirring for 2 hours.

  • Cool the mixture to room temperature to allow for the precipitation of crystals.

  • Filter the precipitated crystals by suction and wash them with water.

  • Recrystallize the crude product from methanol to obtain colorless crystals of this compound (yield: 70%).[20]

G cluster_synthesis Synthesis Workflow Reactants Salicylaldehyde + Phenacyl Chloride + Potassium Hydroxide in Ethanol Dissolution Stir at RT until KOH dissolves Reactants->Dissolution Addition Add Phenacyl Chloride Dissolution->Addition Reflux Heat under reflux for 2h Addition->Reflux Crystallization Cool to RT Reflux->Crystallization Filtration Filter and wash with water Crystallization->Filtration Recrystallization Recrystallize from Methanol Filtration->Recrystallization Product This compound Recrystallization->Product G cluster_assay PTK Inhibition Assay Workflow Preparation Prepare Reaction Mixture (PTK, Substrate, Buffer) Addition Add Test Compounds (various concentrations) Preparation->Addition Preincubation Pre-incubate Addition->Preincubation Initiation Initiate with ATP Preincubation->Initiation Reaction Incubate Initiation->Reaction Termination Stop with TCA Reaction->Termination Quantification Quantify Phosphorylation Termination->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis G cluster_pathway SIRT1 Inhibition Pathway Inhibitor Benzofuran-3-yl(phenyl)methanone SIRT1 SIRT1 Inhibitor->SIRT1 inhibits p53_deacetylated Deacetylated p53 (Inactive) SIRT1->p53_deacetylated deacetylates p53_acetylated Acetylated p53 (Active) p53_acetylated->p53_deacetylated Apoptosis Apoptosis p53_acetylated->Apoptosis induces G cluster_mTOR mTOR Signaling Inhibition Inhibitor Benzofuran Derivative mTORC1 mTORC1 Inhibitor->mTORC1 inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream activates Growth Cell Growth & Proliferation Downstream->Growth promotes

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of 2-substituted benzofurans, a crucial scaffold in medicinal chemistry and natural product synthesis. The methodologies outlined herein leverage palladium catalysis to afford a diverse range of benzofuran derivatives.

Introduction

Benzofurans are a prominent class of heterocyclic compounds present in numerous biologically active natural products and pharmaceutical agents. Their wide-ranging activities, including anti-inflammatory, antimicrobial, and anti-tumor properties, make them attractive targets for synthetic chemists. Palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful and versatile tools for the construction of the benzofuran core, offering high efficiency, functional group tolerance, and procedural simplicity.

This guide details three robust palladium-catalyzed methods for the synthesis of 2-substituted benzofurans:

  • Method A: Sonogashira Coupling and Cyclization of o-Halophenols and Terminal Alkynes. A widely used two-step, one-pot reaction involving the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.

  • Method B: Oxidative Annulation of Phenols and Alkenylcarboxylic Acids. A direct approach that couples phenols with α,β-unsaturated carboxylic acids through a C-H activation and decarboxylation cascade.

  • Method C: Tsuji-Trost Type Reaction of Benzofuran-2-ylmethyl Acetates. A method for the functionalization at the 2-position by reacting benzofuran-2-ylmethyl acetates with various nucleophiles.

General Experimental Workflow

The general workflow for these synthetic protocols involves the careful setup of an inert atmosphere reaction, followed by purification and characterization of the final product.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Reagents & Glassware setup Assemble Reaction (Inert Atmosphere) reagents->setup Dry & Degas run_reaction Run Reaction (Heating/Stirring) setup->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize

Caption: General experimental workflow for synthesis.

Method A: Sonogashira Coupling and Cyclization

This protocol is a highly reliable method for synthesizing 2-substituted benzofurans from readily available o-iodophenols and terminal alkynes.[1] The reaction proceeds in a one-pot fashion, first through a Sonogashira coupling, followed by an intramolecular cyclization.

General Reaction Scheme

Sonogashira Cyclization phenol o-Iodophenol plus + alkyne Terminal Alkyne arrow PdCl₂(PPh₃)₂, CuI Base, Solvent, Heat alkyne->arrow benzofuran 2-Substituted Benzofuran arrow->benzofuran

Caption: Sonogashira coupling and cyclization.
Data Presentation: Reaction Parameters

ParameterConditionNotes
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Other Pd(0) or Pd(II) sources can be used.
Co-catalyst CuI (4 mol%)Essential for the Sonogashira coupling step.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.[1]
Solvent Triethylamine (Et₃N)Anhydrous and degassed solvent is crucial.[2]
Temperature RefluxReaction progress should be monitored.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst.[2]
Experimental Protocol
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[1]

  • Solvent and Alkyne: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol, 1.2 equiv).[1]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography on silica gel to yield the 2-substituted benzofuran.[2]

Method B: Oxidative Annulation of Phenols and Alkenylcarboxylic Acids

This method provides a direct route to 2,3-disubstituted benzofurans from simple phenols and α,β-unsaturated carboxylic acids. The reaction proceeds via a palladium-catalyzed C-H activation/cyclization pathway.[3]

Data Presentation: Reaction Parameters
ParameterConditionNotes
Palladium Catalyst Pd(OAc)₂ (10 mol%)Palladium acetate is a common choice.[3]
Ligand 1,10-Phenanthroline (20 mol%)The choice of ligand can be critical.
Oxidant Cu(OAc)₂ (1.0 equiv)Copper(II) acetate serves as the reoxidant for Pd(0).[3]
Solvent 1,2-Dichloroethane (ClCH₂CH₂Cl)Anhydrous solvent is required.
Temperature 130 °CHigh temperature is typically necessary.[3]
Atmosphere Oxygen (O₂)An oxygen atmosphere is required for the catalytic cycle.[3]
Experimental Protocol
  • Preparation: In an oven-dried reaction tube, combine the phenol (0.75 mmol, 3.0 equiv), alkenylcarboxylic acid (0.25 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 10 mol%), 1,10-phenanthroline (0.05 mmol, 20 mol%), and copper(II) acetate (Cu(OAc)₂, 0.25 mmol, 1.0 equiv).[3]

  • Solvent Addition: Add 4 mL of 1,2-dichloroethane.

  • Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction for 24 hours under an oxygen atmosphere (balloon).[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to obtain the desired benzofuran product.

Method C: Tsuji-Trost Type Reaction of Benzofuran-2-ylmethyl Acetates

This protocol is effective for introducing a variety of nucleophiles at the 2-position of the benzofuran ring, starting from benzofuran-2-ylmethyl acetates.[4] The choice of the catalytic system is crucial and depends on the nature of the nucleophile.[5]

General Reaction Scheme

Tsuji_Trost acetate Benzofuran-2-ylmethyl Acetate plus + nucleophile Nucleophile (Nu-H) arrow [Pd-catalyst], Ligand Base, Solvent, 120 °C nucleophile->arrow product 2-Substituted Benzofuran arrow->product

References

Application Notes and Protocols: 1-Benzofuran-2-yl(phenyl)methanone in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives as a scaffold for the development of novel anti-inflammatory agents. The information presented is collated from various studies on the anti-inflammatory properties of the benzofuran core structure. While specific data for this compound is limited in the public domain, the data from related derivatives offer valuable insights into its potential mechanisms of action and therapeutic applications.

Introduction

The benzofuran moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. Their anti-inflammatory properties are of particular interest, with studies indicating that these compounds can modulate key inflammatory pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and interfere with pro-inflammatory signaling cascades like NF-κB and MAPK. This compound represents a fundamental structure within this class of compounds, making it a valuable starting point for synthetic modifications to develop potent and selective anti-inflammatory drugs.

Mechanism of Action

The anti-inflammatory effects of benzofuran derivatives are believed to be multifactorial. The primary mechanisms involve the inhibition of enzymes responsible for the synthesis of inflammatory mediators and the modulation of intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

Inhibition of Inflammatory Enzymes

Many benzofuran derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins. Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), which is involved in the synthesis of pro-inflammatory leukotrienes. By targeting these enzymes, benzofuran compounds can effectively reduce the levels of key inflammatory mediators.

Modulation of Signaling Pathways

Benzofuran derivatives have been reported to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] These pathways are crucial in the inflammatory response, as they control the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[3][4] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (ERK, JNK, and p38), benzofuran compounds can suppress the inflammatory cascade at a transcriptional level.[3]

Data Presentation

The following tables summarize quantitative data for various benzofuran derivatives, illustrating their anti-inflammatory potential. It is important to note that these data are for derivatives of the core benzofuran structure and not specifically for this compound.

Table 1: In Vitro Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeAssayTarget/MarkerIC50 Value (µM)Reference CompoundIC50 Value (µM)
Aza-benzofuran 1NO Production (LPS-stimulated RAW 264.7)iNOS17.3Celecoxib32.1
Aza-benzofuran 3NO Production (LPS-stimulated RAW 264.7)iNOS16.5Celecoxib32.1
Piperazine/benzofuran hybrid 5dNO Production (LPS-stimulated RAW 264.7)iNOS52.23 ± 0.97--
Furomagydarin A (benzofuran glycoside)COX-2 Protein Expression (LPS-stimulated RAW 264.7)COX-25.3--

Data compiled from multiple sources.[4][5][6][7]

Table 2: In Vivo Anti-inflammatory Activity of a Benzofuranone Derivative (BF1) in Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg, p.o.)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
BF11045.2
BF13068.5
BF110085.1
Indomethacin (Standard)1075.3

This table illustrates the dose-dependent anti-inflammatory effect of a benzofuranone derivative in a standard in vivo model of acute inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its analogues.

Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or derivative) dissolved in DMSO

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[8]

  • Prepare serial dilutions of the test compound in DMEM.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours.[8][9] A set of wells should be left unstimulated (control).

  • After incubation, collect 50-100 µL of the cell culture supernatant from each well.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.[10]

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Calculate the concentration of nitrite in the samples using a standard curve generated with sodium nitrite.

  • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay in Rats or Mice

Objective: To evaluate the acute anti-inflammatory activity of a test compound in a well-established animal model of inflammation.

Materials:

  • Wistar rats or Swiss albino mice (180-250 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound or derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Divide the animals into groups (n=5-6 per group): Vehicle control, reference drug, and test compound at various doses.

  • Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection. The control group receives only the vehicle.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[11][12]

  • Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[12]

  • The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volumes.

  • The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its anti-inflammatory evaluation.

G Potential Anti-inflammatory Signaling Pathways of Benzofuran Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates Benzofuran This compound (and derivatives) Benzofuran->MAPK Inhibits Benzofuran->IKK Inhibits AP1 AP-1 MAPK->AP1 Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to AP1->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription

Caption: NF-κB and MAPK signaling pathways in inflammation.

G Experimental Workflow for Anti-inflammatory Evaluation Start Start: Compound Synthesis (this compound derivatives) InVitro In Vitro Screening Start->InVitro NO_Assay Nitric Oxide Production Assay (LPS-stimulated RAW 264.7) InVitro->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA for TNF-α, IL-6) InVitro->Cytokine_Assay COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay InVivo In Vivo Efficacy Studies InVitro->InVivo Active Compounds Paw_Edema Carrageenan-Induced Paw Edema InVivo->Paw_Edema Mechanism Mechanism of Action Studies InVivo->Mechanism Efficacious Compounds Western_Blot Western Blot Analysis (p-MAPK, p-IκBα, COX-2, iNOS) Mechanism->Western_Blot Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: Workflow for evaluating anti-inflammatory agents.

References

High-Throughput Screening Assays for 1-Benzofuran-2-yl(phenyl)methanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the high-throughput screening (HTS) of 1-Benzofuran-2-yl(phenyl)methanone derivatives. This class of compounds, characterized by a central benzofuran core linked to a phenyl group via a ketone, has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. Benzofuran scaffolds are prevalent in numerous natural products and synthetic molecules, demonstrating potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. This document outlines key HTS assays to identify and characterize the bioactivity of these derivatives, including cell-based assays for cytotoxicity and antiviral efficacy, as well as biochemical assays for kinase inhibition.

Data Presentation

The following tables summarize the biological activities of various this compound and related benzofuran derivatives identified through high-throughput screening, offering a comparative overview of their potency.

Table 1: Anticancer Activity of Benzofuran Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
23a SW-620 (Colorectal)MTT Assay8.7[1]
23d SW-620 (Colorectal)MTT Assay6.5[1]
23a HT-29 (Colorectal)MTT Assay9.4[1]
23d HT-29 (Colorectal)MTT Assay9.8[1]
28g MDA-MB-231 (Breast)MTT AssaySignificant[1]
16b A549 (Lung)MTT Assay1.48[1]
14c HCT116 (Colon)MTT Assay3.27[1]
38 A549 (Lung)MTT Assay25.15[1]
38 K562 (Leukemia)MTT Assay29.66[1]
8c Human Cancer Cell LinesAntiproliferative AssayGood Activity[2]
8h Human Cancer Cell LinesAntiproliferative AssayGood Activity[2]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
Compound 1 Salmonella typhimuriumBroth Dilution12.5[3]
Compound 1 Staphylococcus aureusBroth Dilution12.5[3]
Compound 1 Escherichia coliBroth Dilution25[3]
Hydrophobic Analog 1 Escherichia coliBroth Dilution0.39-3.12[4]
Hydrophobic Analog 2 Staphylococcus aureusBroth Dilution0.39-3.12[4]
Hydrophobic Analog 3 Methicillin-resistant S. aureusBroth Dilution0.39-3.12[4]
Hydrophobic Analog 4 Bacillus subtilisBroth Dilution0.39-3.12[4]

Table 3: Enzyme Inhibitory Activity of Benzofuran Derivatives

Compound ClassTarget EnzymeAssay TypeIC50/EC50Reference
Benzofuran DerivativesmTORC1Kinase Assay-
Benzofuran-3-yl(phenyl)methanonesSIRT1Deacetylase Assay-[5]
3-(piperazinylmethyl)benzofuransCDK2Kinase Assay40.91 nM (9h)[6]
Benzofuran DerivativesHepatitis C Virus (HCV)Luciferase Reporter< 100 nM[7]
Benzofuran DerivativesSTINGLuciferase ReporterµM range (EC50)[8]

Experimental Protocols

Cell-Based Assay: MTT Assay for Anticancer Activity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[9]

Materials:

  • Cancer cell lines (e.g., A549, HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well clear flat-bottom sterile microplates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Biochemical Assay: TR-FRET Assay for Kinase Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to screen for inhibitors of a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-XL665

  • ATP

  • Kinase assay buffer

  • 384-well low-volume black plates

  • This compound derivatives dissolved in DMSO

  • TR-FRET compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, ATP, and test compounds in the kinase assay buffer.

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well plate using an acoustic dispenser or pin tool.

  • Kinase/Substrate Addition: Add 5 µL of the kinase and substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add 10 µL of the detection mix containing the Europium-labeled antibody and Streptavidin-XL665.

  • Final Incubation: Incubate the plate for another 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound. Plot dose-response curves for active compounds to determine their IC50 values.

Cell-Based Assay: Luciferase Reporter Assay for Antiviral Activity

This protocol is suitable for screening compounds against viruses that can be engineered to express a luciferase reporter gene, such as Hepatitis C Virus (HCV).[7]

Materials:

  • Huh-7 cells stably expressing an HCV replicon with a luciferase reporter gene

  • Complete cell culture medium

  • 96-well or 384-well white, solid-bottom sterile microplates

  • This compound derivatives dissolved in DMSO

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the replicon-containing cells into the microplates at an appropriate density and incubate for 24 hours.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: A decrease in the luciferase signal indicates inhibition of viral replication. Calculate the percent inhibition and determine the EC50 values for active compounds. A parallel cytotoxicity assay (e.g., MTT) should be performed to rule out false positives due to cellular toxicity.

Antimicrobial Assay: Agar Well Diffusion Method

This method is used to screen for the antimicrobial activity of the synthesized compounds.[10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile cork borer (6-8 mm diameter)

  • This compound derivatives dissolved in DMSO

  • Positive control (standard antibiotic) and negative control (DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile broth.

  • Plate Inoculation: Spread the microbial inoculum evenly over the surface of the agar plates.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solutions, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

  • Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that can be targeted by this compound derivatives.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1

Caption: The mTOR signaling pathway, a key regulator of cell growth, and its inhibition by benzofuran derivatives.

STING_Signaling_Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP + GTP STING STING (ER) cGAMP->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus IFN_beta IFN-β Transcription Nucleus->IFN_beta Induces Benzofuran Benzofuran Derivatives Benzofuran->STING

Caption: The STING signaling pathway, crucial for innate immunity, is activated by benzofuran derivatives.

Experimental Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Compound_Library This compound Derivative Library Primary_HTS Primary HTS Assay (e.g., Luciferase Reporter) Compound_Library->Primary_HTS Hit_Identification Hit Identification (% Inhibition) Primary_HTS->Hit_Identification Hit_Confirmation Hit Confirmation (Re-testing) Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 / EC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assay Secondary Assays (e.g., Kinase Panel, Cytotoxicity) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A general workflow for a high-throughput screening campaign to identify and optimize bioactive compounds.

References

Application Notes and Protocols for Radiolabeling 1-Benzofuran-2-yl(phenyl)methanone for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzofuran-2-yl(phenyl)methanone and its derivatives represent a promising class of compounds for the development of radiotracers for in vivo imaging, particularly for neurological applications such as the imaging of β-amyloid plaques in Alzheimer's disease.[1] Their core structure allows for the introduction of various radioisotopes, enabling their use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This document provides detailed application notes and protocols for the radiolabeling of this compound with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most commonly used radionuclides in PET imaging.

Radiolabeling Strategies

The selection of a radiolabeling strategy depends on the desired position of the radioisotope, the available precursors, and the required imaging characteristics. For this compound, two primary strategies are presented:

  • [¹¹C]Carbonyl Labeling: Introduction of a Carbon-11 atom directly into the ketone carbonyl group. This approach is advantageous as it minimally alters the chemical structure of the parent molecule.

  • [¹⁸F]Aromatic Labeling: Introduction of a Fluorine-18 atom onto either the benzofuran or the phenyl ring. This strategy is often more synthetically accessible and the longer half-life of ¹⁸F (109.7 min) compared to ¹¹C (20.4 min) allows for more complex synthesis and longer imaging protocols.[2]

Quantitative Data Summary

The following tables summarize typical quantitative data for the radiolabeling of related aryl ketones and benzofuran derivatives. These values can serve as a benchmark for the proposed labeling of this compound.

Table 1: Typical Radiochemical Data for Radiolabeled Aryl Ketones and Benzofuran Derivatives

Radiotracer TypeRadioisotopePrecursorRadiochemical Yield (RCY, decay-corrected)Molar Activity (Aₘ)Radiochemical Purity
[¹¹C]Aryl Ketone¹¹CIodoarene/Stannane22 - 63%>1500 mCi/µmol>90%
[¹⁸F]Benzofuran Derivative¹⁸FTosyl-PEG-Benzofuran35%24.8 - 78.6 GBq/µmol>99%
[¹²⁵I]Benzofuran-2-yl(phenyl)methanone Derivative¹²⁵IStannyl precursor40-50%N/A>99%

Table 2: Comparative Biodistribution Data of Radiolabeled Benzofuran Derivatives in Normal Mice (%ID/g at 2 min post-injection)

Organ--INVALID-LINK--(5-iodobenzofuran-2-yl)methanone[1][¹⁸F]FPYBF-1[3]
Blood1.952.89
Heart2.113.15
Lung2.874.56
Liver10.218.97
Spleen2.542.11
Kidneys5.676.34
Stomach1.230.98
Intestine4.563.76
Muscle1.871.54
Bone0.981.02
Brain3.535.16

Experimental Protocols

Protocol 1: [¹¹C]Carbonyl Labeling via Pd(0)-Mediated Carbonylative Stille Coupling

This protocol describes the synthesis of [¹¹C]this compound by reacting a stannylated benzofuran precursor with an iodo-phenyl precursor in the presence of [¹¹C]carbon monoxide ([¹¹C]CO).[3]

Precursor Synthesis: 2-(Tributylstannyl)-1-benzofuran

A detailed synthesis route for the precursor is required and can be achieved through lithiation of 1-benzofuran followed by quenching with tributyltin chloride.

Radiolabeling Workflow

G cluster_0 [¹¹C]CO Production cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation a [¹¹C]CO₂ from Cyclotron b Reduction on Molybdenum Column (850°C) a->b c Trapping of [¹¹C]CO on Silica Gel b->c e Release of [¹¹C]CO into reaction vessel c->e d Pre-incubation: 2-(Tributylstannyl)-1-benzofuran, Iodobenzene, Pd₂(dba)₃, P(o-tol)₃ in DMSO d->e f Reaction at 120°C for 5 min e->f g Semi-preparative HPLC Purification f->g h Solid-Phase Extraction (SPE) g->h i Formulation in Saline/Ethanol h->i j Sterile Filtration i->j k Final Product: [¹¹C]this compound j->k Quality Control (Radio-HPLC, GC)

Figure 1: Workflow for the synthesis of [¹¹C]this compound.

Detailed Methodology:

  • [¹¹C]CO Production: [¹¹C]CO₂ produced from a cyclotron is passed through a molybdenum column heated to 850°C to reduce it to [¹¹C]CO. The [¹¹C]CO is then trapped on a silica gel column at room temperature.

  • Precursor Preparation: In a nitrogen-filled glovebox, dissolve 2-(tributylstannyl)-1-benzofuran (1.0 mg), iodobenzene (0.8 mg), Pd₂(dba)₃ (1.5 mg), and P(o-tol)₃ (2.0 mg) in anhydrous DMSO (100 µL) in a sealed reaction vial.

  • Radiolabeling: Heat the trapped [¹¹C]CO by passing a stream of helium through the silica gel column and deliver it to the reaction vial containing the precursor mixture. Heat the reaction vial at 120°C for 5 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the [¹¹C]this compound.

  • Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge. The cartridge is washed with water and the product is eluted with ethanol. The ethanol solution is then diluted with sterile saline for injection.

  • Quality Control: The final product is analyzed by analytical radio-HPLC for radiochemical purity and identity (co-elution with a non-radioactive standard). Residual solvents are determined by gas chromatography.

Protocol 2: [¹⁸F]Aromatic Labeling via Nucleophilic Substitution

This protocol describes a two-step synthesis for [¹⁸F]fluoro-1-Benzofuran-2-yl(phenyl)methanone, where the fluorine is introduced on the phenyl ring. A precursor with a suitable leaving group (e.g., nitro or trimethylammonium) is required.

Precursor Synthesis: (4-Nitrophenyl)(1-benzofuran-2-yl)methanone

This precursor can be synthesized via a Friedel-Crafts acylation of nitrobenzene with 1-benzofuran-2-carbonyl chloride.

Radiolabeling Workflow

G cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation a [¹⁸F]Fluoride from Cyclotron b Trapping on Anion Exchange Cartridge a->b c Elution with K₂CO₃/Kryptofix 222 b->c d Azeotropic Drying c->d e Addition of Precursor: (4-Nitrophenyl)(1-benzofuran-2-yl)methanone in DMSO d->e f Reaction at 150°C for 15 min e->f g Semi-preparative HPLC Purification f->g h Solid-Phase Extraction (SPE) g->h i Formulation in Saline/Ethanol h->i j Sterile Filtration i->j k Final Product: ¹⁸F(1-benzofuran-2-yl)methanone j->k Quality Control (Radio-HPLC, GC)

Figure 2: Workflow for the synthesis of --INVALID-LINK--(1-benzofuran-2-yl)methanone.

Detailed Methodology:

  • [¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of potassium carbonate and Kryptofix 222 in acetonitrile/water. The solvent is removed by azeotropic distillation.

  • Radiolabeling: To the dried [¹⁸F]fluoride-K₂CO₃-K₂₂₂ complex, add a solution of (4-nitrophenyl)(1-benzofuran-2-yl)methanone (2-5 mg) in anhydrous DMSO (0.5 mL). Heat the reaction mixture at 150°C for 15 minutes.

  • Purification: After cooling, the reaction mixture is diluted with water and purified by semi-preparative HPLC (C18 column).

  • Formulation: The collected HPLC fraction containing the desired product is reformulated using a C18 Sep-Pak cartridge as described in Protocol 1.

  • Quality Control: The final product is assessed for radiochemical purity, identity, and residual solvents as described in Protocol 1.

In Vivo Imaging Studies: General Considerations

Animal Models: For initial biodistribution and pharmacokinetic studies, healthy rodents (mice or rats) are typically used. For efficacy studies, transgenic animal models of the disease of interest (e.g., APP/PS1 mice for Alzheimer's disease) are employed.[1]

Administration and Imaging:

  • The radiolabeled compound is typically administered intravenously (i.v.) via the tail vein.

  • Dynamic or static PET or SPECT imaging is performed at various time points post-injection to assess the uptake and clearance of the radiotracer in different organs, with a particular focus on the target organ (e.g., brain).

  • For brain imaging, initial uptake is often measured at 2-5 minutes post-injection, with subsequent scans to monitor washout from non-target tissues.[1][3]

Ex Vivo Biodistribution:

  • Following the final imaging session, animals are euthanized.

  • Organs of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and brain) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Logical Workflow for In Vivo Studies

G A Radiotracer Synthesis and QC C Radiotracer Administration (i.v.) A->C B Animal Model Selection (Healthy vs. Disease) B->C D In Vivo Imaging (PET/SPECT) - Dynamic/Static Scans - Time-Activity Curves C->D E Ex Vivo Biodistribution - Organ Harvesting - Gamma Counting C->E G Image Analysis - ROI Definition - Target-to-Background Ratios D->G F Data Analysis - %ID/g Calculation - Pharmacokinetic Modeling E->F H Evaluation of Tracer Potential F->H G->H

Figure 3: Logical workflow for preclinical in vivo evaluation of a novel radiotracer.

Conclusion

The protocols and data presented provide a comprehensive guide for the radiolabeling of this compound with ¹¹C and ¹⁸F for preclinical in vivo imaging studies. The choice of radionuclide and labeling position will influence the pharmacokinetic profile of the resulting tracer. The provided workflows and experimental details offer a solid foundation for researchers to develop and evaluate novel radiopharmaceuticals based on this promising chemical scaffold. Further optimization of reaction conditions and in-depth biological evaluation will be necessary to fully characterize the potential of these new imaging agents.

References

One-Pot Synthesis of Benzofurans from Phenols and α-Haloketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the efficient one-pot synthesis of benzofuran derivatives from readily available phenols and α-haloketones. This method, promoted by titanium tetrachloride, combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration into a single step, offering high regioselectivity and moderate to excellent yields.[1][2][3]

Application Notes

Benzofuran scaffolds are crucial components in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][4] The development of efficient and direct synthetic routes to these heterocycles is of significant interest in medicinal chemistry and drug discovery. The presented one-pot protocol offers a straightforward and effective method for synthesizing polysubstituted benzofurans, which are valuable for creating libraries of compounds for biological screening.[1][2][3][5] This method is particularly advantageous due to its operational simplicity, broad substrate scope, and the use of a readily available Lewis acid catalyst.[1][2]

The reaction proceeds via a proposed mechanism involving the formation of an oxy-allyl cation from the α-haloketone in the presence of titanium tetrachloride. This cation then reacts with the phenol in a Friedel–Crafts-type reaction, followed by an intramolecular cyclodehydration, facilitated by the dehydrating power of titanium tetrachloride, to yield the benzofuran product.[1]

Reaction Mechanism

The proposed reaction mechanism involves a titanium tetrachloride-promoted process. Initially, the α-haloketone reacts with titanium tetrachloride to form an oxy-allyl cation intermediate. This electrophilic intermediate then undergoes a Friedel-Crafts-like alkylation with the phenol. The resulting intermediate readily undergoes intramolecular cyclodehydration, also promoted by titanium tetrachloride, to afford the final benzofuran product.

ReactionMechanism cluster_product Product Phenol Phenol FC_Intermediate Friedel-Crafts Intermediate Phenol->FC_Intermediate AlphaHaloKetone α-Haloketone OxyAllyl Oxy-allyl Cation AlphaHaloKetone->OxyAllyl + TiCl₄ TiCl4 TiCl₄ OxyAllyl->FC_Intermediate Benzofuran Benzofuran FC_Intermediate->Benzofuran Intramolecular Cyclodehydration (-H₂O)

Caption: Proposed mechanism for the one-pot synthesis of benzofurans.

Experimental Workflow

The general workflow for this one-pot synthesis is straightforward, involving the sequential addition of reagents under an inert atmosphere, followed by reflux, quenching, extraction, and purification.

ExperimentalWorkflow start Start setup Set up a two-necked flask with a reflux condenser under Nitrogen atmosphere start->setup add_reagents Add solvent (TFE), phenol, and TiCl₄ setup->add_reagents add_ketone Add α-haloketone solution dropwise at reflux add_reagents->add_ketone reflux Monitor reaction by TLC until completion add_ketone->reflux quench Quench with saturated aqueous NH₄Cl reflux->quench filter_extract Filter the mixture and extract with CH₂Cl₂ quench->filter_extract dry_purify Dry with Na₂SO₄ and purify by column chromatography filter_extract->dry_purify end Obtain pure Benzofuran dry_purify->end

Caption: General experimental workflow for the one-pot benzofuran synthesis.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Benzofurans [1]

  • Reaction Setup: To a 25 mL two-necked flask equipped with a reflux condenser, add freshly distilled 2,2,2-trifluoroethanol (1.0 mL), the phenol (1.0 mmol), and titanium tetrachloride (1.0 mmol) under a nitrogen atmosphere.

  • Addition of α-Haloketone: Prepare a solution of the α-haloketone (1.2 mmol) in 2,2,2-trifluoroethanol (1.0 mL). Add this solution dropwise to the reaction mixture while maintaining a refluxing temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench it by adding a saturated aqueous solution of NH₄Cl (20 mL).

  • Extraction: Filter the resulting mixture. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulphate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired benzofuran.

Data Presentation

The following tables summarize the yields obtained for the synthesis of various benzofuran derivatives using the described one-pot protocol.

Table 1: Reaction of Naphthols with Cyclic α-Haloketones [1]

EntryNaphtholα-HaloketoneProductYield (%)
12-Naphthol2-Chlorocyclohexanone7,8,9,10-Tetrahydro-11H-benzo[b]naphtho[2,1-d]furan95
22-Naphthol2-Chlorocyclopentanone8,9-Dihydro-7H-cyclopenta[b]naphtho[2,1-d]furan92
32-Naphthol2-Bromocycloheptanone8,9,10,11-Tetrahydro-7H-cyclohepta[b]naphtho[2,1-d]furan85
41-Naphthol2-Chlorocyclohexanone1,2,3,4-Tetrahydro-12H-benzo[b]naphtho[1,2-d]furan89

Reaction conditions: Naphthol (1.0 mmol), α-haloketone (1.2 mmol), TiCl₄ (1.0 mmol) in 2,2,2-trifluoroethanol at reflux.

Table 2: Reaction of Substituted Phenols with 2-Chlorocyclohexanone [1]

EntryPhenolProductYield (%)
14-Methylphenol6-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan92
23-Methylphenol7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan89
32-Methylphenol8-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan85
44-Methoxyphenol6-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan95
53-Methoxyphenol7-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan90
62-Methoxyphenol8-Methoxy-1,2,3,4-tetrahydrodibenzo[b,d]furan88
74-tert-Butylphenol6-tert-Butyl-1,2,3,4-tetrahydrodibenzo[b,d]furan86
83,5-Dimethylphenol5,7-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan83

Reaction conditions: Phenol (1.0 mmol), 2-chlorocyclohexanone (1.2 mmol), TiCl₄ (1.0 mmol) in 2,2,2-trifluoroethanol at reflux.

Table 3: Reaction of 2-Naphthol with Acyclic α-Haloketones [1]

Entryα-HaloketoneProductYield (%)
11-Bromobutan-2-one2-Ethylnaphtho[2,1-b]furan82
21-Bromo-3-methylbutan-2-one2-Isopropylnaphtho[2,1-b]furan75
33-Bromopentan-2-one2-Ethyl-3-methylnaphtho[2,1-b]furan40

Reaction conditions: 2-Naphthol (1.0 mmol), α-haloketone (1.2 mmol), TiCl₄ (1.0 mmol) in 2,2,2-trifluoroethanol at reflux.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzofuran-2-yl(phenyl)methanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzofuran-2-yl(phenyl)methanone.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product. What are the possible causes and how can I improve the yield?

A1: Low or no yield in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your starting materials, particularly salicylaldehyde and phenacyl chloride. Impurities can interfere with the reaction.

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Potassium hydroxide (KOH) is commonly used to deprotonate the phenolic hydroxyl group of salicylaldehyde.[1] Ensure you are using the correct stoichiometry. Insufficient base will result in incomplete deprotonation, while an excess can lead to side reactions. Consider using other bases like potassium carbonate (K₂CO₃), which can also be effective.

  • Reaction Temperature: The reaction is typically heated to reflux.[1] Ensure your reaction mixture reaches and maintains the appropriate temperature to drive the reaction to completion. However, excessive heat can lead to decomposition and the formation of side products.

  • Reaction Time: The reaction is often refluxed for a specific duration (e.g., 2 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged heating can increase the formation of byproducts.

  • Solvent Choice: Ethanol is a common solvent for this reaction.[1] Ensure you are using a suitable grade of solvent and that it is dry, as water can interfere with the reaction.

  • Inefficient Cyclization: The final step of the synthesis is an intramolecular cyclization. If the initial O-alkylation is successful but cyclization is not, consider alternative methods that promote this step. For instance, some methodologies employ acid catalysis for the cyclization step.

Issue 2: Difficulty in Product Isolation and Purification

Q2: My crude product is an oil and I am having trouble getting it to crystallize. How can I effectively isolate and purify the product?

A2: Difficulty in obtaining a solid product can be due to impurities or the inherent properties of the product mixture. Here are some suggestions:

  • Purification Method: Column chromatography is a highly effective method for purifying the product from starting materials and side products. A common eluent system is a mixture of hexane and ethyl acetate.

  • Recrystallization Solvent: If you have a crude solid, selecting the appropriate recrystallization solvent is key. Methanol is a reported solvent for recrystallization.[1] You may need to screen other solvents or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane) to find the optimal conditions for crystallization.

  • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane. This can sometimes induce crystallization by washing away impurities that inhibit crystal formation.

  • Seeding: If you have a small amount of pure crystalline product, you can use it as a seed crystal to induce crystallization in a supersaturated solution of your crude product.

Issue 3: Formation of Side Products

Q3: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely side products and how can I minimize their formation?

A3: Side product formation is a common challenge. In the synthesis of this compound from salicylaldehyde and phenacyl chloride, potential side products can arise from:

  • Self-condensation of Salicylaldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation reactions.

  • Favorskii Rearrangement of Phenacyl Chloride: Strong bases can promote the Favorskii rearrangement of α-haloketones like phenacyl chloride.

  • Over-alkylation: If other nucleophilic sites are present, there is a possibility of multiple alkylations.

  • Incomplete Cyclization: The intermediate O-alkylated product may persist if the cyclization conditions are not optimal.

To minimize side product formation:

  • Control Stoichiometry: Use the correct molar ratios of reactants and base.

  • Temperature Control: Avoid excessively high temperatures.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Alternative Synthesis Strategies & FAQs

Q4: Are there alternative methods to the traditional synthesis from salicylaldehyde and phenacyl chloride?

A4: Yes, several other methods have been developed for the synthesis of this compound and its derivatives. These include:

  • Rap-Stoermer Condensation: This reaction involves the condensation of a salicylaldehyde with an α-haloketone in the presence of a base.[2] This is a widely used method for synthesizing structurally diverse benzofurans.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and in some cases, improve yields.[4][5] However, optimization of conditions is crucial, as one user reported difficulty in obtaining a solid product using a zeolite catalyst under microwave irradiation.[6]

  • Palladium- and Copper-Catalyzed Reactions: Various cross-coupling strategies employing palladium and/or copper catalysts have been developed for benzofuran synthesis.[7] These methods often offer high yields and good functional group tolerance. For example, Sonogashira coupling of o-iodophenols with terminal alkynes followed by intramolecular cyclization is a common approach.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

MethodStarting MaterialsCatalyst/BaseSolventTemperatureTimeYieldReference
Conventional Salicylaldehyde, Phenacyl chloridePotassium HydroxideEthanolReflux2 hours70%[1]
Microwave-Assisted Perkin Rearrangement 3-BromocoumarinsSodium HydroxideEthanol79°C5 minutesUp to 99%[4]
Rap-Stoermer (Solvent-Free) Salicylaldehydes, α-HaloketonesTriethylamineSolvent-free130°C-81-97%[3]

Experimental Protocols

Detailed Methodology for Conventional Synthesis[1]

  • Reaction Setup: In a suitable reaction vessel, mix 24.4 g of salicylaldehyde with 300 ml of ethanol.

  • Base Addition: Add 11.6 g of potassium hydroxide to the mixture. Stir the resulting suspension at room temperature until the potassium hydroxide is completely dissolved.

  • Addition of Phenacyl Chloride: Add 31 g of phenacyl chloride to the solution in portions.

  • Heating: Heat the reaction mixture under reflux with stirring for 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature to allow for the precipitation of crystals.

    • Filter the crystals by suction.

    • Wash the collected crystals with water.

  • Purification: Recrystallize the crude product from methanol to obtain colorless crystals. A further fraction of the product may be obtained by evaporating the mother liquor.

Visualizations

experimental_workflow start Start mix_reagents Mix Salicylaldehyde and Ethanol start->mix_reagents add_base Add Potassium Hydroxide (Stir until dissolved) mix_reagents->add_base add_phenacyl_chloride Add Phenacyl Chloride (in portions) add_base->add_phenacyl_chloride reflux Reflux for 2 hours add_phenacyl_chloride->reflux cool Cool to Room Temperature reflux->cool filter Filter Crystals cool->filter wash Wash with Water filter->wash recrystallize Recrystallize from Methanol wash->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents Impure? check_base Verify Base Stoichiometry and Strength start->check_base Incorrect? check_temp Ensure Correct Reflux Temperature start->check_temp Incorrect? check_time Monitor Reaction by TLC for Optimal Time start->check_time Suboptimal? check_reagents->check_base Pure solution1 Purify or use new reagents check_reagents->solution1 check_base->check_temp Correct solution2 Adjust base amount/type check_base->solution2 check_temp->check_time Correct solution3 Adjust heating check_temp->solution3 check_cyclization Consider Alternative Cyclization Conditions check_time->check_cyclization Optimal solution4 Optimize reaction time check_time->solution4 solution5 Use acid catalyst for cyclization check_cyclization->solution5

Caption: Troubleshooting decision tree for low or no product yield.

rap_stoermer_mechanism title Rap-Stoermer Condensation: General Mechanism reagents Salicylaldehyde + α-Haloketone base_deprotonation Deprotonation of Phenol by Base reagents->base_deprotonation o_alkylation O-Alkylation base_deprotonation->o_alkylation intermediate Intermediate Formation o_alkylation->intermediate intramolecular_aldol Intramolecular Aldol Addition intermediate->intramolecular_aldol dehydration Dehydration intramolecular_aldol->dehydration product This compound dehydration->product

Caption: General mechanism of the Rap-Stoermer condensation reaction.

References

Technical Support Center: Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Benzofuran-2-yl(phenyl)methanone synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is heated under reflux for a sufficient duration. A common protocol suggests 2 hours.[1] - Temperature: Verify that the reaction mixture reaches and maintains the appropriate reflux temperature.
Purity of Reagents - Use freshly distilled salicylaldehyde. - Ensure phenacyl chloride is of high purity and has not degraded. - Use anhydrous ethanol as the solvent to prevent side reactions.
Base Strength/Amount - Potassium hydroxide (KOH) is a commonly used base. Ensure it is fully dissolved before adding phenacyl chloride.[1] - The molar ratio of reactants is crucial. A typical protocol uses a slight excess of phenacyl chloride relative to salicylaldehyde.
Side Reactions - Friedel-Crafts Acylation Issues: If using a Friedel-Crafts approach, be aware that strongly deactivating groups on the benzofuran ring can hinder the reaction.[2][3] Activating groups tend to direct acylation to the ortho/para positions, which may lead to a mixture of isomers and lower the yield of the desired product.[2]

Problem 2: Formation of Impurities and Side Products

Possible Cause Suggested Solution
Overheating or Prolonged Reaction Time - Monitor the reaction temperature closely. - Follow the recommended reaction time to minimize the formation of degradation products.
Competing Reactions - In Friedel-Crafts acylation, polyacylation can occur, though it is less common than polyalkylation because the acyl group is deactivating.[3] - Alternative synthetic routes, such as palladium-catalyzed tandem addition/cyclization, may offer better chemoselectivity.[4]
Incorrect Work-up Procedure - After the reaction, ensure the product is properly precipitated, filtered, and washed to remove unreacted starting materials and byproducts. Washing with water is a key step.[1]

Problem 3: Difficulty in Product Purification and Isolation

Possible Cause Suggested Solution
Product is an Oil or Fails to Crystallize - Recrystallization Solvent: Methanol is a suitable solvent for recrystallization.[1] If the product remains oily, try a different solvent system or a mixture of solvents. - Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
Contamination with Starting Materials - Washing: Thoroughly wash the crude product with water to remove any remaining potassium hydroxide or other water-soluble impurities.[1] - Recrystallization: Multiple recrystallizations may be necessary to achieve high purity.
Complex Mixture of Products - Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from isomers and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable method for synthesizing this compound with a good yield?

A reliable method involves the reaction of salicylaldehyde with phenacyl chloride in the presence of potassium hydroxide in ethanol. This method has been reported to yield up to 70% of the crystalline product.[1]

Q2: What are the key parameters to control for maximizing the yield in the salicylaldehyde and phenacyl chloride reaction?

Key parameters include the purity of reactants, complete dissolution of the potassium hydroxide base before the addition of phenacyl chloride, maintaining the reflux temperature for the specified duration (typically 2 hours), and proper work-up including washing and recrystallization.[1]

Q3: Are there alternative synthetic routes to this compound?

Yes, alternative routes exist. One common alternative is the Friedel-Crafts acylation of benzofuran with benzoyl chloride. However, this can sometimes lead to issues with regioselectivity.[5] More modern approaches include palladium-catalyzed synthesis, which can offer high chemoselectivity and functional group tolerance.[4]

Q4: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques such as 1H NMR and 13C NMR spectroscopy, mass spectrometry, and melting point determination can be used to confirm the structure and assess the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis from Salicylaldehyde and Phenacyl Chloride [1]

Materials:

  • Salicylaldehyde: 24.4 g

  • Potassium Hydroxide (KOH): 11.6 g

  • Phenacyl chloride: 31 g

  • Ethanol: 300 ml

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, mix 24.4 g of salicylaldehyde and 300 ml of ethanol.

  • Add 11.6 g of potassium hydroxide to the mixture.

  • Stir the resulting suspension at room temperature until the potassium hydroxide is completely dissolved.

  • Add 31 g of phenacyl chloride in portions to the solution.

  • Heat the reaction mixture under reflux with stirring for 2 hours.

  • Cool the mixture to room temperature to allow the product to precipitate.

  • Filter the precipitated crystals by suction.

  • Wash the crystals with water.

  • Recrystallize the crude product from methanol to obtain colorless crystals of this compound.

  • A second fraction of crystals may be obtained by evaporating the mother liquor.

Expected Yield: 70%

Data Presentation

Table 1: Reactant Quantities and Reported Yield for Protocol 1

ReactantMolecular Weight ( g/mol )Quantity (g)Moles
Salicylaldehyde122.1224.40.200
Potassium Hydroxide56.1111.60.207
Phenacyl chloride154.5931.00.201
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Reported Yield
This compound222.2444.4570%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Salicylaldehyde and Ethanol B Add and Dissolve Potassium Hydroxide A->B Stir at RT C Add Phenacyl Chloride (in portions) B->C D Heat under Reflux (2 hours) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Water F->G H Recrystallize from Methanol G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Start Low or No Product Yield Q1 Was the reaction time and temperature adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Were the reagents of high purity? A1_Yes->Q2 Sol1 Increase reaction time or ensure proper reflux temperature. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the base fully dissolved before adding the electrophile? A2_Yes->Q3 Sol2 Use freshly distilled or purified reagents. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Consider alternative synthetic routes? A3_Yes->Q4 Sol3 Ensure complete dissolution of the base. A3_No->Sol3 Sol4 Explore palladium-catalyzed reactions for higher selectivity. Q4->Sol4

References

Troubleshooting low yield in the synthesis of 2-benzoylbenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2-benzoylbenzofuran. The information is presented in a question-and-answer format to address specific issues related to low yields and other experimental difficulties.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the synthesis of 2-benzoylbenzofuran, offering potential causes and solutions.

Issue 1: Low Yield in the Synthesis of 2-Benzoylbenzofuran

Q1: I am experiencing a significantly lower than expected yield of 2-benzoylbenzofuran. What are the common synthetic routes and the potential reasons for the low yield in each?

A1: Low yields in the synthesis of 2-benzoylbenzofuran can arise from various factors depending on the chosen synthetic method. The three most common routes are the Rap-Stoermer reaction, Friedel-Crafts acylation, and palladium-catalyzed synthesis. Below is a breakdown of potential issues for each method.

Route 1: Rap-Stoermer Reaction from Salicylaldehyde and Phenacyl Bromide

This method involves the condensation of a substituted salicylaldehyde with a phenacyl bromide in the presence of a base.[1]

Potential Causes for Low Yield:

  • Incomplete initial alkylation: The reaction between the salicylaldehyde and phenacyl bromide may not have gone to completion.

  • Side reactions: The strong basic conditions can promote self-condensation of the salicylaldehyde or other unwanted side reactions.

  • Difficult cyclization: The final intramolecular cyclization to form the benzofuran ring might be inefficient under the reaction conditions.

  • Product degradation: The product may be unstable under prolonged exposure to high temperatures or strong bases.

Troubleshooting Suggestions:

Possible CauseSuggested Solution
Incomplete ReactionMonitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature cautiously. Ensure the base used (e.g., potassium carbonate) is anhydrous and of high quality.
Suboptimal BaseThe choice and amount of base are critical. A weaker base or insufficient amount may lead to an incomplete reaction. Conversely, a base that is too strong can promote side reactions. Anhydrous potassium carbonate is commonly used.
Poor Solvent ChoiceThe solvent can influence the reaction rate and solubility of intermediates. Dry acetone or ethanol are often used.[2][3] Ensure the solvent is anhydrous.
Inefficient CyclizationThe cyclization step can sometimes be facilitated by a change in solvent or the use of a specific catalyst. Some procedures suggest a two-step approach where the intermediate ether is first isolated and then cyclized under different conditions.[3]

Route 2: Friedel-Crafts Acylation of Benzofuran

This classic electrophilic aromatic substitution involves reacting benzofuran with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Potential Causes for Low Yield:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reagents, solvent, or glassware will deactivate the catalyst.

  • Poor Regioselectivity: Friedel-Crafts acylation of benzofuran can lead to a mixture of 2- and 3-acylbenzofurans, reducing the yield of the desired 2-isomer.[4]

  • Complex Formation: The ketone product can form a complex with the Lewis acid, sequestering the catalyst and preventing it from participating in further reactions. This often necessitates the use of stoichiometric amounts of the catalyst.

  • Substrate Polymerization: Benzofuran can be prone to polymerization under strong acidic conditions.

Troubleshooting Suggestions:

Possible CauseSuggested Solution
Moisture ContaminationEnsure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh, high-purity Lewis acid.
Suboptimal Catalyst AmountA stoichiometric amount of the Lewis acid is often required. A slight excess may be beneficial.
Poor RegioselectivityLowering the reaction temperature can sometimes improve selectivity. The choice of solvent can also influence the isomer ratio.
Incomplete ReactionMonitor the reaction by TLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Product Loss During WorkupThe workup for Friedel-Crafts reactions typically involves quenching with ice and acid. This step must be done carefully to avoid product degradation. Ensure thorough extraction of the product from the aqueous layer.

Route 3: Palladium-Catalyzed Synthesis

A modern approach involves the palladium-catalyzed cascade reaction of 2-(2-formylphenoxy)acetonitriles with arylboronic acids.[5]

Potential Causes for Low Yield:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Inactive or poisoned catalysts will lead to low conversion.

  • Ligand Issues: The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Poor Quality of Boronic Acid: Impure or decomposed arylboronic acid can lead to low yields.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that need to be optimized for this reaction.

Troubleshooting Suggestions:

Possible CauseSuggested Solution
Inactive CatalystUse a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Inefficient TransmetalationThe transfer of the aryl group from the boronic acid to the palladium center can be slow. Ensure the base is appropriate and present in the correct stoichiometry.
Hydrolysis of Boronic AcidArylboronic acids can be prone to hydrolysis. Use anhydrous solvents and store the boronic acid properly.
Incomplete CyclizationThe final cyclization step may require specific conditions. Ensure the temperature and reaction time are sufficient for the reaction to go to completion.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the different synthetic routes to provide a basis for comparison.

Table 1: Palladium-Catalyzed Synthesis of 2-Benzoylbenzofuran Derivatives [5]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Benzoylbenzofuran85
24-Methylphenylboronic acid2-(4-Methylbenzoyl)benzofuran82
34-Methoxyphenylboronic acid2-(4-Methoxybenzoyl)benzofuran88
44-Chlorophenylboronic acid2-(4-Chlorobenzoyl)benzofuran75
53-Methylphenylboronic acid2-(3-Methylbenzoyl)benzofuran80

Table 2: Representative Yields for Friedel-Crafts Acylation of Aromatic Compounds

Aromatic SubstrateAcylating AgentCatalystSolventTemperature (°C)Time (h)ProductYield (%)
AnisoleBenzoyl ChlorideAlCl₃Dichloromethane0 to RT24-Methoxybenzophenone~90
TolueneBenzoyl ChlorideAlCl₃Carbon DisulfideReflux34-Methylbenzophenone~85
BenzofuranBenzoyl ChlorideAlCl₃Dichloromethane0 to RT2-42-BenzoylbenzofuranVariable (competing isomers)

Note: Yields for the Friedel-Crafts acylation of benzofuran are highly dependent on the reaction conditions and the efficiency of separating the 2- and 3-isomers.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylbenzofuran via Rap-Stoermer Reaction [1]

  • To a solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add a solution of phenacyl bromide (1.0 eq) in dry acetone dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-benzoylbenzofuran.

Protocol 2: Synthesis of 2-Benzoylbenzofuran via Friedel-Crafts Acylation

  • To a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the stirred suspension.

  • After the addition is complete, add a solution of benzofuran (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Stir vigorously until all the aluminum salts are dissolved.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent, purify the crude product by column chromatography (hexane/ethyl acetate) to separate the isomers.

Protocol 3: Palladium-Catalyzed Synthesis of 2-Benzoylbenzofuran [5]

  • In a Schlenk tube, add 2-(2-formylphenoxy)acetonitrile (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (10 mol%), and a suitable ligand (e.g., SPhos, 20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene) and a base (e.g., K₂CO₃, 2.0 eq).

  • Stir the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 2-benzoylbenzofuran.

Mandatory Visualizations

Troubleshooting_Low_Yield Start Start: Low Yield of 2-Benzoylbenzofuran Problem Identify Synthetic Route Start->Problem Route1 Rap-Stoermer Problem->Route1 Route2 Friedel-Crafts Problem->Route2 Route3 Pd-Catalyzed Problem->Route3 Check Check Action Action SubAction SubAction Outcome Outcome Check1 Check Reaction Completion (TLC) Route1->Check1 Check2 Check Reagent Quality & Stoichiometry Route2->Check2 Check3 Review Reaction Conditions Route3->Check3 Action1a Optimize Reaction Time/Temp Check1->Action1a Incomplete? Action1b Verify Base/Solvent Check1->Action1b Stalled? Action2a Ensure Anhydrous Conditions Check2->Action2a Moisture Suspected? Action2b Optimize Catalyst Loading Check2->Action2b Isomer Mix/Stalled? Action3a Use Fresh Catalyst/Ligand Check3->Action3a Inactive Catalyst? Action3b Check Boronic Acid Quality Check3->Action3b Poor Conversion? Outcome1 Yield Improved Action1a->Outcome1 Action1b->Outcome1 Action2a->Outcome1 Action2b->Outcome1 Action3a->Outcome1 Action3b->Outcome1

Caption: A troubleshooting workflow for addressing low yields in the synthesis of 2-benzoylbenzofuran.

Reaction_Pathways cluster_FC Friedel-Crafts Acylation cluster_RS Rap-Stoermer Reaction Reactant Reactant Intermediate Intermediate Product Product SideProduct SideProduct FC_R1 Benzofuran FC_P 2-Benzoylbenzofuran FC_R1->FC_P FC_R2 Benzoyl Chloride + AlCl3 FC_Int Acylium Ion Intermediate FC_R2->FC_Int FC_Int->FC_P C2 attack FC_SP 3-Benzoylbenzofuran FC_Int->FC_SP C3 attack RS_R1 Salicylaldehyde RS_Int Phenoxyketone Intermediate RS_R1->RS_Int RS_R2 Phenacyl Bromide RS_R2->RS_Int RS_P 2-Benzoylbenzofuran RS_Int->RS_P Intramolecular Cyclization

Caption: Simplified reaction pathways for the synthesis of 2-benzoylbenzofuran.

Experimental_Workflow Step Step Process Process Analysis Analysis Final Final Setup Reaction Setup (Anhydrous/Inert Atmosphere) Addition Reagent Addition (Controlled Temperature) Setup->Addition Reaction Reaction Monitoring (TLC/GC-MS) Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization FinalProduct Pure 2-Benzoylbenzofuran Characterization->FinalProduct

References

Technical Support Center: Purification of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Benzofuran-2-yl(phenyl)methanone. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification process of this and structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most prevalent and effective purification techniques for this compound, a crystalline solid, are recrystallization and silica gel column chromatography. For achieving very high purity or for separating complex mixtures, preparative High-Performance Liquid Chromatography (HPLC) is also a viable option.

Q2: What are the potential impurities in a crude sample of this compound synthesized via the Rap-Stoermer reaction?

A2: The Rap-Stoermer condensation of salicylaldehyde and a phenacyl halide can lead to several impurities. These may include unreacted starting materials such as salicylaldehyde and the phenacyl halide, as well as side-products from aldol condensation or other competing reactions. The specific impurities will depend on the reaction conditions.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the nature and quantity of the impurities. Recrystallization is highly effective for removing small amounts of impurities from a solid product and can yield very high purity. Column chromatography is more suitable for separating mixtures with multiple components or when impurities have similar polarity to the desired product. It is also useful for purifying non-crystalline oily products.

Q4: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A4: A good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. For this compound, a mixture of hexanes and ethyl acetate (e.g., in a 9:1 or 8:2 ratio) is a common choice. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Add more solvent in small portions until the solid dissolves.- Select a different solvent or a solvent mixture. The ideal solvent should dissolve the compound when hot but not at room temperature.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Presence of significant impurities.- Lower the temperature of the solvent.- Add a small amount of a solvent in which the compound is more soluble.- Perform a preliminary purification by column chromatography to remove major impurities.
No crystals form upon cooling. - The solution is not saturated.- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has some solubility in the cold solvent.- Minimize the amount of hot solvent used for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Silica Gel Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with the crude product.- Optimize the solvent system using TLC to achieve better separation of spots.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
The compound is not eluting from the column. - The solvent system is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
The compound elutes too quickly (with the solvent front). - The solvent system is too polar.- Decrease the polarity of the eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Streaking or tailing of the compound band. - The compound is not very soluble in the eluent.- The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- Choose a solvent system in which the compound is more soluble.- For acidic compounds, a small amount of acetic acid can be added to the eluent. For basic compounds, a small amount of triethylamine can be added.

Data Presentation

The following table summarizes the expected purity and yield for the purification of this compound using different techniques. The values are based on typical outcomes for the purification of aromatic ketones and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Technique Principle Typical Purity Achieved Typical Yield Advantages Disadvantages
Recrystallization Difference in solubility between the compound and impurities at different temperatures.>98%60-90%Simple, cost-effective, can yield very pure product.Not suitable for all compounds (e.g., oils), potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of components onto a solid stationary phase.95-99%50-80%Versatile, can separate complex mixtures and non-crystalline compounds.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase.>99%40-70%Highest resolution and purity, automated.Expensive equipment, limited sample loading capacity, requires method development.

Experimental Protocols

Protocol 1: Recrystallization from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Cover the flask with a watch glass and leave it undisturbed to allow for the formation of well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved. A synthesis procedure reports obtaining colorless crystals with this method.[1]

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC HPLC_Analysis HPLC Purity Check Recrystallization->HPLC_Analysis TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Prep_HPLC->HPLC_Analysis TLC_Analysis->HPLC_Analysis Pure_Product Pure Product HPLC_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Caption: A logical workflow for troubleshooting purification issues.

References

Side reactions in the synthesis of 1-Benzofuran-2-yl(phenyl)methanone and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzofuran-2-yl(phenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during the synthesis of this important benzofuran derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: A widely used and reliable method is the base-catalyzed condensation of salicylaldehyde with phenacyl chloride. This reaction, a variation of the Perkin-Oglialoro reaction, proceeds via initial O-alkylation of the salicylaldehyde, followed by an intramolecular aldol condensation and subsequent dehydration to form the benzofuran ring.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two main side reactions of concern are:

  • C-alkylation of Salicylaldehyde: The phenoxide ion of salicylaldehyde is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom (ortho and para to the hydroxyl group). C-alkylation leads to the formation of undesired byproducts instead of the necessary ether intermediate for cyclization.

  • Aurone Formation: Under certain conditions, an alternative cyclization pathway can lead to the formation of aurones, which are structural isomers of the desired flavone-like product.

Q3: How can I purify the final product, this compound?

A3: The crude product, which often precipitates from the reaction mixture upon cooling, can be purified by recrystallization. Methanol is a commonly used solvent for this purpose.[1] If significant impurities are present, column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) is an effective purification method.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Low yields are a common issue and can often be attributed to the prevalence of side reactions or suboptimal reaction conditions.

Potential Cause Recommended Solution Rationale
Dominant C-Alkylation Use a polar aprotic solvent such as DMF or DMSO instead of a protic solvent like ethanol.Protic solvents can solvate the oxygen of the phenoxide ion through hydrogen bonding, making the carbon atom a more accessible nucleophilic site. Polar aprotic solvents do not shield the oxygen atom, thus favoring the desired O-alkylation.
Aurone Formation Carefully control the reaction temperature and the choice of base. While specific quantitative data is sparse in the literature for this exact reaction, generally, milder bases and lower temperatures can favor the desired benzofuran formation over aurone synthesis.The reaction pathway leading to aurones can have a different activation energy than the benzofuran pathway. Modifying temperature and base strength can selectively favor one pathway over the other.
Incomplete Reaction Ensure the complete dissolution of the base before adding the phenacyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.A heterogeneous reaction mixture can lead to inefficient reaction. Ensuring all the base has reacted to form the phenoxide before the alkylating agent is added can lead to a cleaner reaction.
Issue 2: Presence of Significant Impurities in the Final Product

If the final product is difficult to purify, it is likely contaminated with one of the common side products.

Observed Impurity (by analytical techniques like NMR, MS) Likely Cause Corrective Action
Isomer with a different connectivity (e.g., C-alkylated salicylaldehyde derivative)C-alkylation side reaction was significant.Re-evaluate the solvent and base used in the synthesis. Switch to a polar aprotic solvent and consider a milder base.
Product with the same mass as the desired product but different spectroscopic data (e.g., different chemical shifts in NMR).Formation of aurone byproduct.Optimize reaction temperature and base. Consider purification by column chromatography to separate the isomers.
Unreacted starting materials (salicylaldehyde, phenacyl chloride)Incomplete reaction or incorrect stoichiometry.Verify the molar ratios of your reactants. Ensure adequate reaction time and temperature. Monitor the reaction by TLC to confirm completion.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a standard literature procedure with a reported yield of approximately 70%.[1]

Materials:

  • Salicylaldehyde (24.4 g)

  • Phenacyl chloride (31 g)

  • Potassium hydroxide (11.6 g)

  • Ethanol (300 ml)

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve potassium hydroxide in ethanol at room temperature with stirring until a homogenous solution is obtained.

  • To this solution, add salicylaldehyde and continue to stir to form the potassium salt of salicylaldehyde.

  • Add phenacyl chloride portion-wise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours, with continuous stirring.

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product should precipitate out as crystals.

  • Collect the crystals by suction filtration.

  • Wash the collected crystals with water to remove any remaining salts.

  • Recrystallize the crude product from methanol to obtain pure this compound as colorless crystals.[1]

Visualizations

Synthesis Workflow and Side Reactions

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_products Products Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Salicylaldehyde->Phenoxide Base PhenacylChloride Phenacyl Chloride Base Base (e.g., KOH) Solvent Solvent (e.g., Ethanol) O_Alkylation O-Alkylation Phenoxide->O_Alkylation Phenacyl Chloride C_Alkylation C-Alkylation (Side Reaction) Phenoxide->C_Alkylation Phenacyl Chloride Intermediate Ether Intermediate O_Alkylation->Intermediate C_Product C-Alkylated Byproduct C_Alkylation->C_Product Cyclization Intramolecular Cyclization Intermediate->Cyclization Aurone_Formation Aurone Formation (Side Reaction) Intermediate->Aurone_Formation FinalProduct 1-Benzofuran-2-yl (phenyl)methanone Cyclization->FinalProduct Aurone_Product Aurone Byproduct Aurone_Formation->Aurone_Product

Caption: Synthetic pathway and potential side reactions.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Analyze crude product (TLC, NMR, MS) Start->Check_Purity Impurity_Identified Impurity Identified? Check_Purity->Impurity_Identified C_Alkylation C-Alkylation Product Impurity_Identified->C_Alkylation Yes Aurone Aurone Product Impurity_Identified->Aurone Yes Starting_Material Unreacted Starting Materials Impurity_Identified->Starting_Material Yes Purify Purify by Column Chromatography Impurity_Identified->Purify No Change_Solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) C_Alkylation->Change_Solvent Optimize_Temp_Base Adjust Temperature and/or Base Strength Aurone->Optimize_Temp_Base Optimize_Time_Stoich Increase Reaction Time or Adjust Stoichiometry Starting_Material->Optimize_Time_Stoich Change_Solvent->Purify Optimize_Temp_Base->Purify Optimize_Time_Stoich->Purify

Caption: Troubleshooting decision-making workflow.

References

Technical Support Center: Regioselective Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of substituted benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in benzofuran synthesis?

A1: Regioselectivity in benzofuran synthesis is a multifaceted challenge governed by a combination of electronic effects, steric hindrance, and reaction conditions. The key factors include:

  • Electronic Effects of Substituents: The nature of substituents on the aromatic ring (electron-donating or electron-withdrawing) significantly directs the position of cyclization or electrophilic attack.[1] For instance, in electrophilic substitution, electron-donating groups can activate specific positions on the phenol ring.[1]

  • Steric Hindrance: The size of substituent groups on both the phenol and the coupling partner (e.g., an unsymmetrical alkyne) can physically block reaction at a particular site, thereby favoring cyclization at a less hindered position.[1][2]

  • Catalyst and Ligand System: The choice of transition metal catalyst (e.g., Palladium, Copper, Rhodium, Gold) and the associated ligands plays a crucial role.[3][4] Different catalytic systems can favor specific reaction pathways and influence which regioisomer is formed.

  • Reaction Conditions: Parameters such as solvent polarity, temperature, and the choice of base can alter the reaction kinetics and thermodynamic stability of intermediates, thereby influencing the regiochemical outcome.[1][5][6]

Q2: How do electron-donating and electron-withdrawing groups influence the regiochemical outcome?

A2: Substituents on the phenol ring are critical in directing the regioselectivity of the cyclization step.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the phenol ring. In many cyclization reactions, such as iron-catalyzed halogenation followed by O-arylation, EDGs are often required for efficient and regioselective reactions, typically directing functionalization to the para position.[7] In syntheses involving electrophilic attack on the phenol, EDGs activate the ortho and para positions, influencing the site of annulation. High yields are often achieved when using salicylaldehydes with electron-donating substituents.[4]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) deactivate the aromatic ring towards electrophilic attack, which can hinder or prevent the desired cyclization. Phenols bearing strong electron-withdrawing groups may fail to react under certain conditions.[8] In cases like Diels-Alder reactions for benzofuran synthesis, EWGs on one of the reactants can favor the formation of the less sterically crowded regioisomer.[9]

Q3: Which common synthetic routes are most susceptible to regioselectivity problems?

A3: Poor regioselectivity is a frequent challenge in several key synthetic strategies:

  • Palladium-Catalyzed Annulation of Phenols and Unsymmetrical Alkynes: This is a powerful method, but when an unsymmetrical alkyne is used, two different regioisomers can be formed.[1][10] The final regiochemistry depends on which carbon of the alkyne attacks the aromatic ring, a step influenced by catalyst, ligands, and the electronic/steric properties of the alkyne's substituents.[1]

  • Intramolecular Cyclization of Substituted α-Phenoxyketones: In Friedel-Crafts type cyclizations, if the phenol ring has two unsubstituted ortho positions available for cyclization, a mixture of regioisomers can result.[2] While the reaction often favors the sterically less-hindered product, mixtures are common when steric factors are not dominant.[2]

  • Reactions of Substituted Phenols with α-Haloketones: This approach can lead to either 2-substituted or 3-substituted benzofurans.[8] The regioselectivity is highly dependent on the reaction conditions and the nature of the promoter used; for example, TiCl₄ can be used to promote the formation of 2-substituted benzofurans with high regioselectivity.[8]

Troubleshooting Guides

Issue 1: Poor Regioselectivity or Formation of a Mixture of Isomers

Question: My reaction is producing a mixture of benzofuran regioisomers. How can I improve the selectivity for the desired product?

Answer: Achieving high regioselectivity often requires systematic optimization of several parameters. The following steps can help troubleshoot and resolve this issue.

Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity: Mixture of Isomers substrate Analyze Substrate Effects (Steric & Electronic) start->substrate catalyst Optimize Catalyst System (Metal & Ligand) substrate->catalyst If substrate modification is not feasible solution Improved Regioselectivity substrate->solution Modify substituents to favor one isomer conditions Screen Reaction Conditions (Solvent, Temp, Base) catalyst->conditions If catalyst screening is insufficient catalyst->solution Identify selective catalyst/ligand combo directing_group Consider a Directing Group Strategy conditions->directing_group For challenging substrates conditions->solution Find optimal conditions directing_group->solution Achieve control via ortho-metalation

Caption: Troubleshooting workflow for poor regioselectivity.

Potential Causes and Solutions
Potential Cause Detailed Explanation Recommended Solution(s)
1. Steric and Electronic Effects The inherent directing effects of substituents on your phenol and/or the steric bulk of reactants are favoring multiple pathways. For example, in Friedel-Crafts type cyclizations, if both ortho positions are available, a mixture can form.[2]Modify Substrates: If possible, alter the substituents on the phenol or alkyne to enhance the electronic or steric bias towards the desired isomer. Use Directing Groups: Introduce a directing group on the phenol to force metalation and subsequent reaction at a specific ortho position.[11][12]
2. Suboptimal Catalyst/Ligand The catalyst system (e.g., Pd, Cu, Rh) lacks sufficient selectivity for the specific substrate combination. The ligand can heavily influence the steric environment around the metal center.[1][3]Screen Catalysts: Test different transition metals. Rhodium, gold, and copper catalysts are known to provide different regioselectivity compared to palladium in certain reactions.[3][4] Screen Ligands: For palladium catalysis, vary the phosphine ligand. Bulky ligands like IPr can alter the outcome compared to smaller ones like PPh₃.[13]
3. Inappropriate Reaction Conditions Solvent polarity and reaction temperature can influence the stability of intermediates and transition states, leading to different product ratios.[1][6]Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).[5][14] Temperature Optimization: Gradually vary the reaction temperature. Some reactions show improved selectivity at lower temperatures, while others may require heat.[1][6]
4. Competing Reaction Mechanisms For certain substrates, multiple mechanistic pathways may be viable and have similar activation energies, leading to product mixtures. For example, cyclization can occur via 5-endo-dig or an alternative pathway.[13]Change Reaction Type: If optimization fails, consider a different synthetic strategy that offers better inherent regiocontrol for your target molecule. For example, a strategy that builds the furan ring first and then fuses the benzene ring might offer better control.
Issue 2: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is failing or giving a very low yield. What should I check?

Answer: Low yields in palladium-catalyzed reactions are common and can often be traced back to catalyst activity, reagent quality, or suboptimal conditions. A systematic check is the best approach.

Key Factors Influencing Yield

G cluster_catalyst Catalyst System cluster_reagents Reagents & Stoichiometry cluster_conditions Reaction Conditions catalyst Catalyst Activity (Pd source, age) yield Product Yield catalyst->yield ligand Ligand Choice ligand->yield cocatalyst Co-Catalyst (e.g., CuI) cocatalyst->yield purity Purity & Dryness (Substrates, Base, Solvent) purity->yield stoichiometry Correct Molar Ratios stoichiometry->yield atmosphere Inert Atmosphere (Degassing to remove O₂) atmosphere->yield temperature Temperature temperature->yield time Reaction Time time->yield

Caption: Key factors influencing product yield.

Potential Causes and Solutions
Potential Cause Detailed Explanation Recommended Solution(s)
1. Inactive Catalyst The palladium catalyst may be old, improperly stored, or poisoned. Oxygen is a common poison for palladium catalysts.[1]Use Fresh Catalyst: Use a freshly opened or recently purchased palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃).[1][13] Degas Solvents: Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) to remove dissolved oxygen.[1]
2. Impure Reagents / Incorrect Stoichiometry Water or other impurities in the starting materials (o-halophenol, alkyne), base, or solvent can inhibit the reaction. Incorrect molar ratios can lead to incomplete conversion.Purify & Dry: Ensure all reagents and solvents are pure and anhydrous.[1][15] Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Verify Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the alkyne is sometimes beneficial.[1]
3. Suboptimal Conditions The reaction temperature, time, or choice of base may not be suitable for your specific substrates.Optimize Temperature: Screen a range of temperatures. While some reactions work at room temperature, many require heating (e.g., 60-100 °C).[1] Screen Bases: The choice of base is critical. Common bases include organic amines (e.g., Et₃N, DIPEA) or inorganic bases (e.g., Cs₂CO₃, K₂CO₃).[13]
4. Competing Side Reactions Homocoupling of the terminal alkyne (Glaser coupling) is a very common side reaction, especially when a copper co-catalyst is used in Sonogashira reactions.[1]Use Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which can minimize or eliminate Glaser coupling.[1] Slow Addition: Add the terminal alkyne slowly to the reaction mixture via syringe pump to keep its instantaneous concentration low, disfavoring the homocoupling pathway.[1]

Key Experimental Protocol

Palladium and Copper Co-catalyzed Synthesis of 2-Substituted Benzofurans

This protocol is based on a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization, a common and effective method for creating the benzofuran core.[3][4]

Experimental Workflow

G prep 1. Reagent Preparation (Dry & Degas Solvents/Reagents) setup 2. Reaction Setup (Under Inert Atmosphere - Ar/N₂) prep->setup add_reagents 3. Reagent Addition Add Phenol, Base, Pd Catalyst, CuI setup->add_reagents add_alkyne 4. Alkyne Addition Add Terminal Alkyne add_reagents->add_alkyne reaction 5. Reaction Heat to specified temp (e.g., 80 °C) Monitor by TLC/LC-MS add_alkyne->reaction workup 6. Workup Quench, Extract with Organic Solvent reaction->workup purify 7. Purification Column Chromatography workup->purify product Final Product: Substituted Benzofuran purify->product

References

Technical Support Center: Alternative Catalysts for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative catalysts for the cyclization step in benzofuran synthesis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield in Palladium-Catalyzed Cyclization

  • Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?[1]

  • Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:[1]

    • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[1]

      • Solution: Use a fresh or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere. Consider a more active catalyst system, such as palladium nanoparticles. The choice of ligand is also crucial; bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1]

    • Reaction Conditions: Suboptimal temperature, time, solvent, or base can significantly impact the yield.[1]

      • Solution: Systematically screen reaction parameters. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) may be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1] The choice of base is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[2]

    • Reagent Quality and Stoichiometry: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1]

      • Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of your reactants.[1]

    • Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially with copper co-catalysts.[1]

      • Solution: Minimize the concentration of the copper co-catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne can also reduce homocoupling.[1]

Issue 2: Poor Regioselectivity in Benzofuran Synthesis

  • Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of my substituted benzofuran synthesis?[1]

  • Answer: Poor regioselectivity is a common challenge, especially when using unsymmetrical alkynes.

    • Steric and Electronic Effects: The directing influence of substituents on both the phenol and the alkyne plays a significant role.

      • Solution: Modifying substituents on the starting materials can influence the regioselectivity. For instance, bulky groups can direct the cyclization to the less hindered position. Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the intermediate, can help predict the more favorable cyclization site.[3]

Issue 3: Catalyst-Free Reaction is Sluggish or Incomplete

  • Question: I am attempting a metal-free cyclization of a 2-ynylphenol using a base, but the reaction is very slow or does not go to completion. What can I do?

  • Answer: While metal-free methods are advantageous in avoiding metal contamination, they can be sensitive to reaction conditions.[4]

    • Base Strength and Solubility: The choice of base is critical.

      • Solution: Stronger, more soluble bases are often more effective. For the intramolecular cyclization of 2-ynylphenols, Cesium Carbonate (Cs₂CO₃) has been shown to be an effective base.[1][4] Organic superbases like phosphazene P₄-tBu can also catalyze the intramolecular cyclization under mild conditions.[5]

    • Temperature: Thermal energy may be required to overcome the activation barrier.

      • Solution: Increasing the reaction temperature can promote cyclization. Microwave-assisted synthesis can also be a highly effective method to reduce reaction times and improve yields.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the main classes of alternative catalysts for the cyclization step in benzofuran synthesis?

A1: Besides the traditional palladium catalysts, several alternative systems are available:

  • Copper Catalysts: Offer a more cost-effective alternative to palladium and are effective for the direct oxidative annulation of phenols and alkynes.[1][5]

  • Gold Catalysts: Gold(I) complexes can catalyze the cycloisomerization of various precursors to form benzofurans, sometimes involving unique reaction pathways like a[1][8]-iodine shift.[8][9]

  • Iodine-Based Systems: Hypervalent iodine reagents can mediate the metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans.[8] Molecular iodine can also catalyze cascade reactions to form complex benzofuran structures.[10]

  • Metal-Free Catalysts: This category includes strong bases, Brønsted acids, and Lewis acids.[11][12] For example, potassium t-butoxide can promote the intramolecular cyclization of o-bromobenzylketones.[12] Trifluoroacetic acid (TFA) can catalyze the cyclization of 2-hydroxy-1,4-diones.[13]

  • Other Transition Metals: Ruthenium and Indium(III) halides have also been reported to catalyze specific types of cyclizations to form benzofurans.[8]

Q2: When should I consider using a metal-free catalyst over a transition-metal catalyst?

A2: Metal-free catalysts are particularly advantageous in pharmaceutical applications where metal contamination is a significant concern.[4] They are often more cost-effective and can be considered "greener" alternatives.[4] However, the substrate scope can sometimes be more limited compared to well-established transition-metal catalyzed methods.[4]

Q3: Can microwave irradiation be used to improve the efficiency of the cyclization step?

A3: Yes, microwave-assisted synthesis is a powerful technique for accelerating benzofuran synthesis. It can significantly reduce reaction times, often leading to higher yields and cleaner product formation compared to conventional heating methods.[6][7][14]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems to facilitate comparison.

Table 1: Comparison of Metal-Catalyzed Benzofuran Synthesis

Catalyst SystemStarting MaterialsBase/SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂/CuI2-Iodophenol, PhenylacetyleneNEt₃70-902-2085-95[2]
CuBr (ligand-free)o-Hydroxybenzaldehyde N-tosylhydrazone, Terminal AlkyneN/AN/AN/AGood[5]
Au(I) complex2-(Iodoethynyl)aryl esterN/AN/AN/AExcellent[8]
FeCl₃ (99.9%)/Cu (ppm)1-ArylketoneN/AN/A>4855-75[15]

Table 2: Comparison of Metal-Free Benzofuran Synthesis

Catalyst/ReagentStarting MaterialsSolventTemp (°C)Time (h)Yield (%)Reference
Cs₂CO₃ (10 mol%)2-Ynylphenol derivativeAcetonitrile6012High[4]
PhI(OAc)₂ (stoichiometric)o-HydroxystilbeneAcetonitrileN/AN/AGood[8]
Potassium t-butoxideo-BromobenzylketoneN/AN/AN/AModerate to Good[12]
Trifluoroacetic Acid (TFA)2-Hydroxy-1,4-dioneN/AN/AN/AModerate to Good[13]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling and Cyclization

This protocol describes the one-pot synthesis of 2-substituted benzofurans from 2-iodophenols and terminal alkynes using a palladium catalyst without a copper co-catalyst to avoid side reactions.

  • Materials:

    • 2-Iodophenol (1.0 equiv.)

    • Terminal alkyne (1.2 equiv.)

    • Pd(PPh₃)₄ (5 mol%)

    • K₂CO₃ (2.0 equiv.)

    • Anhydrous DMF

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-iodophenol, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous DMF via syringe.

    • Add the terminal alkyne dropwise to the stirring mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Metal-Free Cyclization of 2-Ynylphenols

This protocol outlines a transition-metal-free approach for synthesizing 2-substituted benzofurans.[4]

  • Materials:

    • 2-Ynylphenol derivative (0.3 mmol)

    • Cesium Carbonate (Cs₂CO₃) (10 mol%)

    • Acetonitrile (3 mL)

  • Procedure:

    • To a sealed tube equipped with a magnetic stir bar, add the 2-ynylphenol derivative and acetonitrile.

    • Stir the mixture at room temperature for 5 minutes.

    • Add Cs₂CO₃ to the mixture.

    • Seal the tube and stir the resulting mixture at 60 °C for 12 hours.[4]

    • After completion (monitored by TLC), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Verify_Reagents Verify Reagent Quality & Stoichiometry Start->Verify_Reagents Investigate_Side_Reactions Investigate Side Reactions Start->Investigate_Side_Reactions Use_Fresh_Catalyst Use Fresh/Active Catalyst Screen Ligands Check_Catalyst->Use_Fresh_Catalyst Vary_Temp Vary Temperature Screen Solvents Screen Bases Optimize_Conditions->Vary_Temp Purify_Reagents Purify/Dry Reagents Adjust Stoichiometry Degas Solvents Verify_Reagents->Purify_Reagents Minimize_Side_Products Minimize Glaser Coupling (e.g., copper-free) Investigate_Side_Reactions->Minimize_Side_Products

Caption: Troubleshooting workflow for low product yield.

Catalyst_Selection_Logic Start Need to Synthesize Benzofuran Metal_Contamination Is Metal Contamination a Concern? Start->Metal_Contamination Cost_Sensitive Is Cost a Major Constraint? Metal_Contamination->Cost_Sensitive No Metal_Free Consider Metal-Free (Base, Acid, Iodine) Metal_Contamination->Metal_Free Yes Substrate_Scope Broad Substrate Scope Required? Cost_Sensitive->Substrate_Scope No Copper_Catalyst Consider Copper Catalyst Cost_Sensitive->Copper_Catalyst Yes Substrate_Scope->Copper_Catalyst No Palladium_Gold Consider Palladium or Gold Catalysts Substrate_Scope->Palladium_Gold Yes

Caption: Decision logic for selecting a catalyst system.

References

Technical Support Center: Microwave-Assisted Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 1-Benzofuran-2-yl(phenyl)methanone and related 2-aroylbenzofurans.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What are the possible reasons and how can I improve it?

Answer:

Low or no yield in microwave-assisted synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant purity. Here are some key areas to investigate:

  • Microwave Parameters: The efficiency of microwave heating is highly dependent on the power, temperature, and reaction time. These parameters are often interconnected and need to be optimized for each specific reaction. Non-optimal settings can lead to incomplete reactions or degradation of products. For instance, in some syntheses of benzofuran derivatives, a power of 300W for 5 minutes at 79°C has been found to be effective.[1]

  • Solvent Choice: The choice of solvent is critical in microwave chemistry as its dielectric properties determine its ability to absorb microwave energy. Polar solvents like DMF, ethanol, and acetonitrile are commonly used.[1][2][3] The solvent should also be appropriate for the specific reaction chemistry.

  • Catalyst and Base Selection: Many synthetic routes for benzofurans rely on catalysts (e.g., palladium, copper) and bases (e.g., K₂CO₃, Cs₂CO₃, NaOH).[1][2][4][5] The choice and amount of catalyst and base can significantly impact the reaction rate and yield. Ensure the catalyst is active and the base is appropriate for the specific reaction mechanism.

  • Reactant Quality: The purity of starting materials is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the catalyst.

  • Reaction Atmosphere: Some reactions, particularly those involving palladium catalysts, are sensitive to air and may require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Troubleshooting Workflow: Low Yield

G start Low/No Yield check_mw_params Verify Microwave Parameters (Power, Temp, Time) start->check_mw_params check_solvent Evaluate Solvent Choice (Polarity, Suitability) check_mw_params->check_solvent Optimal optimize_mw Optimize Microwave Conditions check_mw_params->optimize_mw Suboptimal check_catalyst_base Assess Catalyst/Base (Activity, Amount) check_solvent->check_catalyst_base Appropriate change_solvent Screen Different Solvents check_solvent->change_solvent Inappropriate check_reactants Check Reactant Purity check_catalyst_base->check_reactants Effective change_catalyst_base Try Alternative Catalyst/Base check_catalyst_base->change_catalyst_base Ineffective check_reactants->start Pure, still low yield (Re-evaluate all steps) purify_reactants Purify Starting Materials check_reactants->purify_reactants Impure success Improved Yield optimize_mw->success change_solvent->success change_catalyst_base->success purify_reactants->success

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products. How can I improve the selectivity towards this compound?

Answer:

The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Common Side Products: In syntheses involving Sonogashira coupling, the formation of 3H-benzofurans instead of the desired benzofuran can be a major issue, especially under basic conditions.[6] Other potential side products can arise from self-coupling of starting materials or alternative cyclization pathways.

  • Controlling Reaction Conditions: Fine-tuning the reaction temperature and time can often improve selectivity. Shorter reaction times under microwave irradiation can minimize the formation of undesired byproducts.[6]

  • Protecting Groups: In some multi-step syntheses, protecting sensitive functional groups can prevent side reactions. For example, protecting a phenolic hydroxyl group before a coupling reaction can prevent undesired reactivity.[6]

  • Choice of Base: The strength and type of base can influence the reaction pathway. A weaker base might favor the desired reaction over a side reaction that requires stronger basicity.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a solid product; my final product is an oil or a complex mixture. What can I do?

Answer:

Obtaining a pure, solid product can be challenging, especially if the reaction yields a mixture. One user on a research forum noted difficulty in obtaining a solid product when using zeolite as a catalyst under microwave irradiation.[7][8]

  • Purification Techniques: If a complex mixture is obtained, column chromatography is often necessary to isolate the desired product.[1] Recrystallization from a suitable solvent system can then be used to obtain a pure, crystalline solid.[1]

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities before chromatographic purification.

  • Solvent for Crystallization: Screening different solvents or solvent mixtures is crucial for successful recrystallization. Common choices include ethanol, methanol, dichloromethane, and ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the microwave-assisted synthesis of this compound?

A1: Several synthetic routes exist. Common approaches include:

  • Reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones.[5]

  • Palladium-catalyzed coupling reactions, such as Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by cyclization.[6]

  • Perkin rearrangement of 3-halocoumarins.[1]

Q2: What are the advantages of using microwave irradiation for this synthesis compared to conventional heating?

A2: Microwave-assisted synthesis offers several advantages:

  • Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[1][6][9]

  • Higher Yields: Microwave heating can lead to higher product yields by minimizing side product formation.[1][6]

  • Improved Purity: The rapid and uniform heating can result in cleaner reaction profiles with fewer byproducts.[6]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.

Q3: Can you provide a general experimental protocol for a microwave-assisted synthesis of a 2-aroylbenzofuran derivative?

A3: The following is a generalized protocol based on the reaction of a 2-hydroxybenzonitrile and a 2-bromoacetophenone, which is a common method for synthesizing 3-amino-2-aroylbenzofurans.[5] This can be adapted for the synthesis of this compound by selecting appropriate starting materials.

Experimental Protocol: Synthesis of 3-Amino-2-aroylbenzofuran Derivatives

  • Reactant Preparation: In a microwave reaction vessel, combine the substituted 2-hydroxybenzonitrile (1 mmol), the appropriate 2-bromoacetophenone (1 mmol), and cesium carbonate (Cs₂CO₃, 2 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 5 mL) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-20 minutes).[2] Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3-amino-2-aroylbenzofuran derivative.

Logical Relationship: General Synthesis Workflow

G start Start reactants Combine Reactants, Base, and Solvent start->reactants microwave Microwave Irradiation reactants->microwave monitor Monitor Reaction (TLC) microwave->monitor monitor->microwave Incomplete workup Aqueous Work-up monitor->workup Complete extraction Solvent Extraction workup->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Purification (Chromatography) dry_concentrate->purification product Pure Product purification->product

Caption: General workflow for microwave-assisted synthesis.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reaction conditions for the microwave-assisted synthesis of benzofuran derivatives from different studies. This allows for a comparison of parameters that can be adapted for the synthesis of this compound.

Table 1: Perkin Rearrangement for Benzofuran-2-carboxylic Acids [1]

Power (W)Time (min)Temperature (°C)SolventBaseYield (%)
300579EthanolNaOH99
400579EthanolNaOH99

Table 2: Synthesis of Benzofuran-2-carboxamides [2]

Temperature (°C)Time (min)SolventBaseYield (%)
10015DMFCs₂CO₃85
12015DMFCs₂CO₃88
14015DMFCs₂CO₃92
16015DMFCs₂CO₃92
14015DMFK₂CO₃75
14015EthanolCs₂CO₃60

Table 3: Synthesis of Benzofuran-3(2H)-ones [10]

Temperature (°C)Time (min)SolventBase (eq)Yield (%)
14020CH₃OH/DMFK₂CO₃ (1.0)17
15020CH₃OH/DMFK₂CO₃ (1.0)23
15020DMFK₂CO₃ (1.0)8
15020DMSOK₂CO₃ (1.0)9

References

Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges during the synthesis of benzofuran derivatives. Poor solubility can lead to issues such as low reaction yields, precipitation of materials, and difficulties in purification. This guide provides practical troubleshooting advice, detailed experimental protocols, and quantitative data to help you navigate these common problems.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why are my benzofuran derivatives poorly soluble in common organic solvents?

A1: The solubility of benzofuran derivatives is largely dictated by their chemical structure. Benzofuran itself is a hydrophobic molecule, insoluble in water but miscible with many organic solvents.[1][2] The solubility of its derivatives depends on the nature of the substituents attached to the benzofuran core.[1] Generally, non-polar derivatives will be more soluble in non-polar organic solvents, while the introduction of polar functional groups (e.g., -OH, -COOH, -NH2) can increase solubility in more polar solvents.[3][4][5] If your molecule has a large carbon skeleton relative to its polar groups, it is likely to be less soluble in polar solvents.[4]

Q2: My starting material or intermediate is precipitating out of the reaction mixture. What can I do?

A2: Precipitation during a reaction is a clear sign of poor solubility under the current conditions. Here are several strategies to address this:

  • Solvent Selection: Re-evaluate your choice of solvent. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly polar and effective at dissolving a wide range of organic compounds.[4] For less polar compounds, solvents like toluene, benzene, or ethers might be more appropriate.[6][7][8][9]

  • Co-solvent Systems: Introduce a co-solvent to modify the polarity of the reaction medium. A co-solvent is a water-miscible organic solvent that can significantly increase the solubility of hydrophobic compounds.[10][11] For instance, adding a small amount of DMF or DMSO to a less polar solvent like THF can enhance solubility.

  • Increase Temperature: Heating the reaction mixture can often increase the solubility of your compounds.[12] Many benzofuran syntheses are performed at elevated temperatures or under reflux conditions.[7]

  • Change Reagent Concentration: In some cases, high concentrations can lead to precipitation. Try running the reaction under more dilute conditions.

Q3: I am struggling with purification by column chromatography or recrystallization due to the low solubility of my product. What are your suggestions?

A3: Purification of poorly soluble compounds requires careful selection of solvent systems.

  • For Column Chromatography: Use a stronger eluent system. If your compound is streaking or not moving from the baseline on a silica gel column with a standard hexane/ethyl acetate system, you may need to add a more polar solvent like methanol or use a small percentage of a solubilizing solvent like dichloromethane (DCM) or DMF in your mobile phase.

  • For Recrystallization: Finding a suitable solvent or solvent pair is key. The ideal solvent will dissolve the compound when hot but not when cold. You may need to screen a variety of solvents of different polarities. Common choices for benzofuran derivatives include mixtures like aqueous methanol or methanol-acetone.[1] If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is not) is often effective.

Q4: Can I use physical methods to improve solubility and reaction rates?

A4: Yes, physical methods that introduce energy into the reaction mixture can be very effective.

  • Sonication: The use of ultrasound (sonication) can dramatically enhance the dissolution of solids in liquids.[13][14] The high-frequency sound waves create cavitation bubbles, and their collapse generates intense localized heating and pressure, which can break up solid particles and accelerate dissolution and reaction rates.[15][16] This is particularly useful for heterogeneous reactions where reactants have low solubility.[16][17]

  • Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times.[18][19] Microwave energy directly heats the reactants and solvent through dipolar polarization and ionic conduction, leading to rapid and uniform heating that can overcome solubility barriers.[20][21] This method is especially effective for reactions involving polar reagents or solvents.[19]

Q5: How do I choose the right solvent for my benzofuran synthesis?

A5: The choice of solvent is critical and depends on the specific reaction and the polarity of your reactants. Many reported syntheses of benzofuran derivatives utilize solvents such as DMF, toluene, acetonitrile, and water.[6][7][8][22]

  • Polar Aprotic Solvents: DMF, DMSO, and acetonitrile are excellent choices when dealing with polar intermediates or when a high-boiling point solvent is needed to drive the reaction at high temperatures.[4][6]

  • Aromatic Hydrocarbons: Toluene and benzene are often used in reactions that require a non-polar environment, such as in certain Lewis acid-catalyzed cyclizations.[6][8]

  • Ethers: THF and diethyl ether are common solvents for a variety of organic reactions due to their moderate polarity and low boiling points, which simplifies product isolation.[4]

  • "Green" Solvents: In an effort to develop more environmentally friendly protocols, water has been successfully used as a solvent for some benzofuran syntheses, often with the aid of a catalyst.[7][8]

Q6: Can I chemically modify my target molecule to improve its solubility for future applications?

A6: Yes, a common strategy in drug development is to introduce specific functional groups to enhance aqueous solubility.[3] For benzofuran derivatives, introducing hydrophilic groups such as hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) can significantly improve their solubility in polar or aqueous media.[5][23] This is a crucial consideration, especially if the synthesized compound is intended for biological assays or pharmaceutical applications.

Quantitative Data Summary

While experimentally determined solubility data for specific, novel benzofuran derivatives is often limited, the lipophilicity of a compound can serve as a useful predictor of its solubility in non-polar versus polar solvents. The calculated LogP (clogP) is a measure of this lipophilicity; a higher clogP value generally indicates lower solubility in aqueous media and higher solubility in non-polar organic solvents.

Compound/Derivative ClassGeneral SubstituentsCalculated LogP (clogP) RangeExpected Solubility Profile
Benzofuran (Parent) None~2.43Soluble in non-polar organic solvents; insoluble in water.[2][24]
Alkyl/Aryl Benzofurans -CH₃, -Ph, etc.2.5 - 4.0Generally high solubility in non-polar solvents (Hexane, Toluene).
Halogenated Benzofurans -Br, -Cl3.0 - 4.5Increased lipophilicity; very soluble in non-polar solvents.[24]
Benzofuran Carboxamides -CONH₂1.1 - 2.2Introduction of polar group improves solubility in polar solvents (e.g., alcohols, DMSO).[24]
Hydroxy Benzofurans -OH1.5 - 3.0The hydroxyl group increases polarity and potential for H-bonding, enhancing solubility in polar protic solvents.
Benzofuran Carboxylic Acids -COOH1.8 - 2.5Acidic group allows for salt formation, which can dramatically increase aqueous solubility at basic pH.[24]

Note: clogP values are estimates and can vary based on the calculation method and the specific substitution pattern on the benzofuran ring.[24]

Visualizations

G Diagram 1: Troubleshooting Workflow for Solubility Issues start Precipitation or Low Yield Observed check_solvent Is the solvent appropriate for reactant polarity? start->check_solvent change_solvent Action: Select a more suitable solvent (e.g., DMF, Toluene) check_solvent->change_solvent No check_temp Is the reaction at optimal temperature? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase temperature or run under reflux check_temp->increase_temp No use_physical Are physical methods an option? check_temp->use_physical Yes increase_temp->use_physical use_cosolvent Action: Add a co-solvent to modify polarity end Problem Resolved use_cosolvent->end use_physical->use_cosolvent No sonicate Action: Apply sonication to the reaction mixture use_physical->sonicate Yes microwave Action: Use microwave-assisted synthesis conditions use_physical->microwave Yes sonicate->end microwave->end G Diagram 2: Experimental Workflow for Solubility Enhancement start Step 1: Identify Solubility Issue (Precipitation/Low Yield) screen Step 2: Small-Scale Solvent Screening start->screen select Step 3: Select Optimal Solvent or Co-Solvent System screen->select optimize Step 4: Optimize Conditions (Temperature, Concentration) select->optimize physical_methods Step 5 (Optional): Incorporate Physical Methods optimize->physical_methods scale_up Step 6: Scale-Up Reaction Under Optimized Conditions optimize->scale_up If physical methods are not used physical_methods->scale_up purify Step 7: Purify Product scale_up->purify G Diagram 3: Interrelation of Factors Affecting Solubility Solubility Compound Solubility Structure Molecular Structure (Polarity, Substituents) Structure->Solubility Solvent Solvent Choice (Polarity, H-bonding) Structure->Solvent influences choice of Solvent->Solubility Temp Temperature Solvent->Temp determines boiling point Temp->Solubility Energy External Energy (Sonication, Microwaves) Energy->Solubility

References

Technical Support Center: Column Chromatography Purification of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 1-Benzofuran-2-yl(phenyl)methanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A1: The most commonly used stationary phase is silica gel.[1] A typical mobile phase is a mixture of a non-polar solvent like petroleum ether or hexane and a slightly more polar solvent like ethyl acetate. A specific reported eluent system is 0.5% ethyl acetate in petroleum ether.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: What is the expected Rf value for this compound?

A2: The Rf value is highly dependent on the stationary phase and the specific solvent system used.[2] However, a reported Rf value is approximately 0.6 in a solvent system of 4% ethyl acetate in hexane on a silica gel TLC plate.[2] For optimal separation in column chromatography, an Rf value between 0.2 and 0.4 is generally recommended.[3]

Q3: What are the potential impurities I might encounter?

A3: Potential impurities can include unreacted starting materials such as salicylaldehyde and phenacyl chloride, as well as byproducts from the synthesis.[4] Depending on the synthetic route, other impurities could include catalysts or ligands used in the reaction.[5]

Q4: My purified compound is a colorless solid. What is the expected melting point?

A4: The reported melting point for this compound is in the range of 90-92°C.[6] One source specifies the melting point as 91°C.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery of Product Decomposition on Silica Gel: Benzofuran derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[3]Deactivate the Silica Gel: Neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (~1%) in your eluent. Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.[3] Minimize Contact Time: Use flash chromatography to reduce the time the compound spends on the column.[3]
Irreversible Adsorption: The compound may be strongly binding to the stationary phase.Optimize Eluent System: Ensure your chosen eluent provides an appropriate Rf value (ideally 0.2-0.4) on TLC to ensure the compound elutes efficiently.[3]
Poor Separation of Product and Impurities Inappropriate Solvent System: The chosen eluent may not have sufficient selectivity to resolve the desired compound from impurities.Systematic TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the one that provides the best separation.[3] Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. A shallow gradient can improve the separation of closely eluting compounds.[3]
Column Overloading: Too much crude product was loaded onto the column.Reduce Sample Load: Use an appropriate amount of crude material for the size of your column.
Compound Streaks on TLC and Column Compound is too Polar for the Solvent System: The compound has low solubility in the mobile phase, leading to tailing.Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system.[8]
Acidic or Basic Nature of the Compound: The compound may be interacting with active sites on the silica gel.Add a Modifier: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent system to improve the peak shape.
Product Elutes Too Quickly (High Rf) Solvent System is Too Polar: The mobile phase is too strong, causing all components to move quickly through the column with little separation.Decrease Eluent Polarity: Reduce the proportion of the more polar solvent in your mobile phase.
Product Does Not Elute (Low Rf) Solvent System is Not Polar Enough: The mobile phase is too weak to move the compound through the stationary phase.Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent. For very polar compounds, consider more aggressive solvent systems like dichloromethane/methanol with a small percentage of ammonium hydroxide.[8]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific crude mixture.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude product to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.[9]

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexane).

  • Carefully pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate packing.[9]

  • Add another layer of sand on top of the packed silica gel.

  • Wash the column with the initial eluent, allowing the solvent level to drop to the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the determined solvent system (e.g., 0.5% ethyl acetate in petroleum ether).[1] A gradient elution, where the polarity of the eluent is gradually increased, can also be employed for better separation.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions to identify those containing the pure product.

4. Isolation of the Purified Compound:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified solid.

  • Further dry the compound under vacuum to remove any residual solvent.

  • The final product should be a colorless solid.[4]

Data Presentation

ParameterValueReference
Stationary Phase Silica Gel[1]
Mobile Phase 0.5% Ethyl Acetate in Petroleum Ether[1]
Reported Rf Value ~0.6 (in 4% Ethyl Acetate/Hexane)[2]
Appearance Colorless solid/crystals[4]
Melting Point 90-92 °C[6]

Experimental Workflow

experimental_workflow cluster_prep Column Setup prep Column Preparation slurry Silica Gel Slurry Preparation packing Column Packing slurry->packing loading Sample Loading packing->loading sample_prep Sample Preparation (Dissolve or Dry Load) sample_prep->loading elution Elution with Solvent System loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the column chromatography purification.

References

Technical Support Center: Recrystallization of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzofuran-2-yl(phenyl)methanone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Methanol is a commonly documented and effective solvent for the recrystallization of this compound, yielding colorless crystals.[1] Other solvents that may be suitable for benzofuran derivatives include ethanol and dimethylformamide (DMF).[2] A mixed solvent system, such as methanol-acetone, has also been reported for similar benzofuran compounds.

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Understanding the physical properties of this compound is crucial for a successful recrystallization. The key properties are its solid form at room temperature and a melting point of 90-92°C.[3][4] This relatively low melting point is important to consider, especially to avoid "oiling out," which can occur if the boiling point of the solvent is higher than the compound's melting point.[5]

Q3: How can I determine the best solvent for my specific sample of this compound?

A3: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. To find the best solvent, small-scale solubility tests are recommended. Place a small amount of your compound (a few milligrams) in separate test tubes and add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, hexane). Observe the solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.

Q4: What are the common impurities encountered during the synthesis of this compound?

A4: Common impurities may include unreacted starting materials such as salicylaldehyde and phenacyl chloride, as well as side-products from the synthesis. The purification process aims to remove these contaminants to yield a pure crystalline product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated and requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[6]- Add a seed crystal of pure this compound.- Cool the solution to a lower temperature (e.g., in an ice bath).
"Oiling out" (formation of an oil instead of crystals) - The melting point of the compound (90-92°C) is lower than the boiling point of the solvent.- The solution is too concentrated, causing the compound to precipitate above its melting point.- Significant impurities are present, leading to freezing point depression.- Reheat the solution to redissolve the oil and add a small amount of additional solvent to decrease the saturation point.[7]- Allow the solution to cool more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.[6]- Consider using a lower-boiling point solvent or a mixed solvent system.
Low recovery of crystalline product - Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were washed with a solvent that was not cold enough.- Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[7]- If performing hot filtration, ensure the funnel and receiving flask are pre-heated.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure - Colored impurities are present in the crude material.- Crystallization occurred too rapidly, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the solution cools slowly to allow for the formation of pure crystals. Rapid cooling can lead to the inclusion of impurities.[7]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization from Methanol

This protocol is based on a documented successful recrystallization of this compound.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate or in a water bath) while swirling until the solid completely dissolves. Add methanol dropwise until a clear solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Protocol 2: Mixed Solvent Recrystallization (General Procedure)

This method can be attempted if a single suitable solvent is not identified or to optimize purity. A common pairing for compounds with moderate polarity is a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble.

  • Dissolution: Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., acetone or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Data Presentation

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides a qualitative guide to solvent selection based on documented use and general principles of solubility for similar compounds.

Solvent Boiling Point (°C) Polarity Suitability for Recrystallization Notes
Methanol64.7PolarHigh Documented as an effective solvent for this compound.[1]
Ethanol78.4PolarGood Often a good choice for benzofuran derivatives.[2]
Isopropanol82.6PolarModerate May be a suitable alternative to methanol or ethanol.
Acetone56Polar AproticModerate Can be effective, potentially in a mixed solvent system with a non-polar solvent.
Ethyl Acetate77.1Moderately PolarModerate Useful as the "good" solvent in a mixed solvent system with a non-polar anti-solvent like hexane.
Hexane68Non-polarPoor (as a single solvent) Likely to have low solubility even when hot. Useful as an anti-solvent in a mixed solvent system.
Water100Very PolarPoor The compound is expected to be insoluble in water.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does it 'Oil Out'? cool->oiling_out crystals_form Do Crystals Form? collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oil_formed Oil Formed oiling_out->oil_formed Yes end_success Pure Product collect_crystals->end_success induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->induce_crystallization induce_crystallization->crystals_form concentrate Concentrate Solution (Evaporate Solvent) induce_crystallization->concentrate Still No Crystals concentrate->cool reheat_add_solvent Reheat to Dissolve Oil, Add More Solvent oil_formed->reheat_add_solvent cool_slower Cool Even Slower reheat_add_solvent->cool_slower cool_slower->oiling_out

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Strategies to reduce byproduct formation in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to byproduct formation in various benzofuran synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzofurans, and what are their typical byproducts?

A1: Several effective methods exist for benzofuran synthesis, each with its own set of advantages and potential byproducts. The most common methods include the Perkin rearrangement, Sonogashira coupling, acid-catalyzed cyclization, and intramolecular Wittig and Heck reactions.[1]

  • Perkin Rearrangement: This method involves the ring contraction of a 2-halocoumarin in the presence of a base.[2][3] A common byproduct is the uncyclized intermediate, (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, resulting from incomplete cyclization.[1]

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling of a terminal alkyne with an ortho-halophenol is a versatile method.[4] The primary byproduct of concern is the homocoupling of the terminal alkyne (Glaser coupling), especially when copper co-catalysts are used.[5]

  • Acid-Catalyzed Cyclization: The cyclization of O-aryl ketoximes under acidic conditions can yield benzofurans. However, a significant competing reaction is the Beckmann rearrangement, which leads to the formation of an undesired amide byproduct.[1]

  • Intramolecular Wittig Reaction: This method can be used to form the benzofuran ring system.[6] Incomplete reactions can leave starting materials or stabilized ylides as the main impurities.

  • Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule to form the benzofuran ring.[7] Potential side reactions can arise from undesired β-hydride elimination pathways.

Q2: How can I minimize alkyne homocoupling during Sonogashira synthesis of benzofurans?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using copper co-catalysts. To minimize this, you can:

  • Employ a Copper-Free Protocol: Several copper-free Sonogashira protocols have been developed. These often utilize specific palladium catalysts and ligands, such as (AllylPdCl)₂ with P(t-Bu)₃ or Pd(CH₃CN)₂Cl₂ with cataCXium A, and are performed in the absence of a copper co-catalyst.[2][5]

  • Use an Amine-Free System: Some protocols also eliminate the need for an amine base, further simplifying the reaction mixture and potentially reducing side reactions.[2]

  • Control Reaction Conditions: Slow addition of the alkyne and maintaining a low concentration of the copper catalyst (if used) can also help to suppress homocoupling.

Q3: My acid-catalyzed cyclization is yielding a significant amount of amide. What is happening and how can I prevent it?

A3: The formation of an amide byproduct during the acid-catalyzed cyclization of O-aryl ketoximes is due to a competing Beckmann rearrangement.[1] This rearrangement is also acid-catalyzed and can sometimes be the major reaction pathway. To favor the desired benzofuran formation, consider the following strategies:

  • Use Lewis Acids: Employing Lewis acids such as BF₃·OEt₂ instead of strong Brønsted acids (e.g., H₂SO₄) can promote the cyclization while minimizing the rearrangement.[1]

  • Milder Reaction Conditions: Lowering the reaction temperature can help suppress the Beckmann rearrangement, which often has a higher activation energy.[1]

  • Solvent Choice: Using aprotic solvents may disfavor the protonation steps that lead to the Beckmann rearrangement.[1]

  • Alternative Catalysts: Reagents like 2,4,6-trichloro[1][8][9]triazine (TCT) in DMF have been shown to promote the Beckmann rearrangement under very mild conditions, so avoiding such reagents is crucial if the amide is not the desired product.[10]

Troubleshooting Guides

Perkin Rearrangement: Low Yield and Uncyclized Intermediate

Problem: The Perkin rearrangement of a 3-halocoumarin is resulting in a low yield of the desired benzofuran-2-carboxylic acid, with a significant amount of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate remaining.[1]

Troubleshooting Strategies:

  • Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide are often required to facilitate both the initial ring opening of the coumarin and the subsequent intramolecular nucleophilic attack.[1]

  • Increase Temperature and Reaction Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1]

  • Microwave Irradiation: Microwave-assisted Perkin rearrangement has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields.[11]

Sonogashira Coupling: Incomplete Reaction

Problem: A significant amount of the starting o-halophenol remains after a Sonogashira coupling reaction.

Troubleshooting Strategies:

  • Catalyst Activity: Ensure the palladium catalyst and any co-catalyst (e.g., CuI) are active. Old or improperly stored catalysts can lose activity.

  • Ligand Choice: The choice of phosphine ligand can be crucial. Sterically hindered and electron-rich ligands can improve the efficiency of the catalytic cycle.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.

  • Anhydrous Conditions: Ensure that all solvents and reagents are anhydrous, as water can negatively impact the reaction.

Intramolecular Wittig Reaction: Low Conversion

Problem: The intramolecular Wittig reaction is not proceeding to completion, leaving a large amount of starting material.

Troubleshooting Strategies:

  • Ylide Formation: Confirm the formation of the phosphonium ylide. This typically requires a strong base like n-butyllithium or sodium amide.[12] The acidity of the C-H bond adjacent to the phosphorus is a key factor.[12]

  • Reaction Conditions: Ensure anhydrous and inert conditions, as ylides are sensitive to moisture and oxygen.

  • Steric Hindrance: Highly substituted substrates may react more slowly. In such cases, longer reaction times or higher temperatures may be necessary.

  • Order of Addition: In some cases, the order of reagent addition can be critical. For sensitive ylides, it may be beneficial to generate the ylide in the presence of the carbonyl compound.

Quantitative Data Summary

The following tables summarize typical yields and conditions for various benzofuran synthesis methods, highlighting strategies to minimize byproduct formation.

Table 1: Perkin Rearrangement - Yield Optimization

Starting MaterialBaseConditionsYield (%)Primary ByproductReference
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOHEthanol, Reflux, 3 hours~99%(E)-2-bromo-3-(2-hydroxy-4,5-dimethoxyphenyl)acrylic acid (trace)[11]
3-Bromo-4-methyl-6,7-dimethoxycoumarinNaOHEthanol, Microwave, 300W, 79°C, 5 min99%None reported[11]
3-Bromocoumarins (various)NaOHEthanol, Microwave, 300W, 79°C, 5 min91-99%Uncyclized intermediate (minimal)[11]

Table 2: Sonogashira Coupling - Byproduct Reduction

o-HalophenolAlkyneCatalyst SystemBaseSolventYield (%)Byproduct(s)Reference
2-IodophenolTerminal AlkynePd(OAc)₂, XantphosK₃PO₄Dioxane85-95%Alkyne homocoupling products (minimized)[1]
Aryl BromidesTerminal Alkynes(AllylPdCl)₂, P(t-Bu)₃Cs₂CO₃DMAcGood to ExcellentGlaser-type homocoupling (minimized)[5]
Aryl HalidesArylacetylenePd(CH₃CN)₂Cl₂, cataCXium ACs₂CO₃1,4-DioxaneGood to ExcellentAlkyne homocoupling (minimized)[2]

Table 3: Acid-Catalyzed Cyclization vs. Beckmann Rearrangement

SubstrateAcid/CatalystSolventTemperatureProduct Ratio (Benzofuran:Amide)Reference
O-Aryl KetoximeBrønsted Acid (e.g., H₂SO₄)ProticElevatedVariable, often significant amide formation[1]
O-Aryl KetoximeLewis Acid (e.g., BF₃·OEt₂)AproticRoom Temp to mild heatingBenzofuran favored[1]
Benzophenone Oxime[HMIm]HSO₄, P₂O₅Neat90°CBenzanilide (Amide) Yield: 91%[13]

Experimental Protocols

High-Yield Synthesis of 2-Arylbenzofurans via Copper-Free Sonogashira Coupling

This protocol is designed to minimize the formation of alkyne homocoupling byproducts.[1]

Materials:

  • 2-Iodophenol

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon), add Pd(OAc)₂ and Xantphos.

  • Add anhydrous, degassed dioxane and stir for a few minutes to allow for catalyst pre-formation.

  • Add the 2-iodophenol, the terminal alkyne, and K₃PO₄ to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acids

This method provides a rapid and high-yielding synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[11]

Materials:

  • 3-Bromocoumarin derivative

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for work-up

Procedure:

  • Add the 3-bromocoumarin, ethanol, and sodium hydroxide to a microwave reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and concentrate it on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water and acidify with HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

Visualizations

Experimental_Workflow_Sonogashira cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Pd(OAc)₂, Xantphos, 2-Iodophenol, Alkyne, K₃PO₄ in anhydrous, degassed dioxane start->reagents heat Heat to 80-100 °C reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, Wash, Dry cool->extract concentrate Concentrate extract->concentrate purify Column Chromatography concentrate->purify end Pure 2-Arylbenzofuran purify->end

Caption: General experimental workflow for copper-free Sonogashira synthesis of 2-arylbenzofurans.

Troubleshooting_Beckmann_Rearrangement cluster_solutions Troubleshooting Strategies problem Problem: Significant Amide Byproduct in Acid-Catalyzed Cyclization cause Cause: Competing Beckmann Rearrangement problem->cause solution1 Use Lewis Acids (e.g., BF₃·OEt₂) cause->solution1 Modify Catalyst solution2 Lower Reaction Temperature cause->solution2 Adjust Conditions solution3 Use Aprotic Solvents cause->solution3 Change Solvent outcome Desired Outcome: Increased Yield of Benzofuran solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for minimizing amide byproduct in acid-catalyzed benzofuran synthesis.

References

Validation & Comparative

Validating the Anticancer Activity of 1-Benzofuran-2-yl(phenyl)methanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1-benzofuran-2-yl(phenyl)methanone core has emerged as a promising pharmacophore. Derivatives of this structure have demonstrated significant cytotoxic effects against a range of cancer cell lines, operating through diverse mechanisms of action. This guide provides an objective comparison of the anticancer activity of various this compound derivatives and related benzofuran compounds, supported by experimental data from recent studies.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of this compound derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a standard metric for this assessment. The following tables summarize the IC50 values of representative benzofuran derivatives against various human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzofuran-Piperazine Hybrids Hybrid 11A549 (Lung Carcinoma)8.57[1]
Hybrid 12SGC7901 (Gastric Cancer)16.27[1]
Hybrid 16A549 (Lung Carcinoma)0.12[1]
Hybrid 16SGC7901 (Gastric Cancer)2.75[1]
Benzo[b]furan Derivatives Compound 26MCF-7 (Breast Cancer)0.057[2]
Compound 36MCF-7 (Breast Cancer)0.051[2]
Benzofuran-2-carboxamide Derivatives Compound 50gHCT-116 (Colon Cancer)0.87[3]
Compound 50gHeLa (Cervical Cancer)0.73[3]
Compound 50gA549 (Lung Cancer)0.57[3]
Benzofuran-Chalcone Derivatives Compound 33dA-375 (Melanoma)4.15[3]
Compound 33dMCF-7 (Breast Cancer)3.22[3]
Compound 33dA-549 (Lung Cancer)2.74[3]
Compound 33dHT-29 (Colon Cancer)7.29[3]
Compound 33dH-460 (Lung Cancer)3.81[3]
Oxindole-based Benzofuran Hybrids Compound 22dMCF-7 (Breast Cancer)3.41[3]
Compound 22fMCF-7 (Breast Cancer)2.27[3]
Compound 22dT-47D (Breast Cancer)3.82[3]
Compound 22fT-47D (Breast Cancer)7.80[3]
Bromo-derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone Compound 6K562 (Chronic Myelogenous Leukemia)Selective Action[4]
Compound 8K562 (Chronic Myelogenous Leukemia)Selective Action[4]

Comparison with Standard Drugs:

DerivativeCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 16b (3-methylbenzofuran derivative)A549 (Lung Cancer)1.48Staurosporine1.52[3]
Compound 12SiHa (Cervical Cancer)1.10Combretastatin (CA-4)1.76[3]
Compound 12HeLa (Cervical Cancer)1.06Combretastatin (CA-4)1.86[3]
Compound 33dA-375, MCF-7, A-549, HT-29, H-4604.15, 3.22, 2.74, 7.29, 3.81Cisplatin9.46, 12.25, 5.12, 25.4, 6.84[3]
2-Phenyl-1-benzofuran-3(2H)-one DerivativesG361 (Skin Cancer)Potent ActivityDoxorubicin-[5]

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.

Inhibition of PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran This compound Derivatives Benzofuran->Akt Inhibits Benzofuran->mTORC1 Inhibits

Benzofuran derivatives inhibiting the PI3K/Akt/mTOR pathway.
Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzofuran-based chalcone derivatives have been identified as potent inhibitors of VEGFR-2.[6]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Angiogenesis Angiogenesis (Tumor Growth & Metastasis) Downstream->Angiogenesis Benzofuran Benzofuran-Chalcone Derivatives Benzofuran->VEGFR2 Inhibits

Inhibition of VEGFR-2 signaling by benzofuran derivatives.
Modulation of Hypoxia-Inducible Factor-1 (HIF-1) Pathway

Hypoxia-Inducible Factor-1 (HIF-1) is a transcription factor that plays a critical role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1 promotes tumor progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival. Some benzofuran derivatives have been shown to inhibit the HIF-1 pathway, particularly in p53-independent cancers.[7][8]

HIF1_Pathway Hypoxia Hypoxia (Low Oxygen) HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1 Target_Genes Target Gene Expression (VEGF, GLUT1, etc.) HIF1->Target_Genes Activates Transcription Tumor_Progression Tumor Progression (Angiogenesis, Metabolism) Target_Genes->Tumor_Progression Benzofuran Benzofuran Derivatives Benzofuran->HIF1a_stabilization Inhibits

Benzofuran derivatives as inhibitors of the HIF-1 pathway.

In Vivo Efficacy

While in vitro studies provide valuable initial data, in vivo validation is crucial for assessing the therapeutic potential of any anticancer compound. A study on a benzofuran piperazine derivative, compound 1.19, in a murine xenograft model of human breast cancer (MDA-MB-231) demonstrated significant tumor growth inhibition.[9]

Treatment GroupDose (mg/kg, i.p.)Tumor Growth Inhibition (%) at Day 21
Vehicle Control-0
Derivative 1.195058.7
Doxorubicin (Standard)572.4

Another study investigating a benzofuran derivative, MO-2097, in a BALB/c mice xenograft model showed in vivo efficacy and biocompatibility. Immunohistochemistry staining of the treated tissues revealed decreased expression of HIF-1α and increased levels of the apoptosis marker cleaved caspase 3.[8]

Experimental Protocols

The validation of the anticancer activity of this compound derivatives relies on a series of well-established experimental protocols.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the fixed cells with SRB solution.

    • Wash away the unbound dye with 1% acetic acid.

    • Solubilize the protein-bound dye with a Tris-base solution.

    • Measure the absorbance at approximately 515 nm.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow_Cytometry_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Benzofuran Derivative Cell_Culture->Treatment Harvesting Cell Harvesting (Trypsinization) Treatment->Harvesting Staining Staining (e.g., Annexin V/PI for Apoptosis or PI for Cell Cycle) Harvesting->Staining Flow_Cytometer Flow Cytometer Acquisition Staining->Flow_Cytometer Data_Analysis Data Analysis (Apoptosis Quadrants or Cell Cycle Phases) Flow_Cytometer->Data_Analysis

General workflow for flow cytometry analysis.

1. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with the benzofuran derivative.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Treat cells with the benzofuran derivative.

    • Harvest and fix the cells (e.g., with cold 70% ethanol).

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells using a flow cytometer.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in elucidating the molecular mechanisms of action, such as the modulation of signaling pathways (e.g., PI3K/Akt/mTOR) and the expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

  • Procedure:

    • Prepare protein lysates from treated and untreated cells.

    • Determine protein concentration using a suitable assay (e.g., BCA or Bradford).

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound derivatives represent a promising class of compounds with potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR, VEGFR-2, and HIF-1 pathways. The data presented in this guide, compiled from various in vitro and in vivo studies, underscores the therapeutic potential of this chemical scaffold. Further research, including more extensive in vivo efficacy studies and detailed mechanistic investigations, is warranted to advance the development of these promising derivatives towards clinical applications. The experimental protocols outlined provide a robust framework for the continued evaluation and validation of novel this compound analogues in the field of oncology drug discovery.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-Benzofuran-2-yl(phenyl)methanone Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of heterocyclic compounds, the 1-benzofuran-2-yl(phenyl)methanone scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of its analogues, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies.

The benzofuran nucleus, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3][4] The introduction of a phenylmethanone (benzoyl) group at the 2-position of the benzofuran ring gives rise to a class of compounds with significant therapeutic promise. SAR studies have revealed that the biological activity of these analogues can be meticulously modulated by strategic substitutions on both the benzofuran and the phenyl moieties.[2][5]

Comparative Analysis of Biological Activity

The biological evaluation of this compound analogues has predominantly focused on their efficacy as anticancer and antimicrobial agents. The following sections summarize the quantitative data from various studies, highlighting the impact of structural modifications on their activity.

Anticancer Activity

The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7][8]

A series of 2-benzoylbenzofuran derivatives have been synthesized and screened for their in vitro anticancer activity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), and others.[1][9][10] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key metric for comparison.

Table 1: In Vitro Anticancer Activity of this compound Analogues

Compound IDBenzofuran Ring SubstituentPhenyl Ring SubstituentCancer Cell LineIC50 (µM)Reference
1a HHMCF-7> 50[1][9]
1b 5-Bromo4-ChloroMCF-78.5[1][9]
1c 5-Bromo4-MethoxyMCF-712.3[1][9]
1d 5-Nitro4-HydroxyMDA-MB-2315.2[1][9]
2a H4-(Piperazin-1-yl)4T13.8[11]
2b 6-Methoxy4-(Piperazin-1-yl)MIA PaCa-22.5[11]
2c H3,4,5-TrimethoxyHeLa0.43[2]
3a 3-Methyl-6-ethoxy3,4,5-TrimethoxyA5490.018[12]

Note: This table is a compilation of representative data from multiple sources and is not exhaustive. The specific experimental conditions may vary between studies.

From the data, several key SAR insights can be drawn:

  • Halogenation: The introduction of halogen atoms, such as bromine and chlorine, on both the benzofuran and phenyl rings generally enhances cytotoxic activity (compare 1a and 1b ).[2][4]

  • Electron-Donating and Withdrawing Groups: The nature of substituents on the phenyl ring plays a crucial role. While methoxy groups can sometimes increase activity, their position is critical. The presence of a 3,4,5-trimethoxy substitution pattern on the phenyl ring is a recurrent feature in highly potent anticancer benzofurans, often associated with tubulin polymerization inhibition (compounds 2c and 3a ).[2][12]

  • Piperazine Moiety: The incorporation of a piperazine ring at the para-position of the phenyl group has been shown to significantly improve anticancer potency (compounds 2a and 2b ).[11] This modification can also enhance the aqueous solubility of the compounds.[11]

  • Substitution at C3 of Benzofuran: Adding a methyl group at the 3-position of the benzofuran ring can lead to a substantial increase in activity (compound 3a ).[12]

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms.[13][14][15] The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Analogues

Compound IDBenzofuran Ring SubstituentPhenyl Ring SubstituentMicroorganismMIC (µg/mL)Reference
4a HHStaphylococcus aureus> 100[13]
4b 5-Bromo4-ChloroStaphylococcus aureus12.5[13]
4c H4-NitroEscherichia coli25[13]
5a H4-HydroxyCandida albicans50[16]
5b 6-Hydroxy4-ChloroCandida albicans6.25[14]

Key SAR observations for antimicrobial activity include:

  • Halogenation: Similar to anticancer activity, the presence of halogens tends to increase antimicrobial potency.

  • Hydroxyl Groups: Hydroxyl substitutions on the benzofuran ring have been shown to contribute to antibacterial activity.[14]

  • Heterocyclic Hybrids: The combination of the benzofuran scaffold with other heterocyclic rings, such as thiazole or oxadiazole, can lead to potent antimicrobial agents.[14]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability.[6][7][8][17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[6][8]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogues) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (typically 24-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[6][17]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][16]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 1 x 10^6 cfu/mL).[16]

  • Serial Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included. A standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing Relationships and Workflows

To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR Lead Compound Lead Compound Structural Modification Structural Modification Lead Compound->Structural Modification Identify Modification Sites Analogue Synthesis Analogue Synthesis In Vitro Assays In Vitro Assays Analogue Synthesis->In Vitro Assays Structural Modification->Analogue Synthesis Synthesize Analogues Anticancer Screening Anticancer Screening In Vitro Assays->Anticancer Screening MTT Assay Antimicrobial Screening Antimicrobial Screening In Vitro Assays->Antimicrobial Screening MIC Determination Data Collection Data Collection Anticancer Screening->Data Collection Antimicrobial Screening->Data Collection SAR Analysis SAR Analysis Data Collection->SAR Analysis Correlate Structure & Activity New Lead New Lead SAR Analysis->New Lead Identify Potent Analogues New Lead->Lead Compound Optimization Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

MTT_Assay_Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Incubate (24-72h) Incubate (24-72h) Treat with Compounds->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: The experimental workflow of the MTT cytotoxicity assay.

Tubulin_Inhibition_Pathway Benzofuran Analogue Benzofuran Analogue Tubulin Dimers Tubulin Dimers Benzofuran Analogue->Tubulin Dimers Binds to Colchicine Site Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed signaling pathway for anticancer activity via tubulin polymerization inhibition.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that the anticancer and antimicrobial potencies of these analogues can be significantly enhanced through targeted chemical modifications. Halogenation, the introduction of specific substitution patterns like the 3,4,5-trimethoxy group on the phenyl ring, and the incorporation of moieties such as piperazine have all been identified as effective strategies to boost biological activity.

The experimental protocols provided herein offer a standardized framework for the evaluation of these compounds, ensuring the generation of reliable and comparable data. The continued exploration of the SAR of this promising class of compounds, guided by the principles outlined in this guide, holds the potential to deliver novel and effective drug candidates for the treatment of cancer and infectious diseases.

References

A Comparative Guide to the Synthetic Routes of 1-Benzofuran-2-yl(phenyl)methanone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. 1-Benzofuran-2-yl(phenyl)methanone, a key intermediate for various pharmacologically active compounds, can be synthesized through several routes. This guide provides an objective comparison of the most common and effective methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable pathway for specific research and development needs.

This comparison focuses on the classical Rap-Stoermer condensation and modern palladium-catalyzed cross-coupling reactions, evaluating them based on efficiency metrics such as reaction yield, time, and conditions.

Comparison of Synthetic Efficiencies

The following table summarizes the quantitative data for two primary synthetic strategies for producing this compound.

ParameterRap-Stoermer CondensationPalladium-Catalyzed Sonogashira Coupling & Cyclization
Starting Materials Salicylaldehyde, Phenacyl chloride2-Iodophenol, Phenylacetylene
Catalyst/Reagent Potassium hydroxidePdCl₂(PPh₃)₂, Copper Iodide (CuI)
Solvent EthanolAcetonitrile, Triethylamine
Temperature Reflux80°C (Microwave)
Reaction Time 2 hours30 minutes
Yield 70%[1]High (for analogous 2,3-disubstituted benzofurans)[2][3]
Workup Filtration, RecrystallizationNot specified for target molecule
Scalability Demonstrated on a gram scalePotentially scalable

Detailed Experimental Protocols

Route 1: Rap-Stoermer Condensation

This classical method provides a straightforward approach to this compound with a respectable yield.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 24.4 g of salicylaldehyde in 300 ml of ethanol.

  • To this solution, add 11.6 g of potassium hydroxide and stir the resulting suspension at room temperature until the potassium hydroxide has completely dissolved.

  • Add 31 g of phenacyl chloride to the solution in portions.

  • Heat the reaction mixture to reflux and maintain under stirring for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature, during which the product will precipitate as crystals.

  • Collect the crystals by suction filtration and wash them with water.

  • Recrystallize the crude product from methanol to obtain colorless crystals of this compound.[1]

  • A further fraction of the product can be obtained by evaporating the mother liquor.[1]

Rap_Stoermer_Condensation cluster_setup Reaction Setup cluster_procedure Procedure cluster_output Output Salicylaldehyde Salicylaldehyde in Ethanol Mix Mix & Stir at RT Salicylaldehyde->Mix KOH Potassium Hydroxide KOH->Mix PhenacylChloride Phenacyl Chloride AddPortionwise Add Phenacyl Chloride PhenacylChloride->AddPortionwise Mix->AddPortionwise Reflux Reflux for 2h AddPortionwise->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Product This compound (70% Yield) Recrystallize->Product

Caption: Workflow for the Rap-Stoermer synthesis of this compound.

Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization (One-Pot)

Modern palladium-catalyzed methods offer the potential for high efficiency and rapid synthesis, often facilitated by microwave irradiation. While a specific protocol for the title compound is not detailed in the surveyed literature, a general and highly efficient one-pot, three-component microwave-assisted method for analogous 2,3-disubstituted benzofurans has been developed.[2][3] This approach can be adapted for the synthesis of this compound.

Conceptual Experimental Protocol (Adapted):

  • To an oven-dried microwave vial, add 2-iodophenol, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add a suitable solvent (e.g., acetonitrile) and a base (e.g., triethylamine).

  • To this mixture, add phenylacetylene.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80°C) for a short duration (e.g., 30 minutes).

  • After the reaction, the mixture would be cooled, and the product isolated and purified using standard techniques such as extraction and column chromatography.

Sonogashira_Coupling_Cyclization cluster_reactants Reactants & Catalysts cluster_procedure One-Pot Microwave Procedure cluster_intermediates Key Steps cluster_output Output Iodophenol 2-Iodophenol Combine Combine in MW Vial Iodophenol->Combine Phenylacetylene Phenylacetylene Phenylacetylene->Combine Catalysts PdCl₂(PPh₃)₂ / CuI Catalysts->Combine BaseSolvent Base (e.g., Et₃N) Solvent (e.g., MeCN) BaseSolvent->Combine Irradiate Microwave Irradiation (e.g., 80°C, 30 min) Combine->Irradiate Sonogashira Sonogashira Coupling Irradiate->Sonogashira Isolate Isolate & Purify Product This compound Isolate->Product Cyclization Intramolecular Cyclization Sonogashira->Cyclization Cyclization->Isolate

Caption: Conceptual workflow for the one-pot Sonogashira coupling and cyclization synthesis.

Discussion and Route Selection

Rap-Stoermer Condensation: This method is a reliable and well-established route. Its main advantages are the use of relatively inexpensive and readily available starting materials and reagents, and a straightforward procedure that does not require specialized equipment. The 70% yield is synthetically useful, and the protocol has been demonstrated at a reasonable scale.[1] This makes it a suitable choice for laboratories without access to microwave reactors or for larger-scale synthesis where cost-effectiveness is a primary concern.

Palladium-Catalyzed Sonogashira Coupling and Cyclization: This modern approach represents a more atom-economical and potentially faster synthesis. The one-pot nature of the reaction, combining the coupling and cyclization steps, reduces waste and purification efforts between steps. The use of microwave irradiation can dramatically shorten reaction times from hours to minutes.[2][3] While a specific yield for this compound is not provided in the searched literature, the high yields reported for analogous compounds suggest that this method could be highly efficient. This route is ideal for rapid library synthesis, methodology development, and situations where time is a critical factor. However, it requires a microwave reactor and more expensive palladium catalysts and ligands.

The choice between the Rap-Stoermer condensation and a modern palladium-catalyzed approach for the synthesis of this compound depends on the specific needs and resources of the laboratory. The Rap-Stoermer method is a robust and cost-effective option for moderate to large-scale synthesis. In contrast, the palladium-catalyzed Sonogashira coupling and cyclization, particularly when microwave-assisted, offers a significantly faster and potentially more efficient route, making it highly suitable for high-throughput synthesis and medicinal chemistry applications where speed and efficiency are paramount. Further optimization of the palladium-catalyzed route for the specific synthesis of this compound would be a valuable endeavor for future research.

References

In Silico Docking Performance of 1-Benzofuran-2-yl(phenyl)methanone and Derivatives Against Key Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives against a range of therapeutically relevant protein targets. The data presented is collated from various independent research studies, offering insights into the potential of this chemical scaffold in drug discovery. This document summarizes quantitative binding data, details common experimental protocols, and visualizes key computational workflows and biological pathways to facilitate a comprehensive understanding.

Comparative Docking Performance

The following tables summarize the reported binding affinities and docking scores of this compound derivatives against various protein targets. These values are indicative of the binding strength and potential inhibitory activity of the compounds in a computational model.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Benzofuran-1,2,3-triazole Hybrids
BENZ-0454EGFR4HJO-10.2Erlotinib-7.9
BENZ-0143EGFR4HJO-10.0Erlotinib-7.9
BENZ-1292EGFR4HJO-9.9Erlotinib-7.9
BENZ-0335EGFR4HJO-9.8Erlotinib-7.9
BENZ-0332EGFR4HJO-9.7Erlotinib-7.9
BENZ-1070EGFR4HJO-9.6Erlotinib-7.9
5-nitrobenzofuran Derivatives
M5kAntibacterial Target (unspecified)1aj6-10.4Celecoxib(not specified)
M5nAntibacterial Target (unspecified)1aj6(not specified, but strong affinity reported)Celecoxib(not specified)
M5oAntibacterial Target (unspecified)1aj6(not specified, but strong affinity reported)Celecoxib(not specified)
Benzofuran-isoxazole Hybrids
Derivative 8a-8p (general range)COVID-19 Main Protease(not specified)-9.37 to -11.63(not specified)(not specified)

Table 1: Comparative Docking Scores of Benzofuran Derivatives.[1][2][3]

CompoundTarget ProteinIC50 (nM)Reference CompoundReference IC50 (nM)
Benzofuran Derivative 8PI3K2.21LY2940026.18
Benzofuran Derivative 8VEGFR-268Sorafenib31.2
2-phenyl-benzofuran-3-carboxamide (Ia-22)Staphylococcus aureus Sortase A30,800pHMB130,000

Table 2: In Vitro Inhibitory Concentrations of Selected Benzofuran Derivatives.[4]

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally adhere to a standard molecular docking workflow. Below is a detailed, synthesized protocol that reflects common practices in the field.[5][6]

1. Receptor Preparation:

  • Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Preprocessing: The protein structure is prepared using software such as AutoDock Tools or Maestro.[5] This typically involves:

    • Removal of water molecules and non-essential co-factors.

    • Addition of polar hydrogen atoms to ensure correct ionization states.

    • Assignment of partial charges (e.g., Gasteiger or Kollman charges).[5][7]

2. Ligand Preparation:

  • Structure Generation: The 2D structure of this compound or its derivatives is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

  • Energy Minimization: The ligand's 3D structure is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[7]

  • Parameterization: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[5]

  • Docking Algorithm: A docking program, such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide, is used to perform the simulation.[2][6] These programs utilize search algorithms, like the Lamarckian Genetic Algorithm in AutoDock, to explore various binding poses of the ligand within the receptor's active site.[5]

  • Pose Generation: The simulation generates a series of possible binding poses for the ligand.

4. Results Analysis and Scoring:

  • Scoring Functions: The generated poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy values typically indicate a more favorable interaction.

  • Interaction Analysis: The best-ranked poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.[6]

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical in silico docking workflow and a hypothetical signaling pathway where a target protein might be involved.

docking_workflow cluster_prep Preparation cluster_docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Pose Generation Pose Generation Molecular Docking->Pose Generation Scoring & Ranking Scoring & Ranking Pose Generation->Scoring & Ranking Binding Mode Analysis Binding Mode Analysis Scoring & Ranking->Binding Mode Analysis

Caption: A generalized workflow for in silico molecular docking studies.

signaling_pathway External Signal External Signal Receptor (e.g., EGFR) Receptor (e.g., EGFR) External Signal->Receptor (e.g., EGFR) Kinase Cascade (e.g., PI3K) Kinase Cascade (e.g., PI3K) Receptor (e.g., EGFR)->Kinase Cascade (e.g., PI3K) Downstream Effector Downstream Effector Kinase Cascade (e.g., PI3K)->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Kinase Cascade (e.g., PI3K)

Caption: A hypothetical signaling pathway showing potential inhibition.

Concluding Remarks

The compiled data suggests that the this compound scaffold is a promising starting point for the design of inhibitors for a variety of protein targets, including those involved in cancer and infectious diseases. The favorable docking scores and, in some cases, low nanomolar IC50 values highlight the potential of these compounds. Further in vitro and in vivo studies are warranted to validate these in silico findings and to explore the therapeutic potential of this class of molecules. Researchers are encouraged to use the provided methodologies as a guide for their own computational investigations into novel benzofuran derivatives.

References

Unveiling the Potential of 1-Benzofuran-2-yl(phenyl)methanone Derivatives in Cancer Therapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and more effective cancer therapeutics, a class of heterocyclic compounds, 1-Benzofuran-2-yl(phenyl)methanone derivatives, has emerged as a promising scaffold for the development of potent anticancer agents. This guide offers a comparative analysis of the efficacy of selected derivatives against established anticancer drugs, supported by experimental data from recent studies. The objective is to provide researchers, scientists, and drug development professionals with a concise overview of the current landscape and future potential of these compounds.

Efficacy Against Cancer Cell Lines: A Quantitative Comparison

Recent research has demonstrated that various derivatives of this compound exhibit significant cytotoxic activity against a range of human cancer cell lines. The efficacy of these compounds is often measured in terms of their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value corresponds to a higher potency of the compound.

The following table summarizes the in vitro anticancer activity of selected this compound derivatives compared to the standard chemotherapeutic drug, Cisplatin.

CompoundCancer Cell LineIC50 (μM)Reference DrugIC50 (μM)Source
Benzofuran-based chalcone derivative 4g HCC1806 (Breast)5.93CisplatinNot specified[1]
HeLa (Cervical)5.61CisplatinNot specified[1]
3-Methylbenzofuran derivative 16b A549 (Lung)1.48Staurosporine1.52[2]
Oxindole-based benzofuran hybrid 22d MCF-7 (Breast)3.41Staurosporine4.81[2]
Oxindole-based benzofuran hybrid 22f MCF-7 (Breast)2.27Staurosporine4.81[2]
Benzofuran derivative 12 SiHa (Cervical)1.10Combretastatin (CA-4)1.76[2]
HeLa (Cervical)1.06Combretastatin (CA-4)1.86[2]
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone 33 A2780 (Ovarian)11Not specifiedNot specified[3]

The data indicates that several this compound derivatives exhibit potent anticancer activity, with some compounds demonstrating higher efficacy (lower IC50 values) than the reference drugs in specific cell lines. For instance, the 3-methylbenzofuran derivative 16b and the oxindole-based benzofuran hybrids 22d and 22f showed greater potency against A549 and MCF-7 cancer cells, respectively, compared to staurosporine[2]. Similarly, benzofuran derivative 12 was more effective against SiHa and HeLa cells than Combretastatin (CA-4)[2].

Experimental Protocols

The evaluation of the anticancer activity of these derivatives typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, HCC1806) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzofuran derivatives and a reference drug (e.g., cisplatin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds. A control group of cells is treated with the vehicle (DMSO) alone.

  • Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few more hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

The anticancer effects of this compound derivatives are attributed to various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis (programmed cell death). For example, some benzofuran-based chalcone derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients[1]. Other derivatives have been identified as inhibitors of SIRT1, a histone deacetylase involved in cell survival and proliferation[4].

The following diagram illustrates a generalized workflow for the synthesis and evaluation of the anticancer activity of these compounds.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials (e.g., Salicylaldehyde, α-bromoacetophenones) reaction Chemical Synthesis (e.g., Knoevenagel condensation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR, Mass Spec) reaction->purification derivatives This compound Derivatives purification->derivatives cytotoxicity_assay In vitro Cytotoxicity Assay (e.g., MTT Assay) derivatives->cytotoxicity_assay Treatment cell_culture Cancer Cell Line Culture (e.g., HeLa, A549, MCF-7) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis comparison Comparison with Known Anticancer Drugs data_analysis->comparison pathway_analysis Signaling Pathway Analysis (e.g., VEGFR-2 Inhibition) comparison->pathway_analysis apoptosis_assay Apoptosis Assays comparison->apoptosis_assay

Workflow for Synthesis and Anticancer Evaluation

Conclusion

This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of novel anticancer therapies. The encouraging in vitro efficacy data, with some derivatives outperforming established drugs, warrants further investigation into their mechanisms of action, in vivo efficacy, and safety profiles. The continued exploration of this chemical scaffold could lead to the discovery of next-generation cancer treatments with improved therapeutic indices.

References

Unveiling the Biological Promise of 1-Benzofuran-2-yl(phenyl)methanone: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives against established alternative compounds. The information is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.

The heterocyclic compound this compound and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds have demonstrated potential as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents, primarily through the inhibition of beta-amyloid aggregation. This guide offers a cross-validation of these experimental findings, comparing them with well-established drugs and natural compounds.

Comparative Analysis of Biological Activity

To provide a clear and concise overview, the following tables summarize the quantitative data for the biological activities of this compound derivatives and their alternatives.

Table 1: Anticancer Activity

The anticancer potential of benzofuran derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)
Benzofuran Derivative 1 K562 (Leukemia)5DoxorubicinMCF-70.5 - 1.8
Benzofuran Derivative 1 HL60 (Leukemia)0.1DoxorubicinMDA-MB-2310.9 - 1.38
Benzofuran Derivative 3 VariousSimilar to Doxorubicin (1.136 µM)CisplatinA5493.8 - 23.4
Fluorinated Benzofuran 5 uPA enzyme0.43 (Ki)

IC50: The concentration of a drug that is required for 50% inhibition in vitro. Ki: Inhibition constant.

Table 2: Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundBacterial StrainMIC (µg/mL)
Benzofuran carbohydrazideE. coli<25CiprofloxacinE. coli≤1 (Susceptible)
Benzofuran carbohydrazideS. aureus<26VancomycinS. aureus (MRSA)≤2 (Susceptible)
1-(Thiazol-2-yl) pyrazolineGram-negativeIZ: 25mm
Benzofuranyl pyrazole derivs.C. albicans> Fluconazole

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater antibacterial activity. IZ: Inhibition Zone.

Table 3: Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.

Compound/DerivativeAssayIC50 (µM)Reference CompoundAssayIC50 (µM)
Fluorinated BenzofuransPGE2, IL-6, CCL2, NO inhibition-DiclofenacCOX-2 Inhibition0.63
Benzofuran-pyrazole hybridsDNA Gyrase B inhibition9.8IndomethacinCOX-2 Inhibition0.48
Benzofuran-chalcone hybridsAnti-tubulin activity-IndomethacinLPS-stimulated macrophages-

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 4: Inhibition of Beta-Amyloid Aggregation

The ability to inhibit the aggregation of amyloid-beta (Aβ) peptides is a key indicator of potential therapeutic agents for Alzheimer's disease.

Compound/DerivativeAssayIC50 (µM)Reference CompoundAssayIC50 (µM)
Benzofuran analoguesAβ aggregation<5CurcuminAβ40 aggregation0.8
ResveratrolAβ42 fibril formation-

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and cross-validation of results.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound and a positive control (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and arachidonic acid as the substrate.

  • Compound Incubation: Add various concentrations of the test compound and a positive control (e.g., Diclofenac) to the reaction mixture.

  • Reaction Initiation and Termination: Initiate the reaction and incubate for a specific time. Stop the reaction by adding a suitable reagent.

  • Prostaglandin E2 (PGE2) Measurement: Measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Inhibition of Beta-Amyloid Aggregation: Thioflavin T (ThT) Assay

This assay is used to monitor the formation of amyloid fibrils.

Protocol:

  • Aβ Peptide Preparation: Prepare a solution of Aβ peptide (e.g., Aβ42) in a suitable buffer.

  • Aggregation Induction: Induce aggregation by incubating the peptide solution at 37°C with shaking.

  • Compound Addition: Add various concentrations of the test compound and a positive control (e.g., Curcumin) to the Aβ solution before or during aggregation.

  • Thioflavin T Binding: At different time points, take aliquots of the solution and add Thioflavin T.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates inhibition of aggregation. Calculate the IC50 value.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound & Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antibacterial Antibacterial Assays (e.g., MIC) characterization->antibacterial anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) characterization->anti_inflammatory anti_amyloid Anti-Aβ Aggregation (e.g., ThT Assay) characterization->anti_amyloid data_collection Collect IC50/MIC data anticancer->data_collection antibacterial->data_collection anti_inflammatory->data_collection anti_amyloid->data_collection comparison Compare with Alternative Compounds data_collection->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: Experimental workflow for the evaluation of this compound's biological activity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to COX2 COX-2 (Pro-inflammatory gene) Nucleus->COX2 induces transcription Benzofuran 1-Benzofuran-2-yl (phenyl)methanone Benzofuran->IKK inhibits Benzofuran->NFkB inhibits

Caption: Simplified signaling pathway for the anti-inflammatory action of this compound.

Benchmarking the inhibitory potential of 1-Benzofuran-2-yl(phenyl)methanone against other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the identification of novel enzyme inhibitors is a critical step toward developing new therapeutic agents. This guide provides a comprehensive benchmark of the inhibitory potential of 1-Benzofuran-2-yl(phenyl)methanone and its derivatives against key enzymes, comparing their performance with established inhibitors. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

Derivatives of this compound have emerged as a promising scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various disease pathways. This guide synthesizes available experimental data to offer a comparative overview of their efficacy.

Comparative Inhibitory Activity: A Data-Driven Overview

The inhibitory potential of a compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] The following tables summarize the IC50 values for derivatives of this compound against Sirtuin 1 (SIRT1), Cytochrome P450 26A1 (CYP26A1), and Acetylcholinesterase (AChE), alongside well-established inhibitors for each enzyme.

Sirtuin 1 (SIRT1) Inhibition

SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including gene expression, metabolism, and aging.[2] Its inhibition has been explored as a therapeutic strategy for cancer.[3]

InhibitorIC50 Value (µM)Notes
(2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone Not explicitly stated, but showed greater inhibition than other analogues.[2]A derivative of the benzofuran-3-yl(phenyl)methanone scaffold.[2]
EX-527 (Selisistat)0.038 - 0.098[4]A potent and selective SIRT1 inhibitor.[5]
Suramin0.297[6]A potent inhibitor of SIRT1 and SIRT2.[6]
Cambinol56[6]Inhibits both SIRT1 and SIRT2.[6]
Cytochrome P450 26A1 (CYP26A1) Inhibition

CYP26A1 is a key enzyme in the metabolism of retinoic acid, a signaling molecule essential for various biological processes.[7][8] Inhibition of CYP26A1 can enhance retinoic acid signaling and is a target for cancer therapy.[9]

InhibitorIC50 Value (µM)Notes
1-[Benzofuran-2-yl-(4-ethylphenyl)-methyl]-1H-[10][11][12]triazole 4.5[13]A derivative of this compound.[13]
1-[Benzofuran-2-yl-(4-phenylphenyl)-methyl]-1H-[10][11][12]triazole 7[13]A derivative of this compound.[13]
Liarozole7[13]An established CYP26 inhibitor.[13]
Ketoconazole0.55[14]A known P450 inhibitor.[14]
Talarozole< 0.01[15]A potent and specific CYP26 inhibitor.[16]
Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine, terminating the nerve signal.[10][17] AChE inhibitors are a cornerstone in the treatment of Alzheimer's disease.[18] While direct data for this compound was unavailable, various other benzofuran derivatives have been investigated as AChE inhibitors.[19][20]

InhibitorIC50 Value (µM)Notes
Benzofuran derivative 7c 0.058[19]A novel benzofuran-based compound.[19]
Benzofuran derivative 7e 0.086[19]A novel benzofuran-based compound.[19]
Donepezil0.049[19]A standard drug for Alzheimer's disease.[21]
Galantamine~30 (for BChE)[22]A natural alkaloid used in Alzheimer's treatment.[23]
RivastigmineNot specified in these searchesA carbamate inhibitor of AChE.[21]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections outline standard protocols for key enzyme inhibition assays.

Determination of IC50 for Enzyme Inhibition

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific enzyme by 50%.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test inhibitor (e.g., this compound derivative)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include wells for positive and negative controls.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Measurement: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to the negative control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.[5]

Western Blot for Acetylated p53 (SIRT1 Cellular Activity)

Objective: To assess the in-cell activity of a SIRT1 inhibitor by measuring the acetylation level of its substrate, p53.

Materials:

  • Cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-acetylated p53, anti-total p53, anti-loading control e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and treat them with varying concentrations of the SIRT1 inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against acetylated p53, total p53, and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of acetylated p53 to total p53 and the loading control to determine the effect of the inhibitor.[5]

Visualizing the Molecular Landscape

To better understand the context of enzyme inhibition, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway.

G cluster_0 A Compound Library Screening B Hit Identification A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Lead Optimization D->E F In Vivo Studies E->F G Candidate Drug F->G G cluster_0 SIRT1 SIRT1 p53 p53 SIRT1->p53 deacetylates ac_p53 Acetylated p53 (Inactive) p53->ac_p53 acetylation CellCycleArrest Cell Cycle Arrest Apoptosis ac_p53->CellCycleArrest induces DNA_damage DNA Damage DNA_damage->p53 activates

References

A Comparative Guide to the Synthesis of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Reproducibility Assessment of Key Synthetic Protocols

The synthesis of 1-Benzofuran-2-yl(phenyl)methanone, a key structural motif in various biologically active compounds, has been approached through several synthetic strategies. This guide provides a comparative analysis of common protocols, focusing on reproducibility, reaction conditions, and yield. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as efficiency, availability of reagents, and environmental impact.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for different synthesis methods of this compound.

MethodReactantsCatalyst/BaseSolventReaction TimeTemperatureYield
Conventional Synthesis Salicylaldehyde, Phenacyl chloridePotassium HydroxideEthanol2 hoursReflux70%
Rap-Stoermer Reaction Salicylaldehyde, α-HaloacetophenonesTriethylamineNeatNot specified130 °C81-97%
Green Synthesis Salicylaldehyde, Substituted 2-bromoacetophenonesBanana Peel PowderAcetone2-4 hoursRoom TemperatureGood

Experimental Protocols

Conventional Synthesis from Salicylaldehyde and Phenacyl Chloride

This widely cited method offers a reliable route to this compound with a good yield.

Procedure: A mixture of 24.4 g of salicylaldehyde and 300 ml of ethanol is combined with 11.6 g of potassium hydroxide. The resulting suspension is stirred at room temperature until the potassium hydroxide has completely dissolved. Subsequently, 31 g of phenacyl chloride is added in portions. The reaction mixture is then heated to reflux and stirred for 2 hours. Upon cooling to room temperature, the precipitated crystals are collected by suction filtration, washed with water, and recrystallized from methanol to yield colorless crystals of this compound.[1]

Rap-Stoermer Reaction using Triethylamine

The Rap-Stoermer reaction provides a high-yield, one-pot synthesis of 2-aroylbenzofurans. This method involves the condensation of salicylaldehydes with α-haloacetophenones.

Procedure: Substituted salicylaldehydes and α-haloketones are heated together in a sealed vessel under solvent-free conditions. Triethylamine is utilized as a base catalyst. The reaction is carried out at 130°C. This approach has been reported to produce benzofuran-2-yl(alkyl/aryl) ketones in good to excellent yields (81–97%).[2]

Green Synthesis using Banana Peel Powder

This eco-friendly protocol utilizes a readily available and biodegradable catalyst for the synthesis of 2-aroyl benzofurans.

Procedure: Salicylaldehyde (1 mmol) and a substituted 2-bromoacetophenone (1 mmol) are reacted in the presence of 1 g of banana peel powder in 5 ml of acetone at room temperature. The reaction is reported to proceed to completion within 2 to 4 hours, yielding a good amount of the desired product.[3] The use of a natural, non-hazardous catalyst makes this an attractive method from an environmental perspective.[3]

Logical Workflow for Protocol Selection

The choice of a synthetic protocol depends on various factors, including the desired yield, reaction time, and the importance of "green" chemistry principles. The following diagram illustrates a logical workflow for selecting a suitable protocol.

Synthesis Protocol Selection Workflow for Selecting a Synthesis Protocol for this compound start Start: Define Synthesis Goals high_yield High Yield Critical? start->high_yield green_chem Green Chemistry a Priority? high_yield->green_chem No rap_stoermer Rap-Stoermer Reaction (81-97% Yield) high_yield->rap_stoermer Yes time_constraint Time Constraint? green_chem->time_constraint No green_synthesis Green Synthesis (Good Yield) green_chem->green_synthesis Yes conventional Conventional Synthesis (70% Yield) time_constraint->conventional No (2 hrs) time_constraint->green_synthesis Yes (2-4 hrs)

Caption: A decision-making workflow for selecting a synthesis protocol.

Reproducibility and Concluding Remarks

The conventional synthesis method using potassium hydroxide in ethanol is a well-documented and reproducible protocol, making it a reliable choice for obtaining this compound. The Rap-Stoermer reaction catalyzed by triethylamine offers the potential for higher yields, although the reproducibility for the specific target molecule may require optimization in individual laboratory settings. The green synthesis approach using banana peel powder presents an innovative and environmentally friendly alternative. While a precise yield for the parent compound is not explicitly stated, its use of a sustainable catalyst is a significant advantage.

Researchers should carefully consider the trade-offs between yield, reaction conditions, and environmental impact when selecting a protocol. For applications where high purity and a well-established procedure are paramount, the conventional method is recommended. For those prioritizing yield, the Rap-Stoermer reaction is a strong candidate, while the green synthesis method is ideal for efforts focused on sustainability. Further investigation and optimization of the latter two methods for the specific synthesis of this compound could be a valuable area of research.

References

Comparative study of the neuroprotective effects of stilbene and benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of stilbene and benzofuran derivatives reveals their significant potential as neuroprotective agents, operating through a variety of shared and distinct mechanisms. This guide provides a comparative overview of their efficacy, drawing upon experimental data to illuminate their therapeutic promise for researchers, scientists, and professionals in drug development.

Stilbenes, a class of natural polyphenols, and benzofurans, a group of heterocyclic compounds, have both garnered considerable attention for their ability to counteract neurodegenerative processes. Preclinical studies have demonstrated their capacity to mitigate oxidative stress, reduce neuroinflammation, and modulate key signaling pathways implicated in neuronal survival and death.[1][2][3] This guide will delve into the specifics of their neuroprotective actions, presenting a side-by-side comparison of their performance in various experimental models and outlining the molecular pathways they influence.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of representative stilbene and benzofuran derivatives from various experimental studies. These data highlight the varying potencies and specific activities of different compounds within each class.

Table 1: Neuroprotective Effects of Stilbene Derivatives

CompoundModel of NeurotoxicityAssayConcentrationObserved EffectReference
ResveratrolAβ₂₅₋₃₅-induced toxicityCell Viability10 µMIncreased cell viability[4]
PiceatannolAβ₂₅₋₃₅-induced toxicityCell Viability10 µMIncreased cell viability[4]
3,5-dihydroxy-trans-stilbeneAβ₂₅₋₃₅-induced toxicityCell ViabilityEC₅₀ = 17 ± 3 μMNeuroprotective action[4]
3,4,4′-trihydroxy-trans-stilbeneAβ₂₅₋₃₅-induced toxicityCell ViabilityEC₅₀ = 6 ± 1 μMNeuroprotective action[4]
Pterostilbene trans-dehydrodimert-BHP exposureCell Viability12.5 µM>50% inhibition of AChE activity[5]
Pallidolt-BHP exposureCell Viability12.5 µM>50% inhibition of AChE activity[5]
GrossamideAcetylcholinesterase InhibitionIC₅₀39.3 ± 1.2 μMPotent AChE inhibitor[5]

Table 2: Neuroprotective Effects of Benzofuran Derivatives

CompoundModel of NeurotoxicityAssayConcentrationObserved EffectReference
Compound 1f (-CH₃ at R2)NMDA-induced excitotoxicityCell Viability30 µMComparable to memantine[6][7]
Compound 1j (-OH at R3)NMDA-induced excitotoxicityCell Viability100 & 300 µMMarked anti-excitotoxic effects[6][7]
BoehmenanAcetylcholinesterase InhibitionIC₅₀29.8 ± 0.9 μMPotent AChE inhibitor[5]
TFSeBSTZ-induced AD modelVarious5 mg/kgNormalized AChE, restored NPSH[2]
Compound 3Aβ₂₅₋₃₅-induced neurotoxicityCell Viability10 & 30 µM63% inhibition of neuronal viability loss[8]

Key Signaling Pathways in Neuroprotection

Stilbenes and benzofurans exert their neuroprotective effects by modulating a complex network of intracellular signaling pathways. The diagrams below illustrate the primary mechanisms of action for each class of compounds.

Stilbene_Signaling_Pathways Stilbenes Stilbene Derivatives (e.g., Resveratrol, Pterostilbene) SIRT1 SIRT1 Stilbenes->SIRT1 activates PI3K PI3K Stilbenes->PI3K activates NFkB NF-κB Stilbenes->NFkB inhibits ROS Reactive Oxygen Species (ROS) Stilbenes->ROS scavenges Abeta Aβ Aggregation Stilbenes->Abeta inhibits Neuronal_Survival Neuronal Survival & Growth SIRT1->Neuronal_Survival Akt Akt PI3K->Akt Akt->Neuronal_Survival Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Apoptosis Apoptosis ROS->Apoptosis Antioxidant_Response Antioxidant Response

Caption: Signaling pathways modulated by stilbene derivatives.

Stilbenes, such as resveratrol, are well-documented for their ability to activate Sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity.[1][9] They also modulate the PI3K/Akt pathway, which is crucial for promoting cell survival and growth.[10][11] Furthermore, stilbenes exhibit potent antioxidant and anti-inflammatory properties by scavenging reactive oxygen species (ROS) and inhibiting the pro-inflammatory transcription factor NF-κB.[1][3] Several studies have also highlighted their role in preventing the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[5][4]

Benzofuran_Signaling_Pathways Benzofurans Benzofuran Derivatives NMDA_Receptor NMDA Receptor Benzofurans->NMDA_Receptor inhibits AChE Acetylcholinesterase (AChE) Benzofurans->AChE inhibits MAOB MAO-B Benzofurans->MAOB inhibits Nrf2 Nrf2 Benzofurans->Nrf2 activates BDNF BDNF Benzofurans->BDNF increases Excitotoxicity Excitotoxicity NMDA_Receptor->Excitotoxicity Cholinergic_Neurotransmission Cholinergic Neurotransmission AChE->Cholinergic_Neurotransmission degrades ACh Oxidative_Stress Oxidative Stress MAOB->Oxidative_Stress generates H₂O₂ Antioxidant_Defense Antioxidant Defense Nrf2->Antioxidant_Defense Neurogenesis_Synaptic_Plasticity Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis_Synaptic_Plasticity

Caption: Signaling pathways modulated by benzofuran derivatives.

Benzofuran derivatives demonstrate neuroprotection through several mechanisms, including the inhibition of NMDA receptor-mediated excitotoxicity.[6][7] Many benzofurans are also potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes whose dysregulation is implicated in Alzheimer's and Parkinson's diseases, respectively.[2][12] By inhibiting these enzymes, benzofurans can enhance cholinergic neurotransmission and reduce oxidative stress.[2] Furthermore, some benzofuran derivatives have been shown to upregulate the transcription factor Nrf2, a master regulator of the antioxidant response, and increase levels of brain-derived neurotrophic factor (BDNF), which is essential for neuronal survival and plasticity.[2]

Experimental Protocols

A variety of in vitro and in vivo models are employed to assess the neuroprotective properties of stilbene and benzofuran derivatives. The following are detailed methodologies for key experiments frequently cited in the literature.

NMDA-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in excitotoxicity.

NMDA_Assay_Workflow start Primary Cortical Neuron Culture treatment Pre-incubation with Test Compound start->treatment induction Induction of Excitotoxicity (NMDA treatment) treatment->induction incubation Incubation induction->incubation assessment Assessment of Cell Viability (e.g., MTT assay) incubation->assessment end Data Analysis assessment->end

Caption: Workflow for NMDA-induced excitotoxicity assay.

  • Cell Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in appropriate media until mature.

  • Compound Treatment: Neurons are pre-incubated with various concentrations of the test compound (stilbene or benzofuran derivative) for a specified period.

  • Induction of Excitotoxicity: NMDA is added to the culture medium to induce excitotoxic neuronal cell damage.

  • Incubation: The cells are incubated for a further period to allow for the progression of cell death.

  • Assessment of Cell Viability: Cell viability is quantified using a method such as the MTT assay, which measures the metabolic activity of living cells. The absorbance is read using a microplate reader.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the control group (no NMDA) and the NMDA-only group.

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE, the enzyme that breaks down the neurotransmitter acetylcholine.

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine.

  • Incubation: The test compound is pre-incubated with the AChE solution.

  • Reaction Initiation: The reaction is initiated by adding the substrate ATCI.

  • Measurement: The change in absorbance is measured spectrophotometrically over time. The rate of the reaction is proportional to the AChE activity.

  • Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate in its absence. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined.

Antioxidant Capacity Assays (e.g., DPPH Radical Scavenging)

These assays determine the ability of a compound to neutralize free radicals.

  • DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared.

  • Reaction: The test compound is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark.

  • Measurement: The absorbance of the solution is measured at a specific wavelength. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The scavenging activity is expressed as the percentage of DPPH radicals scavenged, and the EC₅₀ value (the concentration required to scavenge 50% of the radicals) can be calculated.

Conclusion

Both stilbene and benzofuran derivatives represent promising scaffolds for the development of novel neuroprotective therapies. Stilbenes, particularly resveratrol and its analogues, demonstrate robust antioxidant, anti-inflammatory, and anti-amyloidogenic properties, primarily through the activation of the SIRT1 and PI3K/Akt pathways.[1][10] Benzofurans exhibit a distinct but equally compelling neuroprotective profile, characterized by their ability to inhibit excitotoxicity, reduce cholinergic and monoaminergic degradation, and enhance endogenous antioxidant and neurotrophic systems.[2][6]

The choice between these two classes of compounds for further drug development will likely depend on the specific pathological mechanisms being targeted in a given neurodegenerative disease. Hybrid molecules that combine the structural features of both stilbenes and benzofurans may offer a multi-pronged therapeutic approach, simultaneously targeting several key pathways in neurodegeneration.[13][14] Further research, including more direct comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these remarkable compounds.

References

The Selectivity Profile of 1-Benzofuran-2-yl(phenyl)methanone Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the enzymatic inhibition profiles of compounds based on the 1-benzofuran-2-yl(phenyl)methanone scaffold, providing key data for drug development professionals.

Comparative Inhibitory Activity of Benzofuran Derivatives

The following table summarizes the reported inhibitory activities of various derivatives based on the this compound and related benzofuran scaffolds against several key enzymes. It is important to note that the inhibitory concentrations (IC50) are highly dependent on the specific assay conditions and the nature of the substitutions on the benzofuran core.

Target EnzymeDerivative ClassRepresentative Compound(s)IC50 (µM)Therapeutic Area
β-Secretase (BACE1) Dithiocarbamate derivatives[this compound moiety is the active component]Not explicitly stated for the parent compoundAlzheimer's Disease
Acetylcholinesterase (AChE) Benzofuran-based compoundsCompound 7c0.058[1]Alzheimer's Disease
Compound 7e0.086[1]Alzheimer's Disease
Sirtuin 1 (SIRT1) Benzofuran-3-yl(phenyl)methanone derivatives(2,5-dihydroxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone (16)Potent inhibition, specific IC50 not provided in abstract[2]Cancer, Metabolic Disorders
Lysine-Specific Demethylase 1 (LSD1) Benzofuran derivativesCompound 17i0.065[3]Cancer
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Benzofuran derivativesStarting compounds 1-4Good biochemical potency, specific IC50s not in abstract[4]Autoimmune Diseases, Cancer

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzymatic assays cited in the evaluation of benzofuran derivatives.

β-Secretase (BACE1) Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the cleavage of a specific peptide substrate by BACE1, resulting in a change in fluorescence.

Materials:

  • Recombinant human BACE1 enzyme

  • FRET peptide substrate (e.g., based on the "Swedish" mutation of amyloid precursor protein)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compound dilutions to the wells of the microplate.

  • Add the BACE1 enzyme solution to each well (except for the negative control).

  • Initiate the reaction by adding the FRET peptide substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor) and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well clear microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In the microplate wells, add the phosphate buffer, DTNB solution, and the test compound dilutions.

  • Add the AChE enzyme solution to each well (except for the blank).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction for each well and determine the percentage of inhibition and IC50 value.

Sirtuin 1 (SIRT1) Inhibition Assay (Fluorogenic)

This assay measures the deacetylase activity of SIRT1 on a fluorogenic substrate.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (e.g., Fluor de Lys® Developer)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compound dilutions, NAD+, and the SIRT1 enzyme to the wells of the microplate.

  • Initiate the enzymatic reaction by adding the fluorogenic SIRT1 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Incubate for a further period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value.

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Coupled-Peroxidase)

This assay measures the hydrogen peroxide produced during the demethylation reaction catalyzed by LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable HRP substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compound dilutions, LSD1 enzyme, and the H3 peptide substrate to the wells of the microplate.

  • Add the HRP and Amplex Red reagent to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value.

Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) Inhibition Assay (Fluorogenic)

This assay measures the cleavage of a fluorogenic peptide substrate by ERAP1.

Materials:

  • Recombinant human ERAP1 enzyme

  • Fluorogenic peptide substrate (e.g., L-Leucine-7-amido-4-methylcoumarin, Leu-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • Add the test compound dilutions and the ERAP1 enzyme solution to the wells of the microplate.

  • Pre-incubate for a short period at room temperature.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Determine the initial reaction rates and calculate the percentage of inhibition and IC50 values.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Plate Setup (Controls, Test Compounds) reagents->plate compounds Prepare Test Compound Dilutions compounds->plate incubate Incubation plate->incubate read Signal Detection (Absorbance/Fluorescence) incubate->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 calculate->ic50

General experimental workflow for enzyme inhibition assays.

bace1_pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage plaques Amyloid Plaques Ab->plaques aggregation BACE1 β-Secretase (BACE1) gamma_secretase γ-Secretase inhibitor Benzofuran Derivative (Inhibitor) inhibitor->BACE1

Amyloid-β processing pathway and the role of BACE1 inhibition.

ache_pathway ACh Acetylcholine (ACh) Choline Choline ACh->Choline hydrolysis Acetate Acetate ACh->Acetate hydrolysis AChR Acetylcholine Receptor ACh->AChR Signal Signal Transduction AChR->Signal AChE Acetylcholinesterase (AChE) inhibitor Benzofuran Derivative (Inhibitor) inhibitor->AChE

Cholinergic synapse and the mechanism of AChE inhibition.

sirt1_lsd1_pathway cluster_sirt1 SIRT1 Pathway cluster_lsd1 LSD1 Pathway SIRT1 SIRT1 p53_acetyl Acetylated p53 p53 p53 p53_acetyl->p53 deacetylation apoptosis Apoptosis p53->apoptosis inhibitor1 Benzofuran Derivative (Inhibitor) inhibitor1->SIRT1 LSD1 LSD1 H3K4me2 H3K4me2 (Active Mark) H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 demethylation GeneRepression Gene Repression H3K4me1->GeneRepression inhibitor2 Benzofuran Derivative (Inhibitor) inhibitor2->LSD1

Simplified signaling pathways for SIRT1 and LSD1 inhibition.

erap1_pathway precursor Antigen Precursor (>9 amino acids) peptide Antigenic Peptide (8-9 amino acids) precursor->peptide trimming MHC1 MHC Class I peptide->MHC1 binding TCR T-Cell Receptor MHC1->TCR ImmuneResponse Immune Response TCR->ImmuneResponse ERAP1 ERAP1 inhibitor Benzofuran Derivative (Inhibitor) inhibitor->ERAP1

Antigen presentation pathway and the role of ERAP1 inhibition.

References

Assessing the Off-Target Effects of 1-Benzofuran-2-yl(phenyl)methanone and Its Analogs in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] 1-Benzofuran-2-yl(phenyl)methanone, as a representative of this class, and its derivatives have been investigated for various therapeutic applications, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] However, a critical aspect of preclinical drug development is the assessment of off-target effects to predict potential toxicity and side effects. While comprehensive off-target profiling for this compound is not extensively available in public literature, this guide provides a comparative analysis of the cytotoxic effects of various benzofuran derivatives in different cellular models, offering insights into the potential off-target liabilities of this chemical class.

Comparative Cytotoxicity of Benzofuran Derivatives

A common off-target effect of bioactive compounds is cytotoxicity against healthy cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a panel of human cancer and normal cell lines, as determined by the MTT assay. This data allows for a direct comparison of the cytotoxic potential of different structural modifications on the benzofuran core.

Compound IDModification on Benzofuran ScaffoldCell LineCell TypeIC50 (µM)Reference
Derivative 1 3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562Chronic Myelogenous Leukemia5.0[3]
HL-60Acute Promyelocytic Leukemia0.1[3]
HeLaCervical Cancer>1000[6]
HUVECNormal Endothelial Cells>1000[6]
Derivative 2 13b (specific structure in reference)MCF-7Breast Adenocarcinoma1.875[7]
C-6Rat Glioma1.980[7]
Derivative 3 13g (specific structure in reference)MCF-7Breast Adenocarcinoma1.287[7]
C-6Rat Glioma1.622[7]
Ailanthoidol Naturally occurring benzofuranHuh7Hepatoma (mutant p53)22 (48h)[7]
HepG2Liver Carcinoma (wild-type p53)>80 (48h)[7]
Cisplatin (Reference Drug) MCF-7Breast Adenocarcinoma2.184[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data. Below are the methodologies for key assays commonly used to assess cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the test compound (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of compound that inhibits cell viability by 50%, is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Trypan Blue Exclusion Assay

The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[9] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell culture treated with the test compounds.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Visualizing Workflows and Pathways

Understanding the experimental process and the potential biological pathways affected by off-target interactions is crucial. The following diagrams, generated using Graphviz, illustrate a typical workflow for assessing off-target effects and a simplified apoptosis pathway that may be activated by cytotoxic compounds.

G cluster_0 In Vitro Off-Target Profiling Workflow A Primary Cytotoxicity Screen (e.g., MTT Assay in Cancer & Normal Cell Lines) B Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) A->B Active Compounds C Broad Kinase Profiling (e.g., KinomeScan) B->C Confirmed Cytotoxicity D Receptor Binding Assays (e.g., GPCR Panel) B->D E Data Analysis & Hit Validation C->E D->E

Caption: A typical workflow for assessing the off-target effects of a compound.

G cluster_1 Simplified Extrinsic Apoptosis Pathway Compound Cytotoxic Benzofuran Derivative Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Receptor Potential Off-Target Interaction Casp8 Caspase-8 (Initiator Caspase) Receptor->Casp8 Activation Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste management protocols is a critical component of this responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-Benzofuran-2-yl(phenyl)methanone (CAS No. 6272-40-8), a compound utilized in various research applications.

Immediate Safety Considerations:

This compound is classified as harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a laboratory coat, should be worn at all times when handling this compound. All procedures should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or fumes.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₅H₁₀O₂--INVALID-LINK--[1]
Molecular Weight 222.24 g/mol --INVALID-LINK--, --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--
Melting Point 91°C--INVALID-LINK--[1]
Boiling Point 360°C (estimate)--INVALID-LINK--[1]
Hazard Classification Acute Toxicity 4, Oral (H302)--INVALID-LINK--

Disposal Protocol

The primary and mandated procedure for the disposal of this compound is to transfer it to an approved waste disposal plant. This ensures that the chemical is managed in an environmentally responsible and compliant manner.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be made of a material compatible with aromatic ketones.

    • Ensure the label clearly identifies the contents as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (e.g., GHS07 for acute toxicity).

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, but be sure to deface the original label. Always follow your institution's specific guidelines for empty container disposal.

Important Note: Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory trash. This can lead to environmental contamination and potential legal and safety repercussions.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation for Disposal cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Identify Waste This compound B 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C 3. Collect in a Labeled, Compatible Waste Container B->C D 4. Store in Designated Hazardous Waste Area C->D E 5. Contact EHS or Licensed Waste Disposal Contractor D->E F 6. Transfer to Approved Waste Disposal Plant E->F

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for 1-Benzofuran-2-yl(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-Benzofuran-2-yl(phenyl)methanone. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are associated with several hazards, including skin irritation, serious eye irritation, respiratory irritation, and potential harm if swallowed.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2][3]Provides protection against skin contact and irritation.[1] Ketone-resistant gloves are specifically recommended for handling ketones and similar solvents.[3][4][5][6]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Prevents eye contact and serious eye irritation.[1]
Skin and Body Protection Laboratory coat. Additional protective clothing may be necessary based on the scale of work.Protects against skin exposure and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or for handling large quantities.Minimizes inhalation and potential respiratory irritation.[1]

Operational Workflow for Handling

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for handling this compound.

Figure 1. Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Weigh/Measure Compound in Fume Hood C->D Begin work E Perform Experimental Work D->E F Decontaminate Work Area E->F Complete experiment G Segregate and Label Waste F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Figure 1. Operational Workflow for Handling.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spills: For minor spills, absorb with an inert material and place in a suitable disposal container.[1] For major spills, evacuate the area and contact environmental health and safety personnel.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, labeled, and sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not dispose of it down the drain.[1]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][8] This typically involves transfer to an approved hazardous waste disposal facility.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.